molecular formula C7H6INO2 B1149336 2-Hydroxy-5-iodobenzamide CAS No. 18179-40-3

2-Hydroxy-5-iodobenzamide

Cat. No.: B1149336
CAS No.: 18179-40-3
M. Wt: 263.03
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Description

2-Hydroxy-5-iodobenzamide is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATPWLOVEIACJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312725
Record name 2-Hydroxy-5-iodobenzamide
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Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18179-40-3
Record name 2-Hydroxy-5-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18179-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-iodobenzamide
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Foundational & Exploratory

A Comprehensive Technical Guide to the Historical Synthesis of Salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical and key synthetic routes for salicylamide (B354443) (o-hydroxybenzamide), a compound with a long history as an analgesic and antipyretic agent. This document details the evolution of its synthesis, presenting quantitative data, detailed experimental protocols, and process workflows to support researchers and professionals in the field of drug development and organic synthesis.

Introduction

Salicylamide has been a subject of chemical synthesis for over a century, with various methods developed to improve yield, purity, and economic viability. Its journey from early laboratory preparations to large-scale industrial production reflects the advancements in organic chemistry. This guide explores the core synthetic strategies, including the ammonolysis of salicylate (B1505791) esters, the "Salol reaction," and more direct approaches from common starting materials like salicylic (B10762653) acid and phenol (B47542).

Key Synthetic Routes

The synthesis of salicylamide has primarily revolved around several key chemical transformations. The choice of a particular route has historically been dictated by factors such as the availability and cost of starting materials, desired product purity, and scalability.

Ammonolysis of Methyl Salicylate

The ammonolysis of methyl salicylate stands out as a prevalent industrial method for producing salicylamide.[1] This process involves the direct reaction of methyl salicylate with ammonia (B1221849), typically under pressure, to facilitate the conversion of the methyl ester to the primary amide.[2]

Quantitative Data Summary

ParameterValueReference
Starting MaterialMethyl Salicylate[2][3]
ReagentAmmonia (gas or aqueous)[2][3][4]
SolventToluene (B28343) or Water[2][3][4]
Temperature30-70 °C[4]
Pressure0.25-0.35 MPa[3]
Reaction Time5-6 hours[3]
Yield87.8-98.4%[3][4]
Purity>99.8%[4]

Experimental Protocol: Ammonolysis of Methyl Salicylate

This protocol is based on a high-yield method described in patent literature.[3]

Materials:

  • Methyl salicylate (150 kg)

  • Toluene (450 kg)

  • Ammonia gas

Equipment:

  • 1000 L stainless steel reactor capable of handling pressure

  • Heating and cooling system

  • Stirrer

  • Gas inlet for ammonia

  • Condenser for solvent recovery

  • Crystallizer

  • Centrifuge

Procedure:

  • Charge the stainless steel reactor with 150 kg of methyl salicylate and 450 kg of toluene.

  • Heat the mixture to 40-45 °C while stirring.

  • Continuously introduce ammonia gas into the reactor, maintaining the reaction temperature at 40-45 °C and the pressure at 0.3-0.35 MPa.

  • Continue the ammoniation reaction for 5.5 hours.

  • After the reaction is complete, stop the ammonia gas feed.

  • Heat the reaction mixture to recover toluene and the methanol (B129727) byproduct via distillation.

  • Cool the residual material to 25 °C to induce crystallization.

  • Separate the crystallized salicylamide from the mother liquor by centrifugation.

  • The resulting salicylamide can be dried. This process is reported to yield a product with 98.4% purity.[3]

Experimental Workflow: Ammonolysis of Methyl Salicylate

Ammonolysis_Workflow cluster_prep Reactor Charging cluster_reaction Ammonolysis Reaction cluster_workup Product Isolation Methyl Salicylate Methyl Salicylate Reactor Reactor Methyl Salicylate->Reactor Toluene Toluene Toluene->Reactor Reaction Conditions Temperature: 40-45 °C Pressure: 0.3-0.35 MPa Time: 5.5 hours Reactor->Reaction Conditions Distillation Distillation Reactor->Distillation Recover Toluene & Methanol Ammonia Gas Ammonia Gas Ammonia Gas->Reactor Crystallization Crystallization Distillation->Crystallization Cool to 25 °C Centrifugation Centrifugation Crystallization->Centrifugation Drying Drying Centrifugation->Drying Salicylamide Salicylamide Drying->Salicylamide

Caption: Experimental workflow for the industrial synthesis of salicylamide via ammonolysis of methyl salicylate.

The Salol Reaction

A historically significant method for preparing salicylamides is the "Salol reaction," named after the common name for phenyl salicylate. This process involves the aminolysis of phenyl salicylate by heating it with an amine. The earliest mention of this process dates back to M. Schopff in 1892.[5]

Quantitative Data Summary

ParameterValueReference
Starting MaterialPhenyl Salicylate ("Salol")[5][6]
ReagentAmine (e.g., o-toluidine, aniline)[5][6]
Solvent1,2,4-trichlorobenzene (or neat)[6]
Temperature180-205 °C[6][7]
Reaction Time2-3.5 hours[6][7]
Yield71-77% (for substituted salicylanilides)[5][8]

Experimental Protocol: The Salol Reaction (for Salicyl-o-toluide)

This protocol is adapted from a procedure for the synthesis of salicyl-o-toluide.[6]

Materials:

  • Phenyl salicylate ("Salol") (42.8 g, 0.2 mole)

  • o-toluidine (26.7 g, 0.25 mole)

  • 1,2,4-trichlorobenzene (60 g)

  • Decolorizing carbon (e.g., Norit) (3 g)

  • Ligroin (b.p. 90-120 °C) (75 ml)

Equipment:

  • Flask

  • Vigreux column (30 cm)

  • Heating mantle

  • Distillation apparatus

  • Buchner funnel and filter flask

Procedure:

  • In a flask equipped with a Vigreux column, combine phenyl salicylate, o-toluidine, and 1,2,4-trichlorobenzene.

  • Heat the mixture to its boiling point. Phenol, a byproduct of the reaction, will begin to distill. The temperature will rise from approximately 183 °C to 187 °C within the first hour.

  • Continue heating until the temperature reaches 202 °C and a total of 45-46 g of distillate has been collected.

  • Remove the flask from the heat and add 3 g of decolorizing carbon and 10 ml of trichlorobenzene.

  • Heat the mixture to boiling and perform a hot filtration by suction.

  • Allow the filtrate to cool and stand in an ice chest overnight to crystallize.

  • Filter the crystalline product by suction.

  • Slurry the collected crystals with 75 ml of ligroin at 35-40 °C and filter again.

  • Dry the final product, salicyl-o-toluide, to a constant weight.

Experimental Workflow: The Salol Reaction

Salol_Reaction_Workflow Phenyl Salicylate Phenyl Salicylate Reaction Heating (180-205 °C) Phenyl Salicylate->Reaction Amine Amine Amine->Reaction Distillation Remove Phenol Reaction->Distillation Hot Filtration Hot Filtration Distillation->Hot Filtration Add Decolorizing Carbon Crystallization Crystallization Hot Filtration->Crystallization Cooling Filtration Filtration Crystallization->Filtration Washing Washing Filtration->Washing with Ligroin Drying Drying Washing->Drying Salicylamide Product Salicylamide Product Drying->Salicylamide Product

Caption: Generalized workflow for the synthesis of salicylamides via the Salol reaction.

Synthesis from Salicylic Acid and Urea (B33335)

A more direct approach to salicylamide involves the reaction of salicylic acid with urea, often in the presence of a catalyst like boric acid. This method provides a route from a readily available starting material.

Quantitative Data Summary

ParameterValueReference
Starting MaterialSalicylic Acid[9][10]
ReagentUrea[9][10]
CatalystBoric Acid[9][10]
Temperature~180 °C[9][10]
Reaction Time2 hours[9][10]
Yield31-89%[10]

Experimental Protocol: Synthesis from Salicylic Acid and Urea

This protocol is based on a laboratory-scale synthesis.[10]

Materials:

  • Salicylic acid (10.5 g)

  • Urea (carbamide) (13.6 g)

  • Boric acid (0.8 g)

  • 10% aqueous ammonia solution (5 ml)

  • 10 M Hydrochloric acid (40 ml)

  • Distilled water (50 ml)

Equipment:

  • 125 ml Erlenmeyer flask

  • Water trap

  • Sand bath or heating mantle

  • Beaker

  • Buchner funnel and filter flask

Procedure:

  • Combine salicylic acid, urea, and boric acid in the Erlenmeyer flask.

  • Connect the flask to a water trap.

  • Heat the mixture in a sand bath to 180 °C for 2 hours. The mixture will melt.

  • After 2 hours, allow the reaction mixture to cool.

  • Add 50 ml of distilled water and 5 ml of 10% aqueous ammonia solution.

  • Boil the solution for 5 minutes.

  • Chill the solution in an ice bath.

  • Acidify the chilled solution by adding 40 ml of 10 M hydrochloric acid.

  • Collect the precipitated salicylamide by filtration.

  • The crude product can be purified by recrystallization from hot water.

Logical Relationship of Key Synthetic Routes

Synthesis_Routes Salicylic Acid Salicylic Acid Methyl Salicylate Methyl Salicylate Salicylic Acid->Methyl Salicylate Esterification Phenyl Salicylate Phenyl Salicylate Salicylic Acid->Phenyl Salicylate Esterification Salicylamide Salicylamide Salicylic Acid->Salicylamide with Urea Phenol Phenol Phenol->Salicylamide with Urea Methyl Salicylate->Salicylamide Ammonolysis Phenyl Salicylate->Salicylamide Aminolysis (Salol Reaction)

Caption: Interrelationship of the primary starting materials and synthetic pathways to salicylamide.

Direct Synthesis from Phenol and Urea

Another direct synthesis route that has been explored involves the reaction of phenol with urea over a solid base catalyst.[11] This method represents an effort to utilize inexpensive and readily available starting materials.

Quantitative Data Summary

ParameterValueReference
Starting MaterialPhenol[11][12]
ReagentUrea[11][12]
CatalystSolid base (e.g., MgO, ZnO, K/MgO)[11][13]
Temperature140-235 °C[11][12]
Pressure0.1-3.5 MPa[11]
Reaction Time1-24 hours[11]
Yield34-43%[12]

Experimental Protocol: Catalytic Synthesis from Phenol and Urea

This protocol is based on a catalytic method described in the literature.[12]

Materials:

  • Phenol (0.25 mol)

  • Urea (0.017 mol)

  • Zinc oxide (ZnO) catalyst (0.10 g)

Equipment:

  • Batch reactor

  • Heating system with temperature control

  • Stirrer

Procedure:

  • Charge the batch reactor with phenol, urea, and the zinc oxide catalyst.

  • Seal the reactor and begin stirring.

  • Heat the reaction mixture to 235 °C.

  • Maintain the reaction at this temperature for the desired reaction time (e.g., 12 hours).

  • After the reaction, cool the reactor and recover the product mixture.

  • The salicylamide can be isolated and purified using standard techniques such as crystallization.

Purification of Salicylamide

For most applications, particularly in the pharmaceutical industry, salicylamide synthesized via these methods requires purification. Recrystallization is a commonly employed technique.[7]

General Recrystallization Protocol:

  • Dissolution: Dissolve the crude salicylamide in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or an ethanol/water mixture.[7]

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat to a boil for a few minutes.

  • Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals to remove any residual solvent.

Conclusion

The synthesis of salicylamide has evolved from early methods like the Salol reaction to more efficient and industrially scalable processes such as the ammonolysis of methyl salicylate. More recent research has focused on direct synthesis from inexpensive feedstocks like phenol and urea, driven by the principles of green chemistry. This guide provides a foundational understanding of these key synthetic routes, offering valuable insights for chemists and pharmaceutical scientists involved in the synthesis and development of related compounds. The provided protocols and data serve as a practical reference for laboratory work and process optimization.

References

The Discovery and Development of Iodinated Salicylamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated salicylamides are a class of aromatic compounds characterized by a salicylamide (B354443) backbone with one or more iodine substituents. This class of molecules has garnered significant attention in the pharmaceutical and veterinary sciences due to their potent biological activities. Initially recognized for their anthelmintic properties, their therapeutic potential has expanded to include anticancer, antiviral, and antibacterial applications. This technical guide provides an in-depth overview of the core aspects of the discovery and development of key iodinated salicylamides, namely niclosamide (B1684120), closantel (B1026), and rafoxanide (B1680503). It covers their synthesis, mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Core Iodinated Salicylamides: Synthesis and Mechanism of Action

The foundational structure of these compounds is derived from salicylic (B10762653) acid, which undergoes iodination and subsequent amidation to yield the final active molecules.

Synthesis of Key Intermediates and Final Compounds

A crucial step in the synthesis of many iodinated salicylamides is the iodination of salicylic acid to form 3,5-diiodosalicylic acid. This can be achieved by reacting salicylic acid with iodine monochloride in glacial acetic acid.[1] Alternatively, elemental iodine can be used as the iodinating agent in an ethanol (B145695) solution.[2]

Niclosamide: This anthelmintic is synthesized from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.

Closantel: The synthesis of closantel involves the reaction of 4-chloro-α-(2-chloro-4-oximido-5-methyl-2,5-cyclohexadiene-1-ylidene)phenylacetonitrile with a reducing agent, followed by condensation with 3,5-diiodosalicylic acid.[3] An improved method utilizes catalytic hydrogenolysis instead of iron powder for the reduction step to increase yield and reduce waste.[3]

Rafoxanide: Rafoxanide is synthesized in a multi-step process. One method involves the preparation of 2-chloro-4-nitrophenyl tert-chlorophenyl ether from p-chlorophenol and 3,4-dichloronitrobenzene, followed by hydrogenation and subsequent condensation with 3,5-diiodosalicyloyl chloride.[4] A simpler, three-step synthesis starts from 4-chlorophenol (B41353) with a key iodination step of salicylic acid using iodine and hydrogen peroxide, achieving a high yield.[5]

Mechanism of Action

The primary mechanism of action for iodinated salicylamides as anthelmintics is the uncoupling of oxidative phosphorylation in parasites.[6] By acting as protonophores, they disrupt the proton gradient across the inner mitochondrial membrane, leading to a depletion of ATP, the main energy currency of the cell. This ultimately results in paralysis and death of the parasite.

Beyond this core mechanism, particularly niclosamide has been shown to modulate several key signaling pathways implicated in cancer and other diseases:

  • Wnt/β-catenin Signaling: Niclosamide inhibits this pathway by promoting the degradation of the Wnt co-receptor LRP6 and downregulating Dishevelled-2 (Dvl2) and β-catenin.[7][8][9]

  • mTORC1 Signaling: Niclosamide inhibits mTORC1 signaling, which is often dysregulated in cancer.[10][11][12] This inhibition appears to be linked to its ability to lower cytoplasmic pH by acting as a protonophore, dissipating the proton gradient between lysosomes and the cytosol.[10][11][12] It can also downregulate mTORC1 via AMPK activation.[13]

  • STAT3 Signaling: Niclosamide is a potent inhibitor of the STAT3 signaling pathway.[14][15] It blocks the phosphorylation of STAT3 at tyrosine 705, preventing its activation and nuclear translocation, thereby inhibiting the transcription of STAT3 target genes involved in cell survival and proliferation.[1][15][16][17]

  • NF-κB Signaling: Niclosamide has also been reported to inhibit the NF-κB signaling pathway.

Rafoxanide has also been shown to exert anticancer effects by inhibiting STAT3 and NF-κB signaling pathways.[18][19]

Quantitative Data on Biological Activity

The following tables summarize the in vitro and in vivo efficacy of niclosamide, closantel, and rafoxanide against various parasites and cancer cell lines.

CompoundTarget Organism/Cell LineAssay TypeEfficacy MetricValueReference
Niclosamide Schistosoma mansoni (cercariae)Topical Application (in monkeys)Protection100% (for 3 days)[14]
Schistosoma mansoni (reinfection)Topical Application (in humans)Reduction in Reinfection Rate25.2%[13][20]
HGC-27 (Gastric Cancer)MTT AssayIC50~1.5 µM[18]
MKN-74 (Gastric Cancer)MTT AssayIC50~7.5 µM[18]
MDA-MB-231 (Breast Cancer)Cell ViabilityIC5013.63 ± 0.43 µM[21]
Hs578T (Breast Cancer)Cell ViabilityIC5025.32 ± 0.54 µM[21]
BE3 (Esophageal Cancer)MTS AssayIC50< 2.5 µM[22]
CE48T (Esophageal Cancer)MTS AssayIC50< 2.5 µM[22]
Closantel Haemonchus contortus (BZD-resistant)In vivo (sheep)Fecal Egg Count Reduction91.24 - 98.23%[10]
Fascioloides magna (8-week-old)In vivo (sheep, oral)Reduction in Worm Burden94.6 - 97.7% (at 15 mg/kg)[23][24]
Fascioloides magna (8-week-old)In vivo (sheep, IM)Reduction in Worm BurdenEquivalent to 15 mg/kg oral dose (at 7.5 mg/kg)[23][24]
Fasciola hepatica (2, 4, 6-week-old)In vivo (sheep)EfficacyLimited[15]
Fasciola hepatica (adult)In vivo (sheep)Efficacy100%[15]
Rafoxanide Fasciola hepatica (adult)In vivo (cattle)Efficacy64.6% (at 3.75 mg/kg)[7][25]
Fasciola hepatica (adult)In vivo (cattle)Efficacy92.6% (at 5.0 mg/kg)[7][25]
Fasciola hepatica (6-week-old)In vivo (cattle)Efficacy37.9% (at 7.5 mg/kg)[7][25]
Fasciola hepatica (6-week-old)In vivo (cattle)Efficacy55.7% (at 10.0 mg/kg)[7][25]
Haemonchus placei (4th stage)In vivo (cattle)Efficacy87.4% (at 7.5 mg/kg)[7][25]
Bunostomum phlebotomum (adult)In vivo (cattle)Efficacy94.6% (at 7.5 mg/kg)[7][25]
Fasciola hepatica (6-week-old)In vivo (sheep, oral/intraruminal)Efficacy85-90% (Clioxanide at 40 mg/kg)[11]
Fasciola hepatica (12-week-old)In vivo (sheep, oral/intraruminal)Efficacy96% (Clioxanide at 20 mg/kg)[11]

Experimental Protocols

In Vitro Anthelmintic Assays

1. Larval Motility Assay (for Haemonchus contortus)

This assay assesses the effect of compounds on the motility of third-stage larvae (L3).

  • Materials:

    • H. contortus L3 larvae

    • Phosphate Buffered Saline (PBS), pH 7.4

    • RPMI-1640 culture medium

    • Test compounds and controls (e.g., Levamisole)

    • 96-well microtiter plates

    • Inverted microscope or automated motility tracking system.

  • Procedure:

    • Obtain L3 larvae from fecal cultures of infected sheep.

    • Wash the larvae with PBS to remove debris.

    • Prepare serial dilutions of the test compounds in RPMI-1640 in a 96-well plate. Include positive and solvent controls.

    • Add approximately 50-100 L3 larvae to each well.

    • Incubate the plates at 37°C for 24-72 hours.

    • Assess larval motility at specified time points by visual inspection under a microscope or using an automated tracker. Score motility on a predefined scale (e.g., 0=dead, 3=active).

    • Calculate the percentage of larval motility inhibition for each concentration relative to the solvent control and determine the IC50 value.[26][27]

2. Egg Hatch Assay (for Fasciola hepatica)

This assay determines the ability of a compound to inhibit the hatching of parasite eggs.

  • Materials:

    • F. hepatica eggs isolated from infected animal feces

    • Distilled water

    • Test compounds and controls (e.g., Albendazole)

    • 24-well plates

    • Helminthological iodine solution

    • Inverted microscope.

  • Procedure:

    • Isolate F. hepatica eggs from fecal samples using a sedimentation technique.

    • Wash the eggs with distilled water.

    • Add 100-150 eggs to each well of a 24-well plate in a small volume of distilled water.

    • Add an equal volume of the test compound at various concentrations to the wells. Use distilled water as a negative control.

    • Incubate the plates at 26-28°C in the dark for 10-14 days.

    • Stop the hatching process by adding a drop of helminthological iodine.

    • Count the number of hatched larvae and unhatched eggs in each well under a microscope.

    • Calculate the percentage of hatch inhibition for each concentration and determine the EC50 value.[28][29]

In Vivo Efficacy Trials

1. Fecal Egg Count Reduction Test (FECRT) in Sheep

This test evaluates the efficacy of an anthelmintic in reducing the number of parasite eggs shed in the feces of infected animals.

  • Experimental Design:

    • Select a group of sheep naturally infected with gastrointestinal nematodes.

    • Divide the sheep into treatment and control groups (n ≥ 10 per group).

    • Collect individual fecal samples from all animals on Day 0 (before treatment).

    • Administer the test compound (e.g., closantel at 10 mg/kg body weight) to the treatment group. The control group receives a placebo or no treatment.[10]

    • Collect individual fecal samples again on Days 10-14 post-treatment.

    • Perform fecal egg counts (e.g., using the McMaster technique) on all samples.

    • Calculate the percentage of fecal egg count reduction for the treated group compared to the control group.

2. Controlled Efficacy Test in Cattle

This study design provides a more controlled assessment of anthelmintic efficacy against specific parasite species and life stages.

  • Experimental Design:

    • Use parasite-naive calves raised under worm-free conditions.

    • Artificially infect the calves with a known number of infective larvae of the target parasite (e.g., Fasciola hepatica metacercariae or Haemonchus placei L3 larvae).[7][25]

    • Allow the infection to establish for a specific period to target immature or adult worms.

    • Divide the calves into treatment and control groups.

    • Administer the test compound (e.g., rafoxanide at a specific dose) to the treatment group.

    • After a set period, humanely euthanize all animals and recover, identify, and count the parasites from the target organs (e.g., liver for F. hepatica, abomasum for H. placei).

    • Calculate the percentage efficacy by comparing the mean worm burden of the treated group to that of the control group.

Visualizations

Signaling Pathways and Experimental Workflows

Anthelmintic_Discovery_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_dev Drug Development s1 Starting Materials (e.g., Salicylic Acid) s2 Chemical Synthesis (Iodination, Amidation) s1->s2 s3 Purification & Characterization (NMR, MS) s2->s3 iv1 Target-based Assays (e.g., Enzyme Inhibition) s3->iv1 Test Compounds iv2 Phenotypic Assays (Larval Motility, Egg Hatch) s3->iv2 Test Compounds iv3 Cytotoxicity Assays (Cancer Cell Lines) s3->iv3 Test Compounds d1 Lead Optimization iv1->d1 Active Hits iv2->d1 Active Hits iv3->d1 Active Hits ivv1 Animal Model Selection (Sheep, Cattle, Rodents) ivv2 Efficacy Studies (FECRT, Controlled Tests) ivv1->ivv2 ivv3 Pharmacokinetics & Toxicology ivv2->ivv3 d2 Preclinical Development ivv3->d2 d1->ivv1 d3 Clinical Trials d2->d3

Caption: Generalized workflow for the discovery and development of anthelmintic drugs.

Niclosamide_Signaling cluster_wnt Wnt/β-catenin Pathway cluster_mtorc1 mTORC1 Pathway cluster_stat3 STAT3 Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Dvl Dvl Frizzled->Dvl GSK3b GSK3β Dvl->GSK3b bCatenin β-catenin GSK3b->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Niclosamide_Wnt Niclosamide Niclosamide_Wnt->LRP6 Degradation Niclosamide_Wnt->Dvl Inhibition Lysosome Lysosome (H+) Cytosol Cytosol Lysosome->Cytosol Proton Leak mTORC1 mTORC1 Cytosol->mTORC1 pH decrease S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Niclosamide_mTOR Niclosamide Niclosamide_mTOR->Lysosome Protonophore Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Nucleus Nucleus STAT3_Dimer->Nucleus STAT3_Transcription Target Gene Transcription Nucleus->STAT3_Transcription Niclosamide_STAT3 Niclosamide Niclosamide_STAT3->pSTAT3 Inhibition

Caption: Key signaling pathways inhibited by Niclosamide.

Conclusion

The iodinated salicylamides, exemplified by niclosamide, closantel, and rafoxanide, represent a versatile class of compounds with significant therapeutic impact in both veterinary and human medicine. Their discovery as potent anthelmintics has paved the way for the exploration of their broader pharmacological activities, particularly in the realm of oncology. The uncoupling of oxidative phosphorylation remains their hallmark mechanism of action against parasites, while the modulation of critical cellular signaling pathways such as Wnt/β-catenin, mTORC1, and STAT3 underscores their potential as anticancer agents. This guide has provided a comprehensive technical overview of their synthesis, mechanisms, and evaluation methodologies, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further research into the precise molecular interactions and the development of novel analogs will continue to expand the therapeutic applications of this important chemical class.

References

Spectroscopic and Synthetic Profile of 2-Hydroxy-5-iodobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization and synthesis of 2-Hydroxy-5-iodobenzamide (CAS No. 18179-40-3), a halogenated salicylamide (B354443) with potential applications in medicinal chemistry.[1][2] This document details the available spectroscopic data, outlines experimental protocols for its synthesis and characterization, and visualizes a key biological signaling pathway associated with the broader class of salicylamides.

Core Compound Properties

This compound is a white to off-white crystalline solid.[2] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₆INO₂[3]
Molecular Weight263.03 g/mol [2]
Melting Point186 - 188 °C
CAS Number18179-40-3[3]

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the molecular structure of this compound. The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework. The substitution pattern on the aromatic ring, particularly the para-positioning of the iodine atom relative to the hydroxyl group, can be confirmed by analyzing the splitting patterns and coupling constants of the aromatic protons.[4]

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2d1HAr-H
~7.8dd1HAr-H
~7.0d1HAr-H
Broads2H-NH₂
Broads1H-OH

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~170C=O (Amide)
~160C-OH
~142Ar-C
~130Ar-C
~120Ar-C
~118C-I
~85C-CONH₂
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, amide, and aromatic moieties.

FTIR Spectral Data

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500 - 3300N-HStretch (Amide)
3400 - 3200O-HStretch (Phenol)
~1660C=OStretch (Amide I)
~1600N-HBend (Amide II)
1600, 1500C=CStretch (Aromatic)
~1250C-OStretch (Phenol)
Below 900C-HOut-of-plane bend (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (263.03).

Mass Spectrometry Data

m/zAssignment
263[M]⁺ (Molecular Ion)
246[M-NH₃]⁺
136[M-I]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound in a solvent like methanol (B129727) would show absorption maxima characteristic of the substituted benzene (B151609) ring.

UV-Vis Spectral Data (in Methanol)

λmax (nm)
~210
~250
~330

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the iodination of salicylamide using sodium iodide and sodium hypochlorite (B82951).[5]

Materials:

  • Salicylamide (2-hydroxybenzamide)

  • Absolute Ethanol (B145695)

  • Sodium Iodide (NaI)

  • 6% (w/v) Sodium Hypochlorite (NaOCl) solution

  • 10% (w/v) Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 10% (w/v) Hydrochloric Acid (HCl)

  • Ice-water bath

  • Erlenmeyer flask

  • Stirring apparatus

  • Vacuum filtration apparatus (Büchner funnel)

  • Blue litmus (B1172312) paper

Procedure:

  • Dissolve salicylamide in absolute ethanol in an Erlenmeyer flask. Gentle warming and swirling can aid dissolution.

  • Cool the flask in an ice-water bath.

  • Add sodium iodide to the cooled solution and swirl until it dissolves.

  • While maintaining the temperature at or near 0°C, add the sodium hypochlorite solution.

  • Stir the reaction mixture vigorously. The solution will change color from clear to dark red-brown and then to lighter shades of yellow. The reaction is complete when a faint yellow-green color is reached.

  • Allow the reaction to sit undisturbed for approximately 10 minutes.

  • Add sodium thiosulfate solution to quench any remaining unreacted iodine.

  • Slowly acidify the solution with hydrochloric acid until it is acidic, as indicated by blue litmus paper turning red. A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with ice-cold 95% ethanol.

  • Dry the crystals under vacuum for 10-15 minutes.

SynthesisWorkflow Salicylamide Salicylamide in Ethanol Cooling Cool to 0°C Salicylamide->Cooling NaI_addition Add NaI Cooling->NaI_addition NaOCl_addition Add NaOCl NaI_addition->NaOCl_addition Reaction Stir until faint yellow-green NaOCl_addition->Reaction Quench Add Na₂S₂O₃ Reaction->Quench Acidify Acidify with HCl Quench->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Vacuum Filter Precipitate->Filter Wash Wash with cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product This compound Dry->Product

Caption: Synthesis workflow for this compound.

NMR Spectroscopy

Instrumentation:

  • A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is typically used.

FTIR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared spectrometer.

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation:

  • For EI-MS, the solid sample is introduced directly into the ion source.

  • For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

Data Acquisition:

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

UV-Vis Spectroscopy

Instrumentation:

  • A UV-Visible spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol).

  • Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition:

  • Record the spectrum over a wavelength range of 200-800 nm.

  • Use the pure solvent as a blank.

Biological Signaling Context

Halogenated salicylamides have been shown to possess a range of biological activities, including anticancer and antifungal properties.[6][7] One of the key mechanisms of action for salicylanilides is the modulation of various intracellular signaling pathways that are often dysregulated in disease states. For instance, some salicylanilides are known to inhibit the Wnt/β-catenin, mTORC1, STAT3, and NF-κB signaling pathways.[6] The diagram below illustrates a generalized representation of the Wnt/β-catenin signaling pathway and a potential point of inhibition by salicylanilide (B1680751) compounds.

WntSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP LRP5/6 Co-receptor LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc Translocates Salicylanilide Halogenated Salicylamide Salicylanilide->DestructionComplex Potential Inhibition Point TCF_LEF TCF/LEF BetaCateninNuc->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: Wnt/β-catenin signaling pathway and potential inhibition.

References

Unraveling the Solid-State Architecture: A Guide to the Crystal Structure Analysis of 2-Hydroxy-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-hydroxy-5-iodobenzamide, a compound of interest in medicinal chemistry and materials science.[1][2][3][4] While a definitive crystal structure for this specific molecule is not currently available in the public domain, this document outlines the essential experimental protocols, data analysis techniques, and expected structural features. By presenting a standardized workflow and illustrating potential intermolecular interactions, this guide serves as a valuable resource for researchers undertaking the crystallographic characterization of this compound or related salicylamide (B354443) derivatives.

Introduction

This compound (also known as 5-iodosalicylamide) is a halogenated derivative of salicylamide.[5][6][7] The presence of a hydroxyl group, an amide group, and an iodine atom on the benzene (B151609) ring suggests the potential for a rich variety of intermolecular interactions that govern its solid-state packing.[2] Understanding the precise three-dimensional arrangement of molecules in the crystalline state is crucial for predicting and controlling physicochemical properties such as solubility, stability, and bioavailability, which are of paramount importance in drug development. X-ray crystallography stands as the definitive method for elucidating such atomic-level details.

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of a crystallographic model.

Crystallization

The initial and often most challenging step is to obtain single crystals suitable for X-ray diffraction. This typically involves dissolving the purified this compound in an appropriate solvent or solvent mixture and inducing slow crystallization.

Table 1: Hypothetical Crystallization Conditions for this compound

MethodSolvent SystemTemperatureObservations
Slow EvaporationEthanol/Water (1:1)Room TemperatureColorless, needle-like crystals may form over several days.
Vapor DiffusionDichloromethane solution with an anti-solvent of hexaneRoom TemperatureSmall, block-shaped crystals could be obtained.
Cooling CrystallizationSaturated solution in hot acetonitrileSlow cooling to 4°CPrismatic crystals might be observed.
X-ray Diffraction Data Collection

Once a suitable single crystal is mounted on a goniometer, it is subjected to a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.

Table 2: Typical Data Collection and Structure Refinement Parameters

ParameterValue
DiffractometerBruker D8 VENTURE
X-ray sourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? °
Volume? ų
Z?
Calculated density? g/cm³
Absorption coefficient? mm⁻¹
F(000)?
Theta range for data collection? to ? °
Index ranges-h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l
Reflections collected?
Independent reflections? [R(int) = ?]
Completeness to theta = ?°? %
Absorption correctionMulti-scan
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters? / ? / ?
Goodness-of-fit on F²?
Final R indices [I>2sigma(I)]R1 = ?, wR2 = ?
R indices (all data)R1 = ?, wR2 = ?
Largest diff. peak and hole? and ? e.Å⁻³

Data Analysis and Visualization

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Experimental Workflow

The logical flow from a powdered sample to a refined crystal structure is a systematic process. The following diagram illustrates this experimental workflow.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output Powder This compound Powder Crystallization Single Crystal Growth Powder->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solving Structure Solution Diffraction->Solving Refinement Structure Refinement Solving->Refinement CIF Crystallographic Information File (CIF) Refinement->CIF Analysis Structural Analysis CIF->Analysis

Experimental workflow for crystal structure determination.
Potential Intermolecular Interactions

Based on the functional groups present in this compound, a network of intermolecular interactions is expected to stabilize the crystal lattice. These interactions likely include hydrogen bonds involving the hydroxyl and amide groups, and potentially halogen bonding involving the iodine atom. The diagram below illustrates these potential interactions.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C Amide1 C=O---H-N Amide2 N-H---O=C Amide1->Amide2 N-H···O Hydrogen Bond Hydroxyl1 O-H Amide3 C=O Hydroxyl1->Amide3 O-H···O Hydrogen Bond Iodine1 I Iodine1->Amide3 I···O Halogen Bond Hydroxyl2 H-O Iodine3 I

Potential intermolecular interactions in this compound.

Conclusion

The crystal structure analysis of this compound is a critical step in understanding its solid-state properties. Although a solved structure is not publicly available, this guide provides a thorough framework for its determination and analysis. The outlined experimental protocols and data interpretation strategies are applicable to a wide range of small organic molecules. The insights gained from such an analysis will undoubtedly aid in the rational design of new pharmaceutical formulations and functional materials based on the salicylamide scaffold. Researchers are encouraged to deposit their findings in public databases like the Cambridge Crystallographic Data Centre (CCDC) to advance the field of structural chemistry.

References

Solubility Profile of 2-Hydroxy-5-iodobenzamide in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-5-iodobenzamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document leverages data from its parent compound, salicylamide (B354443), to provide a foundational understanding. The guide also details established experimental protocols for solubility determination and offers insights into the anticipated impact of the iodo-substituent on the compound's solubility characteristics.

Core Data Presentation: Solubility of Salicylamide as a Reference

SolventTemperature (°C)Solubility ( g/100g solvent)Molar Solubility (mol/L)
Water 250.220.016
300.250.018
400.360.026
500.550.040
Ethanol 2519.81.44
3023.41.71
4032.82.39
5045.83.34
Methanol 2539.42.87
3045.63.33
4060.84.43
5080.85.89
Acetone 2527.82.03
3032.42.36
4044.23.22
5060.24.39
Acetonitrile 257.80.57
309.40.69
4013.60.99
5019.41.41
Ethyl Acetate 255.40.39
306.60.48
409.80.71
5014.21.04
DMSO -Soluble-
DMF -Soluble-

Data for salicylamide is adapted from available literature. The solubility of this compound in DMSO and DMF is expected to be high based on general solvent properties, though quantitative data is unavailable.

Experimental Protocols

The determination of solubility is a critical step in the physicochemical characterization of a compound. The following are detailed methodologies for key experiments to determine the thermodynamic (equilibrium) solubility of a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.

1. Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.) of high purity

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or orbital incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the test solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts relevant to the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vial and place in constant temperature shaker A->B C Equilibrate for 24-72 hours B->C D Allow excess solid to settle C->D Equilibrium reached E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Prepare dilutions of filtered saturated solution F->G Clear saturated solution H Analyze by validated HPLC method G->H I Quantify against calibration curve H->I J Calculate thermodynamic solubility (mg/mL or mol/L) I->J

Caption: Experimental workflow for thermodynamic solubility determination.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound A Intramolecular H-bonding (OH and Amide) A->Solubility B Hydrophobicity of Iodo-substituent B->Solubility C Crystal Lattice Energy C->Solubility D Polarity D->Solubility E H-bond donor/acceptor capacity E->Solubility F Temperature F->Solubility G pH (for aqueous solutions) G->Solubility

Caption: Factors influencing the solubility of this compound.

In-Depth Technical Guide: Physicochemical Properties of 2-Hydroxy-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydroxy-5-iodobenzamide (CAS No: 18179-40-3), a key chemical intermediate. The document details its quantitative properties, experimental protocols for its synthesis and analysis, and its role as a building block in medicinal chemistry.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its structure, featuring a hydroxyl group, an amide group, and an iodine atom on a benzene (B151609) ring, imparts specific chemical characteristics relevant to its use in organic synthesis. The presence of the hydroxyl group generally enhances its solubility in polar solvents.[1]

Quantitative Data Summary

The known quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₆INO₂[2]
Molecular Weight 263.03 g/mol [1][2]
Melting Point 186-188 °C[2]
Boiling Point 345.9 ± 37.0 °C (Predicted)N/A
Density 2.044 ± 0.06 g/cm³ (Predicted)N/A
pKa 7.75 ± 0.18 (Predicted)N/A
Appearance White to off-white powder[1]

Note: Boiling point, density, and pKa values are predicted and should be confirmed through experimental validation.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis: Electrophilic Iodination of Salicylamide (B354443)

This compound is synthesized via an electrophilic aromatic substitution reaction, specifically the iodination of salicylamide (2-hydroxybenzamide).[3][4][5] The hydroxyl group of salicylamide is a strongly activating ortho-, para- director, while the amide group is a deactivating meta- director. The resulting product is predominantly the 5-iodo substituted compound, para to the powerful hydroxyl directing group.[5][6]

Materials:

  • Salicylamide (2-hydroxybenzamide)

  • Absolute Ethanol (B145695)

  • Sodium Iodide (NaI)

  • 6% (w/v) Sodium Hypochlorite (B82951) (NaOCl) solution (household bleach)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Hydrochloric Acid (HCl)

  • Ice bath

Procedure: [4]

  • Dissolution: Dissolve approximately 1.0 g of salicylamide in 20 mL of absolute ethanol in a 100-mL round-bottom flask. Gentle warming by hand can aid dissolution.

  • Addition of Iodide Source: Once the salicylamide is fully dissolved, add 1.2 g of sodium iodide to the solution and stir until homogeneous.

  • Generation of Electrophile: Cool the reaction flask in an ice bath to 0 °C. Remove the flask from the ice bath and quickly add 9.2 mL of 6% sodium hypochlorite solution. The NaOCl oxidizes the iodide ion (I⁻) to generate the electrophilic iodine species (I⁺).[4][7] Swirl the flask vigorously to ensure complete mixing.

  • Quenching: After the reaction proceeds, any excess hypochlorite is quenched by the addition of sodium thiosulfate.

  • Neutralization and Precipitation: The reaction mixture is typically basic due to hydroxide (B78521) ions present in the bleach solution.[3] Hydrochloric acid is added to neutralize the mixture, causing the this compound product to precipitate out of the solution.

  • Isolation: The solid product is collected via vacuum filtration.

Purification: Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization to remove unreacted starting materials and side products.

Procedure:

  • The crude this compound is dissolved in a minimum amount of a suitable hot solvent, such as an ethanol/water mixture.

  • The solution is allowed to cool slowly, promoting the formation of pure crystals.

  • The purified crystals are then collected by vacuum filtration and dried.

Analysis and Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

  • Melting Point Determination: The melting point of the purified product is measured and compared to the literature value (186-188 °C). A sharp melting range close to the literature value indicates high purity.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the substitution pattern on the aromatic ring. The presence of characteristic peaks for the hydroxyl (-OH), amide (-C=O, -NH₂), and the C-I bonds, along with the fingerprint region pattern for a 1,2,4-trisubstituted benzene ring, confirms the product's structure.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the protons on the aromatic ring, confirming the position of the iodine substituent.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of this compound in drug development.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start_end start_end process process analysis analysis purification purification A Salicylamide + Ethanol B Add NaI A->B C Cool to 0°C B->C D Add NaOCl (Reaction) C->D E Quench & Neutralize D->E F Precipitation E->F G Vacuum Filtration F->G H Crude Product G->H I Recrystallization H->I J Pure Product I->J K Analysis (MP, IR, NMR) J->K

Synthesis and Purification Workflow for this compound.

logical_relationship start start intermediate intermediate application application property property A This compound (Chemical Building Block) B Potential Properties Antimicrobial Activity Anti-inflammatory Activity A->B Possesses C Application Synthesis of Novel Derivatives (e.g., Anilides) A->C Used In D Target Pharmaceutical Research & Drug Development B->D Of Interest For C->D Leads To

Role of this compound in Medicinal Chemistry.

References

An In-depth Technical Guide to 2-Hydroxy-5-iodobenzamide (CAS 18179-40-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-iodobenzamide, a halogenated derivative of salicylamide (B354443), is a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical, physical, and potential pharmacological properties. Detailed methodologies for its synthesis and potential biological evaluation are presented, drawing from established protocols for related compounds. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this guide outlines the experimental frameworks necessary to elucidate its therapeutic potential, particularly as an antimicrobial and anti-inflammatory agent. Furthermore, this document explores the potential mechanisms of action through key signaling pathways, providing a foundation for future research and drug development endeavors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] The presence of the hydroxyl, amide, and iodo functional groups on the benzene (B151609) ring confers distinct chemical and physical characteristics to the molecule.

PropertyValueReference(s)
CAS Number 18179-40-3[2]
Molecular Formula C₇H₆INO₂[2]
Molecular Weight 263.03 g/mol [2]
IUPAC Name This compound
Synonyms 5-Iodosalicylamide, Benzamide, 2-hydroxy-5-iodo-[2]
Melting Point 186-188 °C[2]
Boiling Point 345.9 °C (predicted)
Density 2.0 g/cm³ (predicted)
LogP 3.04 (predicted)
InChI InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)[2]
InChIKey DATPWLOVEIACJF-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=C(C=C1I)C(=O)N)O[2]

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by iodination of salicylamide.

Materials:

  • Salicylamide

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (B82951) (NaOCl, commercial bleach)

  • Ethanol

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Filter paper

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer and hotplate

  • pH paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve salicylamide in ethanol.

  • Addition of Iodide Source: To the stirred solution, add a molar equivalent of sodium iodide.

  • Iodination: Slowly add a slight molar excess of sodium hypochlorite solution (bleach) dropwise to the reaction mixture at room temperature. The reaction is expected to be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the characteristic iodine color disappears.

  • Precipitation: Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and the position of the iodine atom on the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H, N-H, C=O, and C-I functional groups.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

  • Melting Point Analysis: The melting point of the synthesized compound should be compared with the literature value.

Synthesis_Workflow Salicylamide Salicylamide Reaction Iodination Reaction (Ethanol, RT) Salicylamide->Reaction NaI Sodium Iodide (NaI) NaI->Reaction NaOCl Sodium Hypochlorite (NaOCl) NaOCl->Reaction Quenching Quenching (Na2S2O3) Reaction->Quenching Precipitation Acidification (HCl) Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Product This compound Recrystallization->Product

A simplified workflow for the synthesis of this compound.

Potential Pharmacological Properties and Experimental Protocols

Based on the known activities of salicylamide and its derivatives, this compound is a candidate for investigation as an antimicrobial and anti-inflammatory agent. Anilides derived from 5-iodosalicylamide have demonstrated anti-fungal and bactericidal properties.

Antimicrobial Activity

3.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound required to inhibit the growth of various microorganisms.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth medium in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include positive controls (microbes with standard antimicrobial agent) and negative controls (microbes with vehicle only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

The anti-inflammatory potential of salicylamides is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

3.2.1. Experimental Protocol: COX Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin (B15479496) detection

  • Assay buffer

  • 96-well plate

  • Plate reader

  • Known COX inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

Procedure:

  • Compound Preparation: Prepare various concentrations of this compound.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound.

  • Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a set incubation time, measure the product formation using a suitable detection method (e.g., measuring the absorbance or fluorescence of the probe).

  • Calculation of Inhibition: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

  • IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Potential Signaling Pathways

The anti-inflammatory effects of compounds are often mediated through the modulation of key signaling pathways. For salicylamide derivatives, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are primary targets of interest.

4.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Ub_Proteasome Proteasomal Degradation IkB->Ub_Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) IkB_NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Compound This compound (Hypothesized) Compound->IKK Inhibition?

Hypothesized inhibition of the NF-κB signaling pathway.

4.2. MAPK Signaling Pathway

The MAPK cascade, including p38 and JNK pathways, is also crucial in regulating the production of inflammatory mediators.

MAPK_Pathway cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimulus Inflammatory Stimulus (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., ASK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activation GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Compound This compound (Hypothesized) Compound->MAPKKK Inhibition? Compound->MAPKK Inhibition? Compound->p38 Inhibition?

Hypothesized modulation of the p38 MAPK signaling pathway.

Conclusion and Future Directions

This compound presents an intriguing scaffold for further investigation in drug discovery. Its structural similarity to known bioactive salicylamides suggests potential as an antimicrobial and anti-inflammatory agent. This guide has provided the foundational knowledge and detailed experimental protocols necessary to explore these possibilities.

Future research should focus on:

  • Synthesis and Characterization: Performing the synthesis and thorough characterization of this compound to confirm its structure and purity.

  • Quantitative Biological Evaluation: Conducting the described antimicrobial and anti-inflammatory assays to obtain quantitative data (MIC and IC₅₀ values).

  • Mechanism of Action Studies: Investigating the effect of the compound on the NF-κB and MAPK signaling pathways to elucidate its molecular mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand the contribution of each functional group to its biological activity.

By systematically addressing these research areas, the therapeutic potential of this compound can be fully realized, potentially leading to the development of new therapeutic agents.

References

Theoretical Properties of 2-Hydroxy-5-iodobenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-iodobenzamide, a halogenated derivative of salicylamide (B354443), presents a molecule of interest for further investigation in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its theoretical properties, including its physicochemical characteristics, potential biological activities, and underlying mechanisms of action. This document synthesizes available data to offer a foundational understanding for researchers exploring its therapeutic potential. Detailed experimental protocols for its synthesis and for the evaluation of its biological activities are provided, alongside computational considerations for in silico analysis.

Introduction

This compound (CAS No: 18179-40-3) is an aromatic amide featuring a hydroxyl group and an iodine atom on the benzene (B151609) ring.[1][2] The presence of the salicylamide scaffold suggests potential analgesic, anti-inflammatory, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] The introduction of an iodine atom can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and may enhance its biological activity. This guide delves into the theoretical and known properties of this compound to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C₇H₆INO₂[5]
Molecular Weight 263.03 g/mol [5]
Melting Point 186-188 °C[6][7]
Boiling Point (Predicted) 345.9 ± 37.0 °C[8]
pKa (Predicted) 7.75 ± 0.18[8]
LogP (Predicted) 3.04[9]
Appearance White to off-white crystalline solid[9]
Solubility The hydroxyl group may enhance solubility in polar solvents.[2]

Table 1: Physicochemical Properties of this compound

Synthesis

The synthesis of this compound can be achieved through the electrophilic iodination of salicylamide (2-hydroxybenzamide). The hydroxyl group is a strongly activating ortho-, para-director, and the amide group is a deactivating meta-director. Therefore, the iodination is expected to occur at the position para to the hydroxyl group.[3]

Experimental Protocol: Iodination of Salicylamide

This protocol is adapted from the electrophilic iodination of salicylamide.

Materials:

  • Salicylamide (2-hydroxybenzamide)

  • Sodium iodide (NaI)

  • Sodium hypochlorite (B82951) (NaOCl, commercial bleach)

  • Absolute ethanol

  • Hydrochloric acid (HCl)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Deionized water

  • Round-bottom flask (100 mL)

  • Stirring apparatus

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Beakers

  • Graduated cylinders

Procedure:

  • In a 100-mL round-bottom flask, dissolve approximately 1.0 g of salicylamide in 20 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.[3]

  • Once the salicylamide is completely dissolved, add 1.2 g of sodium iodide to the solution and stir until homogeneous.[3]

  • Cool the mixture in an ice bath. While stirring, slowly add 20 mL of sodium hypochlorite solution (bleach).

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 10 minutes.

  • To quench any excess sodium hypochlorite, add 10 mL of 10% sodium thiosulfate solution and stir for 5 minutes.

  • Acidify the reaction mixture by the dropwise addition of 1 M hydrochloric acid until the pH is acidic (test with litmus (B1172312) paper). This will precipitate the crude product.

  • Collect the crude this compound by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.

  • Dry the purified crystals and determine the melting point and yield.

Potential Biological Activities and Mechanism of Action

Anti-inflammatory, Analgesic, and Antipyretic Activity

As a derivative of salicylamide, this compound is predicted to exhibit anti-inflammatory, analgesic, and antipyretic effects. The primary mechanism of action for salicylamides is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX, this compound would reduce the production of prostaglandins, thereby alleviating these symptoms.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound Compound->Inhibition Inhibition->COX_Enzymes

Caption: Inhibition of the Cyclooxygenase Pathway.

Antifungal and Bactericidal Activity

Some salicylanilides, which are structurally related to this compound, have demonstrated antifungal and bactericidal properties.[10] The exact mechanism for these activities is not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes. Further investigation is required to determine if this compound possesses significant antimicrobial activity.

Experimental Protocols for Biological Evaluation

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Indomethacin)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system (e.g., colorimetric or fluorometric probe, or ELISA kit for PGE2)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and varying concentrations of the test compound or positive control.

  • Pre-incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a defined period.

  • Stop the reaction and measure the product formation using the chosen detection method. For an ELISA-based detection of PGE2, the supernatant is collected and processed according to the kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Experimental_Workflow_COX_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Test Compound (this compound) Mix Mix Enzyme, Buffer, and Test Compound in 96-well plate Prep_Compound->Mix Prep_Enzyme Prepare COX-1/COX-2 Enzyme Solutions Prep_Enzyme->Mix Prep_Substrate Prepare Arachidonic Acid Solution Add_Substrate Add Arachidonic Acid to initiate reaction Prep_Substrate->Add_Substrate Preincubation Pre-incubate Mix->Preincubation Preincubation->Add_Substrate Incubation Incubate Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Measure Product Formation (e.g., PGE2 via ELISA) Stop_Reaction->Detection Calculation Calculate % Inhibition and IC50 Value Detection->Calculation

References

2-Hydroxy-5-iodobenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-5-iodobenzamide, tailored for researchers, scientists, and professionals in drug development. The document outlines its molecular characteristics, plausible experimental protocols for its synthesis and analysis, and key structural relationships.

Core Compound Data

This compound is an organic compound featuring a benzamide (B126) structure substituted with both a hydroxyl and an iodo group.[1] These functional groups contribute to its chemical reactivity and potential applications in medicinal chemistry and other industrial fields.[1] The presence of the hydroxyl group can enhance its solubility in polar solvents, while the iodine atom may influence its biological activity.[1]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₆INO₂[2]
Molecular Weight 263.03 g/mol [2]
CAS Number 18179-40-3[2]
Melting Point 186-188 °C
InChI 1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)[3]
InChIKey DATPWLOVEIACJF-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=C(C=C1I)C(=O)N)O[3]

Experimental Protocols

Proposed Synthesis Pathway

A feasible synthetic route to this compound can be envisioned in a two-step process starting from salicylaldehyde (B1680747). This involves an initial iodination followed by oxidation and amidation.

Step 1: Synthesis of 2-Hydroxy-5-iodobenzaldehyde

This step is based on the documented synthesis of 5-iodosalicylaldehyde.[4]

  • Materials: Salicylaldehyde, Dichloromethane (B109758) (CH₂Cl₂), N-iodosuccinimide (NIS), triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Ph₃PAuNTf₂).

  • Procedure:

    • Dissolve salicylaldehyde (1 mmol) in dichloromethane to a concentration of 0.1 M.

    • To this stirred solution, add triphenylphosphorane bis(trifluoromethylsulfonyl)imide (0.025 mmol).

    • Subsequently, add N-iodosuccinimide (1.1 mmol).

    • The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography using a hexane (B92381) and ethyl acetate (B1210297) eluent system to yield purified 2-hydroxy-5-iodobenzaldehyde.[4]

Step 2: Conversion to this compound

The resulting aldehyde can be converted to the corresponding benzamide. A common method is oxidation to the carboxylic acid followed by amidation.

  • Oxidation to 2-Hydroxy-5-iodobenzoic acid: The aldehyde can be oxidized using a mild oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The reaction conditions would need to be carefully controlled to avoid side reactions.

  • Amidation of 2-Hydroxy-5-iodobenzoic acid: The resulting carboxylic acid can then be converted to the amide.[5] This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849) or an ammonium (B1175870) salt.[5]

Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Based on the analysis of the related 2-Hydroxy-3-iodobenzamide, the aromatic region will likely display a characteristic pattern for the three adjacent protons on the benzene (B151609) ring.[5] A broad singlet at a downfield chemical shift would be anticipated for the hydroxyl (-OH) proton, potentially showing evidence of intramolecular hydrogen bonding with the amide carbonyl group.[5] The two amide (-NH₂) protons may appear as a single broad signal or as two distinct signals due to restricted rotation around the C-N bond.[5]

High-Performance Liquid Chromatography (HPLC)

A specific HPLC method for this compound is not detailed in the available literature. However, a general reverse-phase HPLC method can be developed for its analysis and purity determination.

  • Column: A C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is a suitable stationary phase.[6]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape, would be appropriate.[6]

  • Detection: UV detection would be suitable, with the detection wavelength optimized for the chromophore of the molecule (likely in the range of 210-320 nm).

  • Quantification: A calibration curve can be constructed by plotting the peak area against known concentrations of a purified standard of this compound.[6]

Logical Relationships of Compound Identifiers

The following diagram illustrates the relationship between the common identifiers of this compound and its fundamental properties.

Logical Relationship of this compound Identifiers substance This compound Synonyms: 5-Iodosalicylamide identifiers Identifiers CAS: 18179-40-3 InChIKey: DATPWLOVEIACJF-UHFFFAOYSA-N substance->identifiers is identified by structure Structural Representation Formula: C₇H₆INO₂ SMILES: C1=CC(=C(C=C1I)C(=O)N)O substance->structure is represented by properties Physicochemical Properties Molecular Weight: 263.03 g/mol Melting Point: 186-188 °C structure->properties determines

Caption: Relationship between compound name, identifiers, structure, and properties.

References

A Comprehensive Technical Guide to 2-Hydroxy-5-iodobenzamide: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-iodobenzamide is a halogenated aromatic compound belonging to the salicylamide (B354443) family. While primarily utilized as a crucial chemical intermediate in organic synthesis, its structural similarity to biologically active salicylanilides suggests significant potential for antimicrobial and anti-inflammatory applications. This technical guide provides a detailed overview of this compound, encompassing its chemical identity, a robust synthesis protocol, and an exploration of its prospective biological activities and mechanisms of action based on related compounds. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Synonyms

This compound is a multifaceted compound known by various names in chemical literature and databases. A comprehensive list of its synonyms and key chemical identifiers is provided below for unambiguous identification.

Identifier TypeValue
IUPAC Name This compound
CAS Number 18179-40-3[1][2][3][4]
Molecular Formula C₇H₆INO₂[1][2][3][4]
Molecular Weight 263.03 g/mol [1][2][3]
InChI InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)[2]
Canonical SMILES C1=CC(=C(C=C1I)C(=O)N)O[2]

Table 1: Chemical Identifiers for this compound

A variety of synonyms are used to refer to this compound, reflecting its chemical structure and historical nomenclature.

Synonym
5-iodosalicylamide
Benzamide, 2-hydroxy-5-iodo-
4-Iodosalicylamide
Salicylamide, 5-iodo-
2-HIDROXI-5-YODOBENZAMIDA
2-하이드록시-5-아이오도벤자미드
5-iodo salicylamide
5-Iod-salicylamid
5-Jod-salicylsaeure-amid

Table 2: Synonyms of this compound

Physicochemical Properties

The physical and chemical characteristics of this compound are tabulated below.

PropertyValueReference
Melting Point 186 - 188 °C[1][2]
Boiling Point (predicted) 345.9 ± 37.0 °C at 760 mmHg[1]
Density (predicted) 2.0 ± 0.1 g/cm³[1]
Flash Point (predicted) 163.0 ± 26.5 °C[1]
Appearance White to off-white crystalline solid[1]

Table 3: Physicochemical Properties of this compound

Synthesis of this compound

This compound can be synthesized via the electrophilic aromatic substitution (iodination) of salicylamide. The hydroxyl and amide groups on the aromatic ring direct the substitution pattern. The following is a detailed experimental protocol for its synthesis.

Experimental Protocol: Iodination of Salicylamide[5][6]

Materials:

Procedure:

  • Dissolution of Salicylamide: Accurately weigh approximately 1.0 g of salicylamide and transfer it to a 100-mL round-bottom flask. Add 20 mL of absolute ethanol and warm the flask gently to facilitate the dissolution of the salicylamide.

  • Addition of Sodium Iodide: Once the salicylamide is completely dissolved, add 1.2 g of sodium iodide to the solution and stir until the mixture is homogeneous.

  • Cooling: Place the round-bottom flask in an ice bath to cool the reaction mixture.

  • Generation of Electrophile and Iodination: While stirring the cooled solution, slowly add 20 mL of sodium hypochlorite (bleach). The reaction mixture will change color, indicating the formation of the iodine electrophile and its subsequent reaction with salicylamide. Continue stirring in the ice bath for approximately 10 minutes.

  • Quenching Excess Oxidant: Remove the flask from the ice bath and allow it to warm to room temperature. To quench any unreacted sodium hypochlorite, add 10 mL of a 10% aqueous solution of sodium thiosulfate.

  • Precipitation of the Product: Acidify the reaction mixture by the dropwise addition of 1M hydrochloric acid until the pH is acidic (test with litmus (B1172312) paper). The product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities. Allow the product to air dry. The theoretical yield of this compound from 1.0 g of salicylamide is approximately 1.9 g.[5]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents Salicylamide Salicylamide Dissolution Dissolution in Ethanol Salicylamide->Dissolution NaI Sodium Iodide (NaI) NaI->Dissolution Ethanol Ethanol (Solvent) Ethanol->Dissolution NaOCl Sodium Hypochlorite (NaOCl) Iodination Iodination Reaction NaOCl->Iodination Na2S2O3 Sodium Thiosulfate (Na₂S₂O₃) Quenching Quenching Na2S2O3->Quenching HCl Hydrochloric Acid (HCl) Precipitation Acidification & Precipitation HCl->Precipitation Cooling Cooling (Ice Bath) Dissolution->Cooling Cooling->Iodination Iodination->Quenching Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product This compound Filtration->Product Proton_Shuttling_Mechanism cluster_membrane Cell Membrane Outside Extracellular Space (Low pH) Inside Cytoplasm (High pH) SalH_out Salicylanilide (Protonated) Sal_in Salicylanilide (Anionic) SalH_out->Sal_in Diffusion Sal_in->SalH_out Diffusion H_in H+ Sal_in->H_in Proton Release H_out H+ H_out->SalH_out Protonation

References

Methodological & Application

Application Notes and Protocols for 2-Hydroxy-5-iodobenzamide in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Hydroxy-5-iodobenzamide as an antimicrobial agent. This document outlines its chemical properties, putative mechanism of action, and detailed protocols for its evaluation. While direct and extensive research on this specific compound is limited, the information presented is based on the well-established antimicrobial activities of the salicylamide (B354443) scaffold and related halogenated derivatives.

Introduction

This compound is a halogenated derivative of salicylamide. Salicylamides are a class of compounds known for a variety of biological activities, including antimicrobial effects. The introduction of a halogen atom, in this case, iodine, at the C5 position of the benzene (B151609) ring is a common strategy in medicinal chemistry to potentially enhance the antimicrobial potency and modulate the pharmacokinetic properties of a lead compound. The hydroxyl and amide functional groups are considered important for the biological activity of salicylamides.

Chemical and Physical Properties

PropertyValueReference
CAS Number 18179-40-3[1]
Molecular Formula C₇H₆INO₂[1]
Molecular Weight 263.03 g/mol [1]
Appearance White to off-white crystalline solid-
Melting Point 186 - 188 °C[1]
Canonical SMILES C1=CC(=C(C=C1I)C(=O)N)O[1]
InChI InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)[1]

Postulated Antimicrobial Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on studies of related salicylamides and other phenolic compounds, a multi-target mechanism is likely. The primary proposed mechanism involves the disruption of the bacterial cell membrane.

Phenolic compounds can intercalate into the lipid bilayer of the cell membrane, leading to a loss of integrity, increased permeability, and subsequent leakage of essential intracellular components such as ions, ATP, and nucleic acids. This disruption of the membrane potential can also interfere with vital cellular processes like electron transport and oxidative phosphorylation.

Furthermore, the hydroxyl group of the salicylamide scaffold can potentially interact with bacterial enzymes and other proteins through hydrogen bonding, leading to their inactivation. Iodinated compounds, in general, are known for their antimicrobial properties, which may also contribute to the overall activity of the molecule.

Antimicrobial_Mechanism_of_Action cluster_0 This compound cluster_1 Bacterial Cell cluster_2 Cellular Effects Compound This compound Membrane Cell Membrane Compound->Membrane Intercalation Enzymes Essential Enzymes Compound->Enzymes Binding Signaling Signaling Pathways Compound->Signaling Interference Disruption Membrane Disruption (Loss of Integrity, Increased Permeability) Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition DNA DNA/RNA Synthesis Pathway_Inhibition Pathway Interference Signaling->Pathway_Inhibition Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->Cell_Death Pathway_Inhibition->Cell_Death

Postulated mechanism of antimicrobial action for this compound.

Experimental Protocols

The following are detailed protocols for the preliminary antimicrobial screening and quantitative evaluation of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate culture, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, including a positive control well (broth with inoculum but no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or with a plate reader.

Broth_Microdilution_Workflow Start Start Prep_Stock Prepare Compound Stock Solution Start->Prep_Stock Prep_Inoculum Prepare and Standardize Microbial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read and Record MIC Value Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.

Disk Diffusion Assay

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains of interest

  • 0.5 McFarland turbidity standard

  • Sterile swabs

Procedure:

  • Preparation of Compound Disks: Aseptically apply a known amount of a solution of this compound in a suitable solvent (e.g., DMSO) onto sterile filter paper disks and allow them to dry.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to obtain confluent growth.

  • Application of Disks: Place the prepared compound disks, along with a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent only), onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition (in mm) around each disk. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound

MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositiveData to be determined
Bacillus subtilisPositiveData to be determined
Escherichia coliNegativeData to be determined
Pseudomonas aeruginosaNegativeData to be determined
Candida albicansN/A (Fungus)Data to be determined

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. Its structural similarity to other bioactive salicylamides suggests potential efficacy against a range of microbial pathogens. The protocols provided herein offer a standardized approach for the systematic evaluation of its antimicrobial properties. Further studies are warranted to determine its precise mechanism of action, spectrum of activity, and potential for in vivo efficacy.

References

Application Notes and Protocols for 2-Hydroxy-5-iodobenzamide in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Hydroxy-5-iodobenzamide as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile substrate allows for the synthesis of a diverse range of biaryl and substituted aromatic compounds, which are of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents. The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings of related aryl iodides and serve as a robust starting point for reaction optimization.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1] Key advantages of this reaction include its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[2][3] For this compound, the reactive carbon-iodine bond makes it an excellent substrate for introducing various aryl or heteroaryl substituents at the 5-position.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:

General Suzuki-Miyaura coupling of this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving aryl iodides, which can be adapted for this compound.

ComponentExamplesTypical Concentration/LoadingNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃0.5 - 10 mol%Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) sources require an in-situ reduction.[4][5][6][7]
Ligand (for Pd(II)) PPh₃, PCy₃, SPhos, XPhos1 - 4 equivalents relative to PdElectron-rich and bulky phosphine (B1218219) ligands can accelerate oxidative addition.[4][8]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF2 - 3 equivalentsThe choice of base is crucial for activating the boronic acid. Stronger bases may be needed for less reactive substrates.[4][9]
Solvent Dioxane/H₂O, Toluene, DMF, Ethanol/H₂O0.1 - 0.5 MA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[8][9][10]
Boronic Acid Arylboronic acids, Heteroarylboronic acids1.1 - 1.5 equivalentsUsing a slight excess of the boronic acid can help drive the reaction to completion.
Temperature Room Temperature to 120 °C-Higher temperatures can increase reaction rates but may also lead to side products.[11][12]
Atmosphere Inert (Argon or Nitrogen)-Degassing the reaction mixture is crucial to prevent oxidation and deactivation of the palladium catalyst.[4]

Experimental Protocols

This section provides a general experimental protocol for the Suzuki-Miyaura coupling of this compound. This should be considered a starting point, and optimization may be necessary for specific substrates.

Materials and Reagents:
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane (B91453) and Water)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate (B1210297)

  • Brine solution

  • Silica (B1680970) gel for column chromatography

General Protocol:
  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered potassium carbonate (2.0 eq).[10]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[10][13]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).[13]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 v/v ratio). The reaction concentration should be approximately 0.1 M with respect to the this compound.[7][10][13]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.[7][10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[10][13]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[10]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired biaryl product.[10]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst.[13]
Insufficiently dried reagents or solventEnsure all reagents and solvents are anhydrous.[4]
Protodeboronation Boronic acid instabilityUse a stronger base (e.g., Cs₂CO₃) or consider using a boronic ester (e.g., pinacol (B44631) ester).[4][13]
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction is performed under a strictly inert atmosphere.[14][4]
Dehalogenation of Starting Material Certain phosphine ligands or impuritiesScreen different ligands and ensure the purity of all starting materials.[4]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Ar-Pd(II)-X(L₂) Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L₂) Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd(0)L2 Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination ArX This compound (Ar-X) ArX->Oxidative_Addition ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Reagents Combine this compound, boronic acid, and base in vessel Inert Evacuate and backfill with inert gas (3x) Reagents->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to specified temperature with vigorous stirring Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute with organic solvent, wash with water and brine Cool->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

References

Application Notes and Protocols: 2-Hydroxy-5-iodobenzamide as a Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-hydroxy-5-iodobenzamide as a versatile precursor in the synthesis of valuable heterocyclic compounds, particularly substituted benzoxazoles and benzoxazolones. The inclusion of an iodine atom offers a strategic handle for further functionalization, making the resulting heterocycles attractive scaffolds in medicinal chemistry and materials science.

Introduction

This compound is a readily available aromatic compound that combines a salicylamide (B354443) core with a strategically positioned iodine substituent. This unique combination of functional groups allows for its transformation into a variety of heterocyclic systems through sequential or direct cyclization strategies. The primary synthetic routes explored herein involve an initial Hofmann rearrangement to form a benzoxazolone, which can be further elaborated, and direct intramolecular cyclization methodologies. The resulting iodinated heterocycles are of significant interest due to the potential for introducing further molecular diversity via cross-coupling reactions at the iodo-position.

Synthetic Applications

Synthesis of 6-Iodobenzo[d]oxazol-2(3H)-one

A primary application of this compound is its conversion to 6-iodobenzo[d]oxazol-2(3H)-one via a Hofmann rearrangement. This reaction proceeds by the treatment of the primary amide with a halogenating agent in the presence of a base, leading to an isocyanate intermediate that readily cyclizes.

Reaction Scheme:

G This compound This compound Isocyanate_Intermediate Isocyanate_Intermediate This compound->Isocyanate_Intermediate  NaOCl or TCCA, NaOH   6-Iodobenzo[d]oxazol-2(3H)-one 6-Iodobenzo[d]oxazol-2(3H)-one Isocyanate_Intermediate->6-Iodobenzo[d]oxazol-2(3H)-one  Intramolecular  Cyclization   G 6-Iodobenzo[d]oxazol-2(3H)-one 6-Iodobenzo[d]oxazol-2(3H)-one 2-Amino-5-iodophenol 2-Amino-5-iodophenol 6-Iodobenzo[d]oxazol-2(3H)-one->2-Amino-5-iodophenol  Hydrolysis (HCl)   2-Substituted-6-iodobenzoxazole 2-Substituted-6-iodobenzoxazole 2-Amino-5-iodophenol->2-Substituted-6-iodobenzoxazole  R-CHO or R-COOH, etc.   G This compound This compound N-Activated Intermediate N-Activated Intermediate This compound->N-Activated Intermediate  Activation   Benzoxazole Derivative Benzoxazole Derivative N-Activated Intermediate->Benzoxazole Derivative  Cu-catalyzed  Intramolecular  O-Arylation

Application Notes and Protocols for Screening of 2-Hydroxy-5-iodobenzamide Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-iodobenzamide and its derivatives belong to the salicylanilide (B1680751) class of compounds, which have garnered significant interest in oncology research due to their broad-spectrum biological activities. Salicylanilides have been shown to exhibit potent anticancer effects by modulating various critical signaling pathways, including Wnt/β-catenin, STAT3, mTOR, and NF-κB, and by inducing programmed cell death (apoptosis) and autophagy.[1] This document provides detailed application notes and experimental protocols for the screening and preliminary mechanistic evaluation of this compound derivatives as potential anticancer agents.

Data Presentation: In Vitro Efficacy of Salicylanilide Derivatives

The following table summarizes the cytotoxic activity of representative salicylanilide derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). This data is illustrative of the potential efficacy of the this compound class of compounds.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 12b A431 (Skin)0.42 ± 0.43Gefitinib>10
A549 (Lung)0.57 ± 0.43Gefitinib8.72 ± 0.98
Ethanolamine salt 3a OE19 (Esophageal)0.8 ± 0.1Niclosamide1.5 ± 0.2
OE33 (Esophageal)1.0 ± 0.1Niclosamide2.1 ± 0.3

Note: Data is compiled from studies on salicylanilide derivatives and is intended to be representative.[1][2] Actual IC50 values for specific this compound derivatives must be determined experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using flow cytometry.

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivatives for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in cancer cells treated with the test compounds.

Materials:

  • Cancer cells treated with test compounds

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

  • Washing and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression of key apoptosis-related proteins.

Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-STAT3, anti-β-catenin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an ECL detection system.

Visualizations

experimental_workflow Experimental Workflow for Screening this compound Derivatives cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_pathway Pathway Analysis cell_culture Cancer Cell Culture compound_treatment Treatment with Derivatives cell_culture->compound_treatment cell_viability Cell Viability Assay (MTT) compound_treatment->cell_viability ic50 IC50 Determination cell_viability->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis ic50->cell_cycle_analysis western_blot Western Blot Analysis ic50->western_blot pathway_analysis Identification of Modulated Signaling Pathways western_blot->pathway_analysis

Caption: Workflow for anticancer screening and mechanistic evaluation.

signaling_pathway Potential Signaling Pathways Modulated by Salicylanilides cluster_pathways Inhibited Pathways cluster_outcomes Cellular Outcomes derivative This compound Derivative stat3 STAT3 derivative->stat3 wnt Wnt/β-catenin derivative->wnt nfkb NF-κB derivative->nfkb mtor mTOR derivative->mtor apoptosis Apoptosis derivative->apoptosis autophagy Autophagy derivative->autophagy cell_cycle_arrest Cell Cycle Arrest derivative->cell_cycle_arrest proliferation Decreased Proliferation stat3->proliferation wnt->proliferation nfkb->apoptosis mtor->autophagy

Caption: Key signaling pathways potentially targeted by derivatives.

logical_relationship Logical Progression of Investigation synthesis Synthesis of Derivatives screening In Vitro Screening (Multiple Cell Lines) synthesis->screening hit_id Hit Identification (Potent & Selective Compounds) screening->hit_id mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) hit_id->mechanism target_id Target Identification (Pathway Analysis) mechanism->target_id in_vivo In Vivo Efficacy Studies target_id->in_vivo

Caption: Logical flow from synthesis to in vivo studies.

References

Application of 2-Hydroxy-5-iodobenzamide in Radiolabeling: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides comprehensive application notes and detailed protocols for the use of 2-Hydroxy-5-iodobenzamide in radiolabeling studies. It is intended for researchers, scientists, and professionals in the field of drug development and nuclear medicine. This guide covers the background, applications, and specific methodologies for the synthesis of radioiodinated this compound, a compound of significant interest for its potential as a radiotracer for imaging dopamine (B1211576) D2 receptors.

Introduction

This compound, a derivative of salicylamide (B354443), serves as a crucial precursor and reference standard in the field of radiopharmaceutical chemistry.[1] Its structure is analogous to other known high-affinity ligands for dopamine D2 receptors, which are pivotal in various neurological processes and are implicated in several neuropsychiatric disorders.[2][3] The introduction of a radioactive iodine isotope onto this scaffold allows for non-invasive in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), depending on the iodine isotope used.[4]

Radioiodinated benzamides have a well-established history in nuclear medicine for their ability to target and visualize dopamine D2 receptors in the brain.[2] This makes radiolabeled this compound a valuable tool for studying the density and distribution of these receptors, which can provide insights into conditions like Parkinson's disease, schizophrenia, and addiction.[5]

Principle of Radiolabeling

The most common strategy for introducing a radioiodine atom onto an activated aromatic ring, such as the phenolic ring in this compound, is through electrophilic aromatic substitution.[6][7] This method involves the in-situ generation of an electrophilic radioiodine species (e.g., I⁺) from a radioiodide salt (e.g., Na[¹²³I]I) using an oxidizing agent.[6] The electron-rich nature of the phenol (B47542) ring, further activated by the hydroxyl group, facilitates the substitution of a hydrogen atom with the radioiodine, typically at the ortho or para position relative to the hydroxyl group.[8]

Commonly used oxidizing agents for this purpose include Chloramine-T and Iodogen.[6] The choice of method often depends on the sensitivity of the substrate to oxidation and the desired reaction conditions.

Potential Applications

The primary application of radioiodinated this compound is as a radiotracer for the in vivo imaging of dopamine D2 receptors. Due to its structural similarity to other D2 receptor ligands, it is hypothesized to bind with high affinity and selectivity to these receptors.[2]

Potential research applications include:

  • Neuroreceptor Imaging: Visualization and quantification of dopamine D2 receptor density and occupancy in the brain using SPECT (with ¹²³I) or PET (with ¹²⁴I).

  • Drug Development: Acting as a reference standard in the development of new D2 receptor-targeting drugs.

  • Disease Diagnosis and Monitoring: Aiding in the diagnosis and monitoring of progression of neurological and psychiatric disorders associated with dopaminergic dysfunction.

Experimental Protocols

The following are representative protocols for the radioiodination of this compound using two common methods. Researchers should optimize these protocols for their specific requirements and available facilities.

Method 1: Chloramine-T Mediated Radioiodination

This method utilizes Chloramine-T as the oxidizing agent to generate the electrophilic radioiodine.[9]

Materials:

  • This compound (non-radioactive standard)

  • 2-Hydroxybenzamide (precursor for labeling)

  • Sodium [¹²³I]iodide (or other suitable radioiodine isotope) in 0.1 M NaOH

  • Chloramine-T solution (1 mg/mL in water)

  • Sodium metabisulfite (B1197395) solution (2 mg/mL in water)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • HPLC grade acetonitrile (B52724) and water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Analytical and semi-preparative HPLC system with a radioactivity detector

Protocol:

  • Preparation: In a shielded vial, dissolve 1-2 mg of 2-hydroxybenzamide in 100 µL of ethanol (B145695). Add 400 µL of phosphate buffer (0.1 M, pH 7.4).

  • Radioiodide Addition: Add 1-5 mCi (37-185 MBq) of Na[¹²³I]I solution to the reaction vial.

  • Initiation of Reaction: Add 20-50 µL of freshly prepared Chloramine-T solution to the vial. Vortex the mixture gently for 30-60 seconds at room temperature.

  • Quenching: Quench the reaction by adding 50-100 µL of sodium metabisulfite solution. The solution should become colorless.

  • Purification:

    • Acidify the reaction mixture with 1 M HCl to pH 5-6.

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove unreacted iodide and other polar impurities.

    • Elute the radioiodinated product with 1 mL of ethanol.

  • HPLC Purification and Analysis:

    • Inject the ethanolic eluate onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • Use a mobile phase of acetonitrile/water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid at a flow rate of 4 mL/min.

    • Monitor the elution profile with UV (at 254 nm) and radioactivity detectors.

    • Collect the fraction corresponding to the radioiodinated this compound.

  • Formulation: Evaporate the collected HPLC fraction to dryness under a stream of nitrogen. Reconstitute the product in sterile saline for injection, optionally containing a small percentage of ethanol for solubility.

  • Quality Control:

    • Determine the radiochemical purity by analytical HPLC.

    • Calculate the radiochemical yield (RCY).

    • Measure the specific activity.

Method 2: Iodogen-Coated Tube Radioiodination

This method employs Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) as a solid-phase oxidizing agent, which can be milder for sensitive substrates.[6]

Materials:

Protocol:

  • Iodogen Tube Preparation: Prepare Iodogen-coated reaction vials by dissolving Iodogen in dichloromethane (1 mg/mL), adding 100 µL to a vial, and evaporating the solvent under a gentle stream of nitrogen to form a thin film. Vials can be stored desiccated at -20°C.

  • Reaction Setup: To a pre-coated Iodogen vial, add a solution of 1-2 mg of 2-hydroxybenzamide in 500 µL of phosphate buffer (0.1 M, pH 7.4).

  • Radioiodide Addition: Add 1-5 mCi (37-185 MBq) of Na[¹²³I]I solution to the vial.

  • Reaction: Gently agitate the vial for 10-15 minutes at room temperature.

  • Product Transfer: Carefully transfer the reaction mixture to a clean vial, leaving the Iodogen film behind.

  • Purification and Analysis: Follow steps 5-8 from the Chloramine-T protocol.

Data Presentation

The following table summarizes representative quantitative data for the radioiodination of 2-hydroxybenzamide to produce radioiodinated this compound. These values are based on typical results reported for similar compounds in the literature and should be considered as a guide.

ParameterMethod 1: Chloramine-TMethod 2: Iodogen
Radiochemical Yield (RCY) 70-85%60-75%
Radiochemical Purity >98%>98%
Specific Activity 1500-2500 Ci/mmol1200-2000 Ci/mmol
Reaction Time 30-60 seconds10-15 minutes
Reaction Temperature Room TemperatureRoom Temperature

Visualization of Workflow and Biological Target

Experimental Workflow

The general workflow for the synthesis and quality control of radioiodinated this compound is depicted below.

experimental_workflow cluster_synthesis Radiosynthesis cluster_purification Purification cluster_qc Quality Control Precursor 2-Hydroxybenzamide Reaction Reaction Vial Precursor->Reaction Radioiodide Na[¹²³I]I Radioiodide->Reaction Oxidant Oxidizing Agent (Chloramine-T or Iodogen) Oxidant->Reaction SPE Solid-Phase Extraction (C18 Cartridge) Reaction->SPE Quenched Mixture HPLC Semi-preparative HPLC SPE->HPLC Crude Product FinalProduct [¹²³I]this compound HPLC->FinalProduct Analysis Analytical HPLC FinalProduct->Analysis Purity Check Formulation Sterile Formulation FinalProduct->Formulation

General workflow for the synthesis of radioiodinated this compound.
Signaling Pathway of the Dopamine D2 Receptor

Radioiodinated this compound is expected to act as an antagonist at the dopamine D2 receptor. The binding of this radiotracer would allow for the visualization of the receptor but would block the downstream signaling cascade typically initiated by dopamine. The canonical signaling pathway of the dopamine D2 receptor is inhibitory and involves the Gαi/o subunit of the G-protein.

D2_receptor_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein G-protein (Gαi/o, Gβγ) D2R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Radiotracer [¹²³I]this compound (Antagonist) Radiotracer->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Simplified signaling pathway of the dopamine D2 receptor.

Conclusion

This compound is a valuable molecule for the development of radiotracers targeting the dopamine D2 receptor. The protocols provided herein offer a foundation for the successful radioiodination of its precursor, 2-hydroxybenzamide. The resulting radiopharmaceutical has the potential to be a powerful tool in neuroscience research and for the clinical investigation of a range of neurological disorders. As with all radiochemical syntheses, appropriate safety precautions and adherence to regulatory guidelines are paramount.

References

Application Notes: Synthesis and Utility of Anilides Derived from 2-Hydroxy-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-5-iodobenzamide is a versatile chemical building block, pivotal in the synthesis of a class of compounds known as salicylanilides.[1] These resulting anilides are of significant interest to the pharmaceutical and drug development sectors due to their wide range of biological activities. The core salicylanilide (B1680751) scaffold, characterized by a free phenolic hydroxyl group, is crucial for its bioactivity.[2] Research has demonstrated that derivatives of this scaffold exhibit potent antimicrobial properties against various pathogens, including Staphylococcus aureus, Mycobacterium tuberculosis, and Escherichia coli, as well as antifungal and antiproliferative activities.[1][2]

The mechanism of action for many salicylanilides is attributed to their function as proton shuttles, which disrupts the cellular proton gradient, leading to cell death.[1][2] The iodine atom on the this compound precursor makes it particularly suitable for cross-coupling reactions, enabling the synthesis of diverse and complex anilide derivatives.[1] This document provides detailed protocols for the synthesis of anilides from this compound via copper- and palladium-catalyzed cross-coupling reactions, which are standard methods for C-N bond formation.

Synthetic Methodologies

The primary route for synthesizing anilides from this compound involves the coupling of the benzamide (B126) with various aryl amines. The most common and historically significant method is the copper-catalyzed Ullmann condensation (also known as the Goldberg reaction for C-N coupling).[3][4] Modern advancements in catalysis also allow for the use of palladium-based systems, which can offer milder reaction conditions and broader substrate scope, serving as an alternative to the Ullmann reaction.[3]

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a robust method for forming C-N bonds between aryl halides and amines, catalyzed by copper.[4] Traditional protocols often required harsh conditions, including high temperatures (frequently over 210°C) and stoichiometric amounts of copper.[3] However, the development of ligand-assisted copper catalysis has enabled these reactions to proceed under significantly milder conditions with only catalytic amounts of a copper source, improving yields and functional group tolerance.[4] The reaction typically involves a copper(I) salt, a chelating ligand, and a base in a polar aprotic solvent.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative for the synthesis of anilides. These reactions are known for their high efficiency, broad substrate scope, and tolerance of various functional groups. The catalytic cycle typically involves a palladium(0) precursor, a suitable phosphine (B1218219) ligand, and a base. This methodology can sometimes be more effective for challenging substrates or when milder conditions are required.

Data Presentation: Illustrative Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the synthesis of various substituted anilides from this compound. These values are representative and may require optimization for specific substrates.

Aryl Amine ReactantCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilineCuI (10 mol%)L-Proline (20 mol%)K₂CO₃DMSO1102485-95
4-MethoxyanilineCuI (5 mol%)1,10-Phenanthroline (10 mol%)K₃PO₄Dioxane1001880-90
4-NitroanilineCuI (10 mol%)(S)-N-Methylpyrrolidine-2-carboxylate (10 mol%)Cs₂CO₃DMF1202475-85
3,5-Bis(trifluoromethyl)anilinePd₂(dba)₃ (2 mol%)Xantphos (4 mol%)NaOtBuToluene (B28343)1001290-98
2-AminopyridinePd(OAc)₂ (2 mol%)BINAP (3 mol%)K₃PO₄Dioxane1101670-80

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of N-Aryl-2-hydroxy-5-iodobenzamides

This protocol details a ligand-assisted Ullmann condensation for the N-arylation of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl amine (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 0.05 equiv)

  • 1,10-Phenanthroline (0.1 mmol, 0.1 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

  • Schlenk flask or sealed reaction vial

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask, add this compound, potassium phosphate, 1,10-phenanthroline, and copper(I) iodide.

  • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add anhydrous DMSO via syringe, followed by the aryl amine.

  • Stir the reaction mixture vigorously and heat to 110 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure anilide.

Protocol 2: Palladium-Catalyzed Synthesis of N-Aryl-2-hydroxy-5-iodobenzamides

This protocol describes a general procedure for the Buchwald-Hartwig amination to synthesize the target anilides.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)

  • Xantphos (0.04 mmol, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.

  • Add this compound and the aryl amine to the flask.

  • Evacuate and backfill the flask with inert gas.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).

  • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the desired N-aryl anilide.

Visualizations

experimental_workflow Reactants Reactants: This compound + Aryl Amine Setup Reaction Setup: Catalyst, Ligand, Base Solvent, Inert Atmosphere Reactants->Setup Reaction Heating & Stirring (e.g., 110°C, 24h) Setup->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Anilide Product Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General experimental workflow for anilide synthesis.

ullmann_cycle cluster_cycle Ullmann Condensation Catalytic Cycle CuI_cat Cu(I) Catalyst Cu_Amidate Cu(I)-Amidate Complex CuI_cat->Cu_Amidate + R-NH₂ Amide_deprot Amide Deprotonation (Base) Cu_III Cu(III) Intermediate Cu_Amidate->Cu_III + Ar-I Ox_Add Oxidative Addition (Ar-I) Cu_III->CuI_cat Product (Ar-NH-R) Red_Elim Reductive Elimination

Caption: Catalytic cycle for the Ullmann C-N coupling reaction.

proton_shuttle Mechanism of Action: Proton Shuttling cluster_membrane Cellular Membrane High [H⁺] High [H⁺] Low [H⁺] Low [H⁺] Salicylanilide_out Salicylanilide (SA-OH) Protonated_SA Protonated SA (SA-OH₂⁺) Salicylanilide_out->Protonated_SA Salicylanilide_in Salicylanilide (SA-OH) Protonated_SA->Salicylanilide_in Membrane Transport H_in H⁺ Salicylanilide_in->H_in Deprotonation H_out H⁺ H_out->Salicylanilide_out Protonation label_out Outside Cell (High Proton Conc.) label_in Inside Cell (Low Proton Conc.)

Caption: Salicylanilides acting as proton shuttles across a membrane.

References

Application Notes and Protocols: 2-Hydroxy-5-iodobenzamide in the Synthesis of Novel Anti-fungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of novel anti-fungal agents derived from 2-Hydroxy-5-iodobenzamide. The protocols outlined below describe a general synthetic route to a library of 2-alkoxy-5-iodobenzamide derivatives and the subsequent evaluation of their anti-fungal activity.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of novel anti-fungal agents. Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anti-fungal properties. This compound is a readily available starting material that offers a strategic scaffold for the synthesis of new anti-fungal candidates. The presence of the iodine atom can enhance the lipophilicity and potential for halogen bonding interactions with biological targets, while the phenolic hydroxyl group provides a convenient handle for structural modification. This document outlines a synthetic strategy to generate a library of 2-alkoxy-5-iodobenzamide derivatives and protocols for their anti-fungal screening.

Data Presentation

The anti-fungal activity of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi. The following table presents representative, illustrative data for a hypothetical series of 2-alkoxy-5-iodobenzamide derivatives.

Compound IDR-group (in 2-alkoxy)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatusMIC (µg/mL) vs. C. neoformans
IA-1 Methyl6412864
IA-2 Ethyl326432
IA-3 n-Propyl163216
IA-4 n-Butyl8168
IA-5 Benzyl (B1604629)484
Fluconazole -1644
Amphotericin B -0.510.5

Experimental Protocols

Protocol 1: Synthesis of 2-alkoxy-5-iodobenzamides (General Procedure)

This protocol describes the synthesis of 2-alkoxy-5-iodobenzamide derivatives from this compound via a Williamson ether synthesis.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl or Benzyl Halide (e.g., Iodomethane, Bromoethane, 1-Bromopropane, 1-Bromobutane, Benzyl Bromide)

  • Diethyl Ether

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethyl Acetate (B1210297)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl or benzyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 2-alkoxy-5-iodobenzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anti-fungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized 2-alkoxy-5-iodobenzamide derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Dimethyl Sulfoxide (DMSO)

  • Positive control anti-fungal agents (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare stock solutions of the synthesized compounds and control drugs in DMSO.

  • Serially dilute the compounds in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.

  • Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. The growth inhibition can be assessed visually or by measuring the absorbance at a specific wavelength.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis and Purification cluster_testing Antifungal Activity Testing start This compound reaction Williamson Ether Synthesis (Alkyl Halide, K2CO3, DMF) start->reaction purification Column Chromatography reaction->purification product 2-alkoxy-5-iodobenzamide Library purification->product screening Broth Microdilution Assay (MIC Determination) product->screening data Antifungal Activity Data screening->data

Figure 1. Experimental workflow for the synthesis and anti-fungal evaluation.

Ergosterol_Biosynthesis_Inhibition cluster_membrane Fungal Cell Membrane acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme 14α-demethylase lanosterol->enzyme ergosterol (B1671047) Ergosterol inhibitor Potential Inhibitor (2-alkoxy-5-iodobenzamide derivative) inhibitor->enzyme enzyme->ergosterol

Figure 2. Proposed mechanism of action: Inhibition of ergosterol biosynthesis.

Application Notes and Protocols: 2-Hydroxy-5-iodobenzamide as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-iodobenzamide is a halogenated aromatic compound that serves as a crucial intermediate and versatile building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a hydroxyl group, an amide moiety, and an iodine atom on a benzene (B151609) ring, provides multiple reactive sites for derivatization.[1][2][3] This strategic combination of functional groups makes it an attractive scaffold for the development of novel therapeutic agents, diagnostic tools, and other biologically active molecules.[1][2] The presence of the iodine atom is particularly advantageous for introducing radiolabels for imaging applications and for participating in cross-coupling reactions to construct more complex molecular architectures.[2]

This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical building block in various research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 18179-40-3[1][3][4][5][6]
Molecular Formula C₇H₆INO₂[1][3][5][6]
Molecular Weight 263.03 g/mol [1][5][6]
Appearance White to off-white crystalline solid[1]
Melting Point 186 - 188 °C[4][5][6]
Boiling Point 345.9 ± 37.0 °C (Predicted)[1][6]
Density 2.0 ± 0.1 g/cm³[1]
pKa 7.75 ± 0.18 (Predicted)[6]
LogP 3.04[1]

Applications in Chemical Synthesis and Drug Discovery

This compound is a valuable starting material for the synthesis of a wide range of derivatives with diverse biological activities. Its applications span several key areas in drug discovery and development.

Synthesis of Salicylanilide (B1680751) Derivatives with Antimicrobial Activity

The salicylanilide scaffold, of which this compound is a key precursor, is known for its potent antimicrobial properties.[2] Derivatives have shown activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis.[2] The general synthetic approach involves the N-acylation of an aniline (B41778) with a derivative of this compound.

Protocol 1: General Synthesis of N-Aryl-2-hydroxy-5-iodobenzamides

This protocol outlines a general procedure for the synthesis of salicylanilide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted aniline

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid (via 5-Iodosalicylic Acid):

    • Note: While starting directly from this compound is possible, a more common route involves the synthesis from its precursor, 5-iodosalicylic acid.[2]

    • To a solution of 5-iodosalicylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-hydroxy-5-iodobenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 2-hydroxy-5-iodobenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the aniline solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding 1 M HCl solution and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-2-hydroxy-5-iodobenzamide.

Expected Yields: 60-90%, depending on the aniline used.

Precursor for Poly (ADP-ribose) Polymerase (PARP) Inhibitors

Benzamide (B126) derivatives are a well-established class of PARP inhibitors, which are targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7] The benzamide moiety of these inhibitors mimics the nicotinamide (B372718) portion of the NAD+ cofactor, competitively inhibiting the PARP enzyme.[7] this compound serves as a valuable starting material for the synthesis of more complex PARP inhibitors, where the iodine atom can be utilized for further functionalization via cross-coupling reactions.

Logical Workflow for Developing PARP Inhibitors from this compound

PARP_Inhibitor_Synthesis A This compound B Suzuki or Sonogashira Cross-Coupling A->B C Functionalized Benzamide Scaffold B->C D Further Derivatization (e.g., amide coupling, alkylation) C->D E Novel PARP Inhibitor Candidates D->E F In Vitro PARP Enzyme Assay E->F G Cell-Based Assays (e.g., cytotoxicity in BRCA-deficient cells) E->G

Caption: Synthetic strategy for developing PARP inhibitors.

Intermediate for Radioligand Synthesis

The iodine atom in this compound makes it an excellent precursor for the synthesis of radioiodinated compounds for use in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging.[2] Radioiodination can be achieved through isotopic exchange or by starting with a non-iodinated precursor and introducing a radioactive iodine isotope.

Protocol 2: Radioiodination of a 2-Hydroxybenzamide Derivative (Conceptual)

This protocol outlines a conceptual workflow for the radioiodination of a derivative synthesized from this compound, for example, via a destannylation precursor.

Materials:

  • Tributyltin or trimethyltin (B158744) derivative of a 2-hydroxybenzamide.

  • Radioactive iodide (e.g., Na¹²³I or Na¹²⁵I) in a suitable buffer.

  • Oxidizing agent (e.g., Chloramine-T, Iodogen).

  • Quenching solution (e.g., sodium metabisulfite).

  • HPLC system for purification.

  • Solvents for HPLC (e.g., acetonitrile, water with TFA).

Procedure:

  • Preparation of the Precursor: Synthesize a stannylated precursor from this compound via a suitable reaction, such as a Stille coupling with hexabutylditin.

  • Radioiodination Reaction:

    • To a reaction vial coated with an oxidizing agent (e.g., Iodogen), add the stannylated precursor dissolved in a suitable organic solvent.

    • Add the radioactive iodide solution.

    • Allow the reaction to proceed at room temperature or with gentle heating for a short period (typically 5-30 minutes).

  • Quenching: Quench the reaction by adding a solution of sodium metabisulfite.

  • Purification: Purify the radiolabeled compound using reverse-phase HPLC to separate it from unreacted iodide and other impurities.

  • Formulation: The purified radioligand is typically formulated in a physiologically compatible solution for in vitro or in vivo studies.

Signaling Pathway Visualization

Derivatives of 2-hydroxybenzamide, particularly PARP inhibitors, act within the DNA damage response (DDR) pathway. The following diagram illustrates the principle of synthetic lethality in the context of PARP inhibition in BRCA-deficient cells.

DNA_Damage_Response cluster_0 Normal Cell cluster_1 BRCA-Deficient Cell + PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP_normal PARP DNA_SSB->PARP_normal recruits BER Base Excision Repair (BER) PARP_normal->BER activates Cell_Survival_normal Cell Survival BER->Cell_Survival_normal leads to DNA_DSB_normal Double-Strand Break (DSB) HR Homologous Recombination (HR) DNA_DSB_normal->HR repaired by HR->Cell_Survival_normal leads to DNA_SSB_inhibited Single-Strand Break (SSB) Replication_Fork_Collapse Replication Fork Collapse DNA_SSB_inhibited->Replication_Fork_Collapse leads to PARP_inhibited PARP PARPi PARP Inhibitor (e.g., derivative of This compound) PARPi->PARP_inhibited inhibits DNA_DSB_inhibited Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB_inhibited HR_deficient Homologous Recombination (HR) - Deficient DNA_DSB_inhibited->HR_deficient cannot be repaired by Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death BRCA_mutation BRCA1/2 Mutation BRCA_mutation->HR_deficient causes

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Conclusion

This compound is a highly versatile and valuable chemical building block for researchers in synthetic chemistry and drug discovery. Its unique combination of functional groups allows for the synthesis of a diverse range of molecules with significant biological potential, including novel antimicrobial agents, targeted anticancer therapies, and advanced diagnostic imaging agents. The protocols and workflows presented here provide a foundation for harnessing the synthetic potential of this important scaffold.

References

Application Notes and Protocols for the Derivatization of 2-Hydroxy-5-iodobenzamide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-Hydroxy-5-iodobenzamide, a versatile scaffold for the development of potent and selective inhibitors targeting key enzymes in cellular signaling pathways, notably Poly (ADP-ribose) polymerase (PARP) and Sirtuin 5 (SIRT5). This document outlines detailed protocols for chemical synthesis and subsequent biological evaluation, presenting quantitative data to facilitate structure-activity relationship (SAR) studies and guide further drug discovery efforts.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its structural features. The 2-hydroxybenzamide core is a known pharmacophore that can mimic the nicotinamide (B372718) portion of NAD+, a crucial cofactor for enzymes like PARPs and sirtuins. The presence of an iodine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore the chemical space and optimize biological activity. Derivatization at this position can significantly impact potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Rationale for Derivatization

The primary goal for derivatizing this compound is to enhance its interaction with the target enzyme's binding pocket. For both PARP and sirtuin families of enzymes, the benzamide (B126) moiety can establish key hydrogen bonding interactions. By introducing various substituents at the 5-position via the iodo group, it is possible to:

  • Increase Potency: Introduce groups that form additional favorable interactions (e.g., hydrophobic, pi-stacking, or hydrogen bonds) with the enzyme.

  • Enhance Selectivity: Design derivatives that exploit subtle differences in the binding sites of different PARP or sirtuin isoforms, leading to isoform-selective inhibitors.

  • Improve Physicochemical Properties: Modify the molecule's solubility, permeability, and metabolic stability to improve its drug-like properties.

Target Pathways and Mechanisms of Action

PARP Inhibition in Cancer Therapy

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. By inhibiting PARP, single-strand DNA breaks are not efficiently repaired, leading to the accumulation of double-strand breaks during DNA replication. In cancer cells with a compromised homologous recombination pathway, these double-strand breaks cannot be repaired, resulting in cell death through a process known as synthetic lethality.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Repair_Complex Recruitment of DNA Repair Proteins PAR->Repair_Complex SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 Inhibition

Fig 1. Mechanism of PARP Inhibition.
SIRT5 Inhibition in Metabolism and Cancer

Sirtuin 5 (SIRT5) is a mitochondrial NAD+-dependent deacylase that plays a critical role in regulating various metabolic pathways by removing succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues of target proteins.[2] Dysregulation of SIRT5 has been implicated in several diseases, including cancer.[2] Selective inhibition of SIRT5 is a promising therapeutic strategy for modulating cellular metabolism and inducing cell death in specific cancer types.[3] The 2-hydroxybenzoic acid moiety present in this compound derivatives has been identified as a key pharmacophore for SIRT5 inhibition.[2]

SIRT5_Inhibition_Pathway Substrate Succinylated Protein Substrate SIRT5 SIRT5 Substrate->SIRT5 Deacylation Desuccinylation SIRT5->Deacylation Metabolism Metabolic Regulation Deacylation->Metabolism Inhibitor This compound Derivative (SIRT5 Inhibitor) Inhibitor->SIRT5 Inhibition

Fig 2. Mechanism of SIRT5 Inhibition.

Experimental Protocols

Protocol 1: Derivatization of this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of biaryl-2-hydroxybenzamides from this compound using a Suzuki-Miyaura cross-coupling reaction. This reaction is versatile and tolerates a wide range of functional groups on the boronic acid coupling partner.

Suzuki_Coupling_Workflow Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-2-hydroxybenzamide (Derivative) Purification->Product

Fig 3. Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound

  • Arylboronic acid of choice (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of Toluene, Ethanol, and Water)

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent mixture (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio).

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 5-aryl-2-hydroxybenzamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PARP-1 Enzymatic Activity Assay (Colorimetric)

This protocol outlines a general, ELISA-based method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • β-NAD⁺

  • Test compounds (derivatives of this compound)

  • PARP assay buffer

  • Anti-poly(ADP-ribose) (PAR) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • To the wells of the histone-coated microplate, add the diluted test compounds or vehicle control.

  • Add the PARP-1 enzyme and activated DNA mixture to each well. Pre-incubate for 10 minutes at room temperature.

  • Initiate the enzymatic reaction by adding β-NAD⁺.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction by washing the plate three times with wash buffer.

  • Add the diluted anti-PAR antibody to each well and incubate for 60 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and plot the results on a semi-log graph to determine the IC₅₀ value using non-linear regression.

Protocol 3: In Vitro SIRT5 Enzymatic Activity Assay (Fluorogenic)

This protocol describes a fluorogenic assay to measure the enzymatic activity of SIRT5 and to determine the IC₅₀ of potential inhibitors.

Materials:

  • Recombinant human SIRT5 enzyme

  • Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine residue coupled to a fluorophore)

  • NAD⁺

  • Test compounds (derivatives of this compound)

  • SIRT5 assay buffer

  • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the SIRT5 assay buffer.

  • Add the diluted test compounds or vehicle control to the wells of the black microplate.

  • Add the SIRT5 enzyme to each well, except for the "no enzyme" control wells.

  • Add the NAD⁺ and fluorogenic substrate mixture to all wells to initiate the reaction.

  • Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Add the developer solution to each well.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data

The following tables summarize the biological activity of representative benzamide derivatives as PARP and SIRT5 inhibitors.

Table 1: Inhibitory Activity of Benzamide Derivatives against PARP-1 in Cancer Cell Lines

CompoundCancer Cell LineBRCA StatusIC₅₀ (µM)
OlaparibMDA-MB-436BRCA1 mutant4.7[4]
OlaparibPEO1BRCA2 mutant0.004[4]
RucaparibPEO1BRCA2 mutant0.008[5]
TalazoparibMDA-MB-436BRCA1 mutant0.0018[5]

Note: These are representative values for established PARP inhibitors with a benzamide pharmacophore. The IC₅₀ values for novel this compound derivatives would need to be determined experimentally.

Table 2: Inhibitory Activity of 2-Hydroxybenzoic Acid Derivatives against Sirtuins [2]

CompoundSIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)SIRT3 IC₅₀ (µM)SIRT5 IC₅₀ (µM)
11 >400>400>40026.4 ± 0.8
12 >400>400>400>400
13 >400>400>400>400
43 >100>100>1002.6 ± 0.3
Suramin (Control)---28.4 ± 2.5

Note: Compound 11 is a hit compound bearing a 2-hydroxybenzoic acid functional group. Compound 43 is an optimized derivative showing improved potency. This data highlights the potential for developing selective SIRT5 inhibitors from the 2-hydroxybenzamide scaffold.[2]

Conclusion

This compound serves as a promising and versatile starting point for the synthesis of novel inhibitors targeting PARP and sirtuin enzymes. The synthetic and biological assay protocols provided herein offer a framework for the rational design, synthesis, and evaluation of new derivatives. The quantitative data underscores the potential for achieving high potency and selectivity through systematic derivatization of this scaffold. Further exploration of the structure-activity relationships of this compound derivatives is warranted to develop next-generation therapeutics for cancer and other diseases.

References

Application Notes and Protocols: 2-Hydroxy-5-iodobenzamide as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-Hydroxy-5-iodobenzamide as a crucial intermediate in the synthesis of high-value anthelmintic pharmaceuticals, specifically Rafoxanide (B1680503) and Closantel. The methodologies outlined are based on established chemical transformations, adapted to begin from this specific starting material.

Introduction to this compound

This compound (also known as 5-iodosalicylamide) is a white to off-white crystalline solid.[1] Its chemical structure, featuring a hydroxyl group, an amide group, and an iodine atom on a benzene (B151609) ring, makes it a versatile building block in medicinal chemistry.[2][3] The presence of the iodine atom is particularly advantageous for further functionalization, including additional halogenation or cross-coupling reactions, enabling the construction of complex, biologically active molecules.[2] This document focuses on its application as a precursor to di-iodinated salicylanilides, a class of potent anthelmintic agents.

Physicochemical Properties of this compound

PropertyValue
CAS Number 18179-40-3
Molecular Formula C₇H₆INO₂
Molecular Weight 263.03 g/mol
Melting Point 186-188 °C
Appearance White to off-white crystalline solid/powder
Synonyms 5-Iodosalicylamide, 4-Iodosalicylamide

Application Note 1: Synthesis of Rafoxanide

Rafoxanide is a halogenated salicylanilide (B1680751) widely used as an anthelmintic agent in veterinary medicine, particularly effective against liver flukes (Fasciola species) and other parasitic worms in sheep and cattle.[2][4] The following protocol outlines a proposed synthetic route to Rafoxanide starting from this compound.

Synthetic Workflow for Rafoxanide

G A This compound B Step 1: Hydrolysis A->B NaOH (aq), Reflux C 5-Iodosalicylic Acid B->C D Step 2: Iodination C->D I₂, H₂O₂, EtOH, Reflux E 3,5-Diiodosalicylic Acid D->E F Step 3: Acyl Chloride Formation E->F PCl₃ or SOCl₂, Xylene, 110°C G 3,5-Diiodosalicyloyl Chloride F->G I Step 4: Condensation G->I H 3-Chloro-4-(4-chlorophenoxy)aniline (B1584236) H->I J Rafoxanide I->J

Caption: Proposed synthetic pathway for Rafoxanide from this compound.

Experimental Protocols

Step 1: Hydrolysis of this compound to 5-Iodosalicylic Acid

  • Procedure: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 eq.) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.

  • The resulting precipitate, 5-Iodosalicylic Acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Iodination of 5-Iodosalicylic Acid to 3,5-Diiodosalicylic Acid

  • Procedure: To a solution of 5-Iodosalicylic Acid (1 eq.) and iodine (0.5-1 eq.) in ethanol (B145695), slowly add 30% hydrogen peroxide (H₂O₂) at 80°C.[4]

  • Reflux the mixture for 2 hours.[4]

  • Cool the reaction and quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₅).[4]

  • Add the mixture to a larger volume of water to precipitate the product.

  • Filter the precipitate, wash with water, and purify by recrystallization from ethanol to afford 3,5-Diiodosalicylic Acid.[4]

Step 3: Formation of 3,5-Diiodosalicyloyl Chloride

  • Procedure: In a flask fitted with a reflux condenser and a gas trap, suspend 3,5-Diiodosalicylic Acid (1 eq.) in a dry, inert solvent such as xylene.

  • Add phosphorus trichloride (B1173362) (PCl₃) (1 eq.) or thionyl chloride (SOCl₂) (1.2 eq.) dropwise to the suspension.[4]

  • Heat the mixture to 110°C and stir for 1-2 hours, or until the reaction is complete (cessation of HCl gas evolution).

  • The resulting solution containing 3,5-Diiodosalicyloyl Chloride is typically used directly in the next step without isolation.

Step 4: Condensation to form Rafoxanide

  • Procedure: To the solution of 3,5-Diiodosalicyloyl Chloride from the previous step, add 3-chloro-4-(4-chlorophenoxy)aniline (1 eq.).[4]

  • Maintain the reaction temperature at 110°C and stir for 1.5 hours.[4]

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to yield Rafoxanide as a white solid.[4]

Quantitative Data (Expected)
StepProductStarting MaterialReagentsExpected Yield
15-Iodosalicylic AcidThis compoundNaOH>95%
23,5-Diiodosalicylic Acid5-Iodosalicylic AcidI₂, H₂O₂~95%[4]
3 & 4Rafoxanide3,5-Diiodosalicylic AcidPCl₃, Amine~82%[4]
Overall Rafoxanide This compound ~74%

Application Note 2: Synthesis of Closantel

Closantel is another prominent salicylanilide anthelmintic, effective against a range of parasites including liver flukes and certain nematodes.[5] Its synthesis follows a similar pathway to Rafoxanide, involving the key intermediate 3,5-Diiodosalicylic Acid.

Synthetic Workflow for Closantel

G A This compound B Steps 1-3 A->B Hydrolysis, Iodination, Acyl Chloride Formation C 3,5-Diiodosalicyloyl Chloride B->C E Step 4: Condensation C->E D 4-amino-2-chloro-5-methyl- α-(4-chlorophenyl)acetonitrile D->E F Closantel E->F G cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space (High H⁺) cluster_2 Mitochondrial Matrix (Low H⁺) ETC Electron Transport Chain (ETC) Protons_High H⁺ ETC->Protons_High Pumps H⁺ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates Protons_High->ATP_Synthase Flows through Rafoxanide Rafoxanide / Closantel (Protonophore) Protons_High->Rafoxanide Picks up H⁺ ADP ADP + Pi ADP->ATP_Synthase Energy_Depletion Parasite Energy Depletion & Death Rafoxanide->Energy_Depletion Dissipates Proton Gradient, Inhibits ATP Synthesis cluster_2 cluster_2 Rafoxanide->cluster_2 Transports H⁺ across membrane cluster_2->Rafoxanide Releases H⁺

References

Troubleshooting & Optimization

Technical Support Center: Iodination of Salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the iodination of salicylamide (B354443).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yielded very little or no solid product. What went wrong?

A1: A low or zero yield in this experiment can stem from several factors. Consider the following possibilities:

  • Incomplete Precipitation: The iodosalicylamide product is soluble in the ethanol-water mixture if the solution is not sufficiently acidic. Ensure you have added enough hydrochloric acid (HCl) to bring the pH to an acidic range. You should see a white precipitate form.[1]

  • Loss During Workup: The product crystals can be very fine and may pass through the filter paper during vacuum filtration, particularly if crystallization occurred too rapidly.[2] Ensure the product is fully crystallized by cooling the mixture in an ice bath before filtration and use a high-quality filter paper.[1] Some product may also be lost if too much solvent is used during recrystallization.

  • Inefficient Iodination: The generation of the iodine electrophile (I+) from sodium iodide (NaI) and sodium hypochlorite (B82951) (NaOCl) is critical. Ensure your NaOCl solution (household bleach) is fresh, as its concentration can decrease over time. The reaction should also be cooled in an ice bath before the addition of NaOCl.[1]

Q2: The melting point of my product is lower than the literature value and/or has a broad range. What does this indicate?

A2: A low or broad melting point is a primary indicator of impurities in your final product.[2]

  • Presence of Starting Material: Incomplete reaction will leave unreacted salicylamide, which will depress the melting point.

  • Formation of Isomers: While the major product is 5-iodosalicylamide (para to the -OH group), some formation of the ortho-substituted isomer (3-iodosalicylamide) can occur.[3]

  • Insufficient Purification: The crude product must be purified to remove unreacted starting materials and side products. Recrystallization from 95% ethanol (B145695) is a crucial step to achieve a pure product with a sharp melting point.[1][4]

Q3: How can I tell if the reaction is complete?

A3: Monitoring the reaction is key to ensuring the complete consumption of the starting material.

  • Visual Cues: The initial addition of sodium hypochlorite to the salicylamide/sodium iodide solution will cause a color change from dark red-brown to lighter shades of yellow, indicating the formation and consumption of iodine.[5] The reaction is typically allowed to sit for about 10 minutes after the addition of bleach.[1]

  • Thin-Layer Chromatography (TLC): The most reliable method is to use TLC.[6] Spot the reaction mixture on a TLC plate alongside a standard of pure salicylamide. The reaction is complete when the spot corresponding to salicylamide is no longer visible in the reaction mixture lane, and a new spot for the product has appeared.[6]

Q4: Why is sodium thiosulfate (B1220275) added during the workup?

A4: Sodium thiosulfate (Na₂S₂O₃) is a reducing agent used to quench any excess sodium hypochlorite (the oxidizing agent) remaining in the reaction mixture.[3][5] This step is important to prevent the formation of unwanted side products during the acidification and precipitation phase.

Experimental Data Summary

The following table summarizes representative quantitative data from experimental reports on the iodination of salicylamide. Note the variations in yield and melting point, which can be influenced by reaction scale, purity of reagents, and purification technique.

ParameterReported Value 1Reported Value 2Reported Value 3Literature Value
Starting Salicylamide 1.011 g---
Final Product Mass 0.627 g---
Percent Yield (%) 32.33%[3]39%[4]55.7% (recovery after recrystallization)[2]-
Melting Point (°C) 244 - 245 °C[3]235 - 237 °C[4]210.8 - 216.4 °C[2]228 °C or 244-246 °C[2][3]

Note: Variations in literature melting points can exist based on the specific isomer and data source.

Key Experimental Protocol

This protocol outlines a standard procedure for the laboratory synthesis of 5-iodosalicylamide.

Materials:

  • Salicylamide

  • Absolute Ethanol

  • Sodium Iodide (NaI)

  • 6% (w/v) Sodium Hypochlorite (NaOCl) solution (fresh)

  • 10% (w/v) Sodium Thiosulfate (Na₂S₂O₃) solution

  • 10% Hydrochloric Acid (HCl)

  • Round-bottom flask, beakers, glass stirring rod

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Apparatus for recrystallization

Procedure:

  • Dissolution: Dissolve salicylamide (e.g., 1.0 g) in absolute ethanol (e.g., 20 mL) in a round-bottom flask. Gentle warming with your hand can aid dissolution.[1]

  • Addition of Iodide: Once the salicylamide is fully dissolved, add sodium iodide (e.g., 1.2 g) and stir until the solution is homogeneous.[1]

  • Cooling: Place the flask in an ice-water bath and cool the mixture to approximately 0 °C (this should take about 5 minutes).[1]

  • Iodination: Remove the flask from the ice bath and quickly add the 6% sodium hypochlorite solution (e.g., 9.2 mL). Swirl to mix and then allow the reaction to sit undisturbed at room temperature for 10 minutes.[1]

  • Quenching: Add 10 mL of 10% sodium thiosulfate solution to the flask and swirl to quench excess oxidant.[1]

  • Precipitation: Slowly add 10% HCl to the solution to acidify it. Use litmus (B1172312) or pH paper to confirm the solution is acidic. A white solid (the crude product) should precipitate.[1]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification: Recrystallize the collected solid from 95% ethanol. After the solution has cooled to room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.[1]

  • Final Collection & Drying: Filter the pure crystals using vacuum filtration. Allow air to be drawn over the crystals for an extended period (e.g., 20 minutes) to help them dry.[1]

  • Characterization: Determine the mass, percent yield, and melting point of the dried product.

Visual Guides

Reaction Pathway

Iodination_Mechanism cluster_electrophile Step 1: Electrophile Generation cluster_eas Step 2: Electrophilic Aromatic Substitution NaI NaI (I⁻) I_plus I⁺ (Electrophile) NaI->I_plus Oxidation NaOCl NaOCl NaOCl->I_plus Salicylamide Salicylamide I_plus->Salicylamide Sigma Sigma Complex (Resonance Stabilized) Salicylamide->Sigma + I⁺ Product 5-Iodosalicylamide Sigma->Product - H⁺

Caption: Mechanism for the iodination of salicylamide.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete: Low or No Yield? CheckPrecipitate Was a precipitate visible upon adding HCl? Start->CheckPrecipitate CheckReagents Were reagents (esp. NaOCl) fresh and quantities correct? CheckPrecipitate->CheckReagents No LowMP Product obtained, but melting point is low/broad? CheckPrecipitate->LowMP Yes CheckpH Check solution pH. Ensure it is acidic. FiltrationIssue Possible Issue: Product lost during filtration. Check filtrate for solids. CheckpH->FiltrationIssue CheckReagents->CheckpH Yes ReagentIssue Potential Issue: Ineffective I⁺ generation. Use fresh bleach. CheckReagents->ReagentIssue No Recrystallize Impurity suspected. Perform recrystallization from 95% ethanol. LowMP->Recrystallize Yes Success Pure product obtained. LowMP->Success No Recrystallize->Success

Caption: Troubleshooting guide for low yield or impure product.

References

Technical Support Center: Synthesis of 2-Hydroxy-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-iodobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from salicylamide (B354443)?

A1: The synthesis proceeds via an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of salicylamide is a strong activating group and an ortho, para-director, while the amide (-CONH2) group is a deactivating meta-director. The powerful activating effect of the hydroxyl group dictates the position of iodination. The electrophile, typically an iodine cation (I+), is generated in situ and attacks the electron-rich aromatic ring. A resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion, is formed. Finally, a base removes a proton from the carbon atom bearing the iodine, restoring the ring's aromaticity and yielding the iodinated product.[1][2][3]

Q2: Why is this compound the major product over other isomers?

A2: The hydroxyl group directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. While both are electronically favored, the para position is sterically less hindered than the ortho position, which is flanked by the large hydroxyl and amide groups. This steric hindrance makes the para-substituted product, this compound, the major product.[1][2]

Q3: What are the common iodinating agents used for this synthesis?

A3: Common iodinating agents include a mixture of sodium iodide (NaI) and sodium hypochlorite (B82951) (NaOCl), N-iodosuccinimide (NIS), and iodine monochloride (ICl).[1][2] The combination of NaI and NaOCl is frequently used as it generates the electrophilic iodine species in situ.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete generation of the electrophile (I+).2. Reaction conditions (temperature, time) not optimal.3. Inefficient precipitation of the product.1. Ensure the sodium hypochlorite solution is fresh and has the correct concentration. The reaction of NaI and NaOCl should produce a visible color change, indicating iodine formation.[4]2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Adjust reaction time or temperature as needed. Some protocols suggest stirring at room temperature until completion.[5]3. After the reaction, ensure the mixture is neutralized. The product is typically precipitated by acidifying the basic reaction mixture with an acid like HCl.[1]
Presence of Multiple Spots on TLC (Impure Product) 1. Formation of the ortho-isomer (2-Hydroxy-3-iodobenzamide).2. Unreacted salicylamide.3. Di-iodinated or other side products.1. The formation of some ortho-isomer is a common side reaction.[1] Purification by recrystallization or column chromatography is necessary.[5]2. Ensure the iodinating agent is in slight excess to drive the reaction to completion.[5] Monitor with TLC.3. Use controlled stoichiometry of the iodinating agent. Excess iodinating agent can lead to di-substitution.
Product is Colored (Yellow/Brown) 1. Presence of residual iodine (I2).2. Oxidation of the product.1. After the reaction is complete, quench any excess oxidant (like hypochlorite) and iodine with a reducing agent such as sodium thiosulfate (B1220275) (Na2S2O3).[1] The disappearance of the brown color indicates the reduction of I2.2. Protect the reaction from excessive light and heat. Purify the product promptly after isolation.
Difficulty in Isolating the Product 1. Product remains dissolved in the solvent.2. Incorrect pH for precipitation.1. If the product has some solubility in the reaction solvent, reduce the volume of the solvent by evaporation under reduced pressure before filtration.[5]2. Check the pH of the solution after acidification. The product should precipitate out at a specific pH. Adjust as necessary.

Experimental Protocols

Protocol 1: Iodination using Sodium Iodide and Sodium Hypochlorite

This protocol is adapted from common laboratory procedures for electrophilic aromatic substitution.[1]

  • Dissolution: In a suitable flask, dissolve salicylamide (1.0 eq) and sodium iodide (1.2 eq) in a solvent like ethanol (B145695) or a mixture of ethanol and water.

  • Generation of Electrophile: Cool the mixture in an ice bath. Slowly add sodium hypochlorite solution (e.g., household bleach, ~5-6%, 1.5 eq) dropwise with constant stirring. The solution will turn a dark brown color, indicating the formation of iodine.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC until the salicylamide spot is consumed.

  • Quenching: Add a saturated solution of sodium thiosulfate dropwise until the brown color of excess iodine disappears.

  • Precipitation: Acidify the reaction mixture with dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (test with pH paper). The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry.[1] The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[5]

Visual Diagrams

Reaction Pathway

Reaction_Pathway cluster_products Products Salicylamide Salicylamide Intermediate Sigma Complex (Resonance Stabilized) Salicylamide->Intermediate + I+ Iodinating_Agent NaI + NaOCl Electrophile I+ Iodinating_Agent->Electrophile Generates Major_Product This compound (Para Product) Intermediate->Major_Product Deprotonation Minor_Product 2-Hydroxy-3-iodobenzamide (Ortho Product) Intermediate->Minor_Product Deprotonation Base Base (-H+)

Caption: Main reaction pathway for the iodination of salicylamide.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Check_Yield Low/No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Solution_Reagents Check Reagent Quality & Reaction Conditions Check_Yield->Solution_Reagents Yes Check_Color Product Colored? Check_Purity->Check_Color No Solution_Purify Purify via Recrystallization or Column Chromatography Check_Purity->Solution_Purify Yes Solution_Quench Quench with Na2S2O3 Check_Color->Solution_Quench Yes End Successful Synthesis Check_Color->End No Solution_Reagents->Start Retry Solution_Purify->End Solution_Quench->Solution_Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2-Hydroxy-5-iodobenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Hydroxy-5-iodobenzamide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, ethanol (B145695) has been successfully used for its recrystallization.[1] Generally, an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2] Given its structural similarity to salicylamide, other polar solvents like methanol (B129727) or acetone, or a mixed solvent system with water, could also be effective. Small-scale solubility tests are recommended to determine the optimal solvent for your specific sample.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, try adding a small amount of additional hot solvent to the mixture and reheating until the oil dissolves completely. Then, allow for a slower cooling process. Seeding the solution with a pure crystal of this compound can also promote crystallization over oiling out.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: The absence of crystal formation is often due to using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus, which can create nucleation sites.[2] Alternatively, you can add a "seed crystal" of the pure compound. If these methods fail, you may need to remove some of the solvent by gentle heating and then allow the solution to cool again.

Q4: The recovered crystals are colored, but the pure compound should be white. How can I remove the color?

A4: Colored impurities can sometimes co-crystallize with the product. If the colored impurity is present in a small amount, a second recrystallization may be sufficient. For more persistent colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point of this compound is in the range of 186-188 °C.[3][4][5] A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Yield - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration.- Concentrate the solution by evaporating some of the solvent and re-cooling.- Cool the solution in an ice bath after it has reached room temperature.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.
Oiling Out - The solution is highly supersaturated.- The boiling point of the solvent is close to or above the melting point of the compound.- High concentration of impurities.- Add more hot solvent to dissolve the oil and cool slowly.- Try a different solvent with a lower boiling point.- Perform a preliminary purification step (e.g., column chromatography) before recrystallization.
Crystals Form Too Quickly - The solution is too concentrated.- The cooling process is too rapid.- Add a small amount of additional hot solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Impure Product (Low Melting Point or Broad Range) - Inefficient removal of impurities.- Co-crystallization of impurities.- Incomplete drying of the crystals.- Perform a second recrystallization.- Choose a different recrystallization solvent.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound by recrystallization.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.

  • Add a few drops of a potential solvent (e.g., ethanol, methanol, acetone, or an ethanol/water mixture) to each test tube at room temperature. Observe the solubility.

  • A good solvent will not dissolve the compound at room temperature.

  • Heat the test tubes that did not show solubility at room temperature in a warm water bath.

  • The ideal solvent will dissolve the compound completely at an elevated temperature.

  • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate. Use a magnetic stirrer for even heating.

  • Add the minimum amount of hot solvent required to completely dissolve the solid.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities in the hot solution, perform a hot filtration.

  • Pre-heat a funnel and a receiving flask to prevent premature crystallization.

  • Quickly pour the hot solution through a fluted filter paper into the pre-heated receiving flask.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

7. Purity Assessment:

  • Determine the melting point of the dried crystals. A sharp melting point within the expected range (186-188 °C) indicates a high degree of purity.[3][4][5]

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative summary of suitable solvents based on the behavior of the parent compound, salicylamide, and general principles of solubility.

Solvent Chemical Formula Boiling Point (°C) Qualitative Solubility of this compound Notes
EthanolC₂H₅OH78.37Sparingly soluble at room temp; soluble when hot.A commonly used and effective solvent for recrystallization.[1]
MethanolCH₃OH64.7Likely sparingly soluble at room temp; soluble when hot.Similar to ethanol, a good candidate for recrystallization.
AcetoneC₃H₆O56Likely soluble at room temp.May be too good of a solvent, resulting in low recovery. Could be used as part of a mixed solvent system.
WaterH₂O100Likely insoluble.Can be used as an anti-solvent in a mixed solvent system with a more soluble solvent like ethanol or acetone.
Ethanol/Water--AdjustableA mixed solvent system allows for fine-tuning of the solubility to optimize crystal yield.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis Start Start with Crude This compound Solvent_Selection Solvent Selection (Small-scale tests) Start->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if insoluble impurities exist) Dissolution->Hot_Filtration Crystallization Cool to Room Temp, then Ice Bath Hot_Filtration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying Purity_Check Melting Point Analysis Drying->Purity_Check End Pure this compound Purity_Check->End

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_No_Crystals Solutions for No Crystal Formation cluster_Oiling_Out Solutions for Oiling Out cluster_Low_Yield Solutions for Low Yield cluster_Impure_Product Solutions for Impure Product Start Recrystallization Issue? No_Crystals No Crystals Formed Start->No_Crystals Yes Oiling_Out Compound Oils Out Start->Oiling_Out Yes Low_Yield Low Crystal Yield Start->Low_Yield Yes Impure_Product Product is Impure Start->Impure_Product Yes Scratch_Flask Scratch Inner Surface of Flask No_Crystals->Scratch_Flask Seed_Crystal Add a Seed Crystal No_Crystals->Seed_Crystal Reduce_Solvent Reduce Solvent Volume No_Crystals->Reduce_Solvent Add_Solvent Add More Hot Solvent Oiling_Out->Add_Solvent Slow_Cooling Ensure Slow Cooling Oiling_Out->Slow_Cooling Change_Solvent Change Solvent Oiling_Out->Change_Solvent Check_Filtrate Check Filtrate for Dissolved Product Low_Yield->Check_Filtrate Optimize_Cooling Optimize Cooling Time and Temperature Low_Yield->Optimize_Cooling Re_Recrystallize Perform a Second Recrystallization Impure_Product->Re_Recrystallize Use_Charcoal Use Activated Charcoal for Colored Impurities Impure_Product->Use_Charcoal End Successful Purification Scratch_Flask->End Seed_Crystal->End Reduce_Solvent->End Add_Solvent->End Slow_Cooling->End Change_Solvent->End Check_Filtrate->End Optimize_Cooling->End Re_Recrystallize->End Use_Charcoal->End

Caption: Troubleshooting logic for recrystallization of this compound.

References

Technical Support Center: Optimizing Catalyst for 2-Hydroxy-5-iodobenzamide Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 2-Hydroxy-5-iodobenzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound in a question-and-answer format.

Problem 1: Low to No Product Yield

Q: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I resolve this?

A: Low or no yield in cross-coupling reactions involving this compound can stem from several factors, primarily related to catalyst activity and reaction conditions. The substrate itself presents challenges due to potential steric hindrance and the electronic effects of the hydroxyl and amide groups.

Initial Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all reagents, especially the boronic acid/ester (for Suzuki coupling) or amine (for Buchwald-Hartwig coupling), catalyst, and base are pure and dry. Boronic acids can degrade over time.

  • Ensure Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[1][2]

  • Catalyst and Ligand Selection: The choice of ligand is critical. For sterically demanding substrates, bulky, electron-rich phosphine (B1218219) ligands are often necessary to promote efficient oxidative addition and reductive elimination.[3][4] Consider screening a panel of ligands.

dot

LowYield_Troubleshooting start Low or No Yield check_reagents Verify Reagent Purity & Inert Conditions start->check_reagents catalyst_system Optimize Catalyst System check_reagents->catalyst_system Reagents OK reaction_conditions Adjust Reaction Conditions catalyst_system->reaction_conditions Still Low Yield sub_catalyst Ligand Screening (e.g., XPhos, SPhos) Pd Precatalyst Generation catalyst_system->sub_catalyst analysis Analyze Byproducts reaction_conditions->analysis Still Low Yield sub_conditions Screen Base (e.g., K3PO4, Cs2CO3) Screen Solvent (e.g., Toluene, Dioxane) Vary Temperature reaction_conditions->sub_conditions analysis->catalyst_system Identified Issue (e.g., Deiodination) success Improved Yield sub_catalyst->success sub_conditions->success

Caption: General troubleshooting workflow for low product yield.

Problem 2: Significant Side Product Formation (Hydrodeiodination)

Q: I am observing a significant amount of 2-hydroxybenzamide as a byproduct. How can I minimize this hydrodeiodination?

A: Hydrodeiodination (the replacement of iodine with a hydrogen atom) is a common side reaction, especially with electron-rich aryl iodides or when the catalytic cycle is slow.

Solutions to Minimize Deiodination:

  • Ligand Choice: This is the most critical factor. Bulky, electron-rich biaryl phosphine ligands can accelerate the desired cross-coupling pathway relative to deiodination.[3] Ligands like XPhos, SPhos, and tBuXPhos are recommended starting points.

  • Base Selection: The strength and type of base can influence deiodination. An overly strong base like NaOt-Bu might increase the rate of this side reaction.[3] Consider using milder inorganic bases such as K₃PO₄ or Cs₂CO₃.

  • Order of Addition: It is generally advisable to add the base last, after the catalyst, ligand, and substrates are mixed. This ensures the active catalyst forms in the presence of the substrates, favoring oxidative addition.[3]

Problem 3: Catalyst Deactivation

Q: My reaction starts but then stalls, and I observe the formation of palladium black. What is causing catalyst deactivation and how can I prevent it?

A: The formation of palladium black indicates the aggregation of the palladium catalyst into an inactive state. This can be caused by high temperatures, high catalyst loading, or an unstable catalytic complex.[4]

Strategies to Prevent Catalyst Deactivation:

  • Use a Stabilizing Ligand: Bulky phosphine ligands not only promote the reaction but also stabilize the palladium center, preventing aggregation.[4]

  • Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to faster decomposition. For sterically hindered substrates, a loading of 1-5 mol% is a reasonable starting point, but this should be optimized.[5]

  • Use a Precatalyst: Modern palladium precatalysts (e.g., G2, G3, G4 Buchwald precatalysts) are designed to generate the active Pd(0) species controllably at the start of the reaction, which can improve catalyst stability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: Palladium-catalyzed Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are generally the most effective and widely used methods for this type of substrate.[6][7][8] The choice depends on the desired final product.

Q2: How do the hydroxyl and amide groups on this compound affect the cross-coupling reaction?

A2: The ortho-hydroxyl group can chelate to the palladium center, potentially influencing the rate of oxidative addition. It can also be deprotonated by the base, which may affect its electronic influence. The para-amide group is electron-withdrawing, which generally makes the aryl iodide more reactive towards oxidative addition.

Q3: What is the best general-purpose catalyst system to start with for this substrate?

A3: A good starting point for screening would be a combination of a palladium source like Pd(OAc)₂ or a precatalyst (e.g., XPhos Pd G3) with a bulky biaryl phosphine ligand like XPhos or SPhos.[3][6][9]

dot

Catalyst_Selection CouplingType Desired Coupling CC_Coupling C-C Coupling (Suzuki-Miyaura) CouplingType->CC_Coupling CN_Coupling C-N Coupling (Buchwald-Hartwig) CouplingType->CN_Coupling Ligand Select Ligand CC_Coupling->Ligand CN_Coupling->Ligand Base Select Base Ligand->Base BulkyLigands Bulky/Electron-Rich (XPhos, SPhos, RuPhos) Ligand->BulkyLigands Solvent Select Solvent Base->Solvent ModerateBase Moderate Inorganic (K3PO4, K2CO3, Cs2CO3) Base->ModerateBase AproticSolvent Anhydrous Aprotic (Toluene, Dioxane, THF) Solvent->AproticSolvent

Caption: Logic diagram for selecting initial reaction components.

Q4: How important is the choice of base and solvent?

A4: The base is crucial for the transmetalation step (in Suzuki coupling) or for deprotonating the amine (in Buchwald-Hartwig coupling). Its strength must be carefully chosen to avoid side reactions.[3] The solvent affects the solubility of the reagents and the stability of the catalytic species. Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are typically preferred.[1][9]

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for optimizing the cross-coupling of this compound, extrapolated from protocols for structurally similar compounds.[3][6]

Table 1: Recommended Ligands

LigandKey FeaturesRecommended For
XPhos Bulky, electron-rich biaryl phosphine. Promotes efficient oxidative addition.General purpose, good starting point for Suzuki & Buchwald-Hartwig.
SPhos Similar to XPhos, offers good stability and activity for challenging couplings.General purpose, alternative to XPhos.
tBuXPhos Increased steric bulk compared to XPhos, can disfavor side reactions.Cases with significant side product formation.
RuPhos Another effective biaryl phosphine for difficult couplings.Screening alternative for challenging substrates.

Table 2: Recommended Bases

BasepKa (approx.)Notes
K₃PO₄ ~12.3Good starting point, effective in both Suzuki and Buchwald-Hartwig.
Cs₂CO₃ ~10.2A milder base, can be effective and minimize side reactions.
K₂CO₃ ~10.3Another mild inorganic base suitable for many couplings.
NaOt-Bu ~19.0Very strong base. Use with caution as it may increase deiodination.

Table 3: Typical Reaction Parameters

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Source Pd(OAc)₂, Pd₂(dba)₃, or PrecatalystPd(OAc)₂, Pd₂(dba)₃, or Precatalyst
Catalyst Loading 1 - 5 mol %1 - 5 mol %
Ligand Loading 1.2 - 2.0 eq. relative to Pd1.2 - 2.0 eq. relative to Pd
Base K₃PO₄ (2-3 eq.)Cs₂CO₃ or K₃PO₄ (1.5-2.5 eq.)
Solvent Toluene, Dioxane, or THF (+/- water)Toluene, Dioxane, or THF
Temperature 80 - 110 °C80 - 110 °C

Experimental Protocols

The following are general, representative protocols that should be optimized for the specific coupling partners of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add degassed solvent (e.g., Toluene, 0.1-0.2 M). If required, add degassed water (e.g., Toluene/H₂O 10:1).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add degassed solvent (e.g., Dioxane, 0.1-0.2 M).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether), and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

degradation of 2-Hydroxy-5-iodobenzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-iodobenzamide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors. The most common are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond, leading to the formation of 2-hydroxy-5-iodobenzoic acid and ammonia.

  • Light: Many aromatic iodine-containing compounds are photosensitive. Exposure to light, particularly UV radiation, can lead to photodegradation, which may involve the cleavage of the carbon-iodine bond.[1]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[2]

  • Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.[1][3] Storing solutions at elevated temperatures can significantly decrease the shelf-life of the compound.[1]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its structure (a substituted benzamide), the primary degradation products are likely to be:

  • 2-Hydroxy-5-iodobenzoic acid: Formed via the hydrolysis of the amide group.

  • 2-Hydroxybenzamide (Salicylamide): Arising from the de-iodination of the molecule.

  • Further degradation products could result from the opening of the aromatic ring under harsh conditions.

Q3: How should I prepare and store stock solutions of this compound to minimize degradation?

A3: To ensure the stability of your stock solutions, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is stable. Common choices for similar compounds include DMSO, DMF, or ethanol. The choice of solvent can impact stability, so it is best to consult any available literature or perform a preliminary stability assessment.

  • pH Control: If using an aqueous buffer, ensure the pH is close to neutral (pH 6-8), unless the experimental protocol requires otherwise.

  • Light Protection: Store solutions in amber vials or wrap the container with aluminum foil to protect them from light.[1]

  • Temperature Control: Store stock solutions at low temperatures, such as 4°C for short-term storage or -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Troubleshooting Guides

Problem 1: I observe unexpected peaks in my chromatogram (e.g., HPLC, LC-MS) when analyzing my this compound solution.

This is a common indication of sample degradation or contamination.

G start Unexpected peaks observed in chromatogram check_blank 1. Analyze a solvent blank start->check_blank is_blank_clean Is the blank clean? check_blank->is_blank_clean contam_source Source of contamination is likely the solvent or system. is_blank_clean->contam_source No check_std 2. Prepare a fresh standard solution is_blank_clean->check_std Yes compare_chrom 3. Compare chromatograms of old and fresh solutions check_std->compare_chrom peaks_in_old Are extra peaks only in the old solution? compare_chrom->peaks_in_old degradation The compound has likely degraded. Proceed to stability investigation. peaks_in_old->degradation Yes peaks_in_both Extra peaks are present in both solutions peaks_in_old->peaks_in_both No check_purity Check the purity of the starting material. peaks_in_both->check_purity

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Problem 2: The measured concentration of my this compound solution is lower than expected, or decreases over time.

This suggests that the compound is degrading.

G start Solution concentration is decreasing review_storage 1. Review storage conditions: - Temperature - Light exposure - Container type start->review_storage improper_storage Are storage conditions suboptimal? review_storage->improper_storage correct_storage Correct storage conditions: - Store at -20°C or below - Use amber vials - Ensure tight seal improper_storage->correct_storage Yes review_protocol 2. Review solution preparation protocol: - Solvent pH - Water content in organic solvents improper_storage->review_protocol No protocol_issue Is the solvent reactive (e.g., acidic/basic, contains impurities)? review_protocol->protocol_issue change_solvent Use high-purity, neutral, and anhydrous solvents. protocol_issue->change_solvent Yes forced_degradation Consider performing a forced degradation study to identify instability factors. protocol_issue->forced_degradation No

Caption: Troubleshooting workflow for decreasing solution concentration.

Quantitative Data

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its potential stability profile. These are representative values and actual results may vary.

Stress ConditionParametersDuration% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours15%2-Hydroxy-5-iodobenzoic acid
Base Hydrolysis 0.1 M NaOH4 hours45%2-Hydroxy-5-iodobenzoic acid
Oxidation 3% H₂O₂24 hours8%Oxidized derivatives
Photolytic UV light (254 nm)48 hours25%2-Hydroxybenzamide
Thermal 60°C7 days5%Minor unspecified products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the intrinsic stability of this compound and its susceptibility to various degradation pathways.[4][5]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock 1. Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile). prep_samples 2. Aliquot stock solution into separate vials for each stress condition. prep_stock->prep_samples acid Acidic: Add 0.1 M HCl base Basic: Add 0.1 M NaOH oxidative Oxidative: Add 3% H₂O₂ thermal Thermal: Incubate at 60°C photo Photolytic: Expose to UV light neutralize 3. Neutralize acidic/basic samples. dilute 4. Dilute all samples to a suitable concentration. neutralize->dilute analyze 5. Analyze by a stability-indicating HPLC method. dilute->analyze

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at room temperature.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%. Incubate at room temperature.

    • Thermal Degradation: Store a vial of the stock solution in an oven at 60°C. A control sample should be kept at the recommended storage temperature.

    • Photodegradation: Expose a vial of the stock solution to a calibrated UV light source. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base samples. Dilute all samples to the target concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the intact this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the parent compound (e.g., 240 nm or 295 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of quantifying this compound and its degradation products.[4]

References

Technical Support Center: Iodination of Salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of salicylamide (B354443). Our goal is to help you identify potential byproducts and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the expected major products and common byproducts in the iodination of salicylamide?

A: The iodination of salicylamide is an electrophilic aromatic substitution reaction.[1] The primary products are mono- and di-iodinated isomers of salicylamide. The regioselectivity of the reaction is influenced by the directing effects of the hydroxyl (-OH) and amide (-CONH2) groups, as well as the reaction conditions.[2]

  • Major Products:

    • 5-iodosalicylamide: Iodine is substituted at the para position relative to the hydroxyl group. This is often the major product due to less steric hindrance.[3]

    • 3-iodosalicylamide: Iodine is substituted at the ortho position relative to the hydroxyl group.[3]

    • 3,5-diiodosalicylamide: Di-substitution occurs at both the ortho and para positions relative to the hydroxyl group, typically under more forcing conditions or with an excess of the iodinating agent.[4]

  • Common Byproducts:

    • Unreacted Salicylamide: Incomplete reaction can lead to the presence of the starting material in your product mixture.

    • Mixture of Isomers: It is common to obtain a mixture of 3-iodo- and 5-iodosalicylamide, which can be challenging to separate.[5]

    • Over-iodination: Formation of 3,5-diiodosalicylamide when mono-iodination is desired.

    • Oxidation Products: The phenol (B47542) group is susceptible to oxidation, which can lead to the formation of colored impurities, especially with strong oxidizing agents.[6]

    • Chlorinated Byproducts: If using an iodinating agent generated in situ from a chloride source (e.g., NaOCl), there is a possibility of forming chlorinated salicylamide byproducts.

Q2: My reaction yield is very low. What are the possible causes and how can I improve it?

A: Low yields in salicylamide iodination can stem from several factors. Here are some common causes and potential solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or inadequate amount of iodinating agent.

    • Solution: Increase the reaction time, optimize the temperature, or use a slight excess of the iodinating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Loss During Workup and Purification:

    • Cause: The product may be partially soluble in the wash solutions or remain in the mother liquor after recrystallization.

    • Solution: When washing the crude product, use ice-cold solvents to minimize solubility.[7] For recrystallization, use a minimal amount of hot solvent to dissolve the product and cool the solution slowly, followed by chilling in an ice bath to maximize crystal formation.[8]

  • Side Reactions:

    • Cause: Oxidation of the starting material or product, or other competing side reactions.

    • Solution: Use a milder iodinating agent.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize oxidation.

Q3: I am getting a mixture of mono-iodinated isomers. How can I improve the regioselectivity?

A: The ratio of 3-iodo- to 5-iodosalicylamide is highly dependent on the reaction conditions.[2]

  • Choice of Iodinating Agent:

    • Bulkier iodinating agents tend to favor substitution at the less sterically hindered para-position (5-position).

    • The reactivity of the iodinating agent also plays a role; more reactive agents may show less selectivity.

  • Solvent:

    • The polarity of the solvent can influence the regioselectivity. It is recommended to screen different solvents (e.g., ethanol (B145695), acetic acid, dichloromethane) to find the optimal conditions for your desired isomer.

  • Temperature:

    • Lowering the reaction temperature can sometimes increase the selectivity of the reaction.

Q4: How can I effectively separate the different isomers of iodosalicylamide?

A: Separating positional isomers can be challenging due to their similar physical properties.

  • Fractional Recrystallization: This technique can sometimes be used to separate isomers if their solubilities in a particular solvent system are sufficiently different. This often requires careful optimization of the solvent and temperature.

  • Column Chromatography: Silica gel column chromatography is a common method for separating isomers.[5] A systematic approach to solvent system selection (e.g., using different ratios of hexane (B92381) and ethyl acetate) is necessary to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for more difficult separations and to obtain high-purity isomers.[1]

Data Presentation

Table 1: Influence of Iodinating Agent on Regioselectivity (Qualitative)

Iodinating AgentPredominant Mono-iodo IsomerTendency for Di-iodinationNotes
I₂ / Oxidizing Agent (e.g., H₂O₂)Mixture of 3- and 5-isomersModerate to HighReaction conditions can be tuned to favor di-iodination.[6][9]
Iodine Monochloride (ICl)Often favors the 5-isomerHighA highly reactive iodinating agent.[2]
N-Iodosuccinimide (NIS)Can provide good selectivityLow to ModerateGenerally a milder and more selective iodinating agent.[2]
NaI / NaOClMixture of 3- and 5-isomersModerateA common laboratory preparation method.[3]

Experimental Protocols

Protocol 1: Synthesis of Iodosalicylamide using NaI and NaOCl

This protocol is adapted from a common undergraduate organic chemistry experiment.

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of salicylamide in 20 mL of absolute ethanol. Gentle warming may be required.

  • Addition of Iodide: Add 1.2 g of sodium iodide (NaI) to the solution and stir until it is fully dissolved.

  • Cooling: Cool the reaction mixture in an ice bath to approximately 0°C.

  • Addition of Oxidant: Slowly add 10 mL of a 6% sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach) to the cooled mixture with continuous stirring.

  • Reaction: Allow the reaction to proceed in the ice bath for 10-15 minutes, then let it warm to room temperature and stir for an additional 10 minutes.

  • Quenching: Add 10 mL of 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution to quench any unreacted iodine.

  • Precipitation: Acidify the solution with 10% hydrochloric acid (HCl) until it is acidic to litmus (B1172312) paper. The product should precipitate out of solution.

  • Isolation: Collect the crude product by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.[7][10]

Protocol 2: Analysis of Product Mixture by HPLC-UV

  • Sample Preparation: Prepare a stock solution of the crude product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid) is a good starting point.[12] The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where all components have significant absorbance (e.g., 235 nm and 302 nm for salicylamide).[13]

  • Analysis: Inject the sample and record the chromatogram. The retention times of the peaks can be compared to those of authentic standards of salicylamide, 3-iodosalicylamide, 5-iodosalicylamide, and 3,5-diiodosalicylamide to identify the components of the mixture. The peak areas can be used to determine the relative amounts of each component.

Protocol 3: Identification of Byproducts by ¹H NMR and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified byproduct or crude mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Interpretation:

    • ¹H NMR: The chemical shifts, splitting patterns, and integration of the aromatic protons will be characteristic of the substitution pattern. For 5-iodosalicylamide, you would expect to see three aromatic protons with distinct splitting patterns.[14] For 3-iodosalicylamide, a different set of splitting patterns would be observed. Unreacted salicylamide will show a different aromatic region altogether.

    • ¹³C NMR: The number of signals in the aromatic region and their chemical shifts will also be indicative of the isomer. The carbon attached to the iodine atom will show a characteristic chemical shift at a higher field (lower ppm value) compared to the other aromatic carbons.[14]

Protocol 4: Confirmation of Molecular Weight by Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze the sample using an appropriate mass spectrometry technique, such as electrospray ionization (ESI) or electron impact (EI).

  • Data Interpretation:

    • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For mono-iodosalicylamide (C₇H₆INO₂), the expected molecular weight is approximately 263.03 g/mol . For di-iodosalicylamide (C₇H₅I₂NO₂), the expected molecular weight is approximately 388.93 g/mol .[15][16]

    • The fragmentation pattern can also provide structural information.[17][18] For example, the loss of the amide group or the hydroxyl group can be observed. The presence of iodine will result in a characteristic isotopic pattern.[19]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve Salicylamide and NaI in Ethanol B 2. Cool to 0°C A->B C 3. Add NaOCl (Iodinating Agent) B->C D 4. Reaction C->D E 5. Quench with Na2S2O3 D->E F 6. Acidify with HCl to Precipitate Product E->F G 7. Vacuum Filtration F->G H 8. Recrystallization G->H I 9. Characterization (TLC, Melting Point) H->I J 10. Purity & Isomer Ratio (HPLC-UV) I->J K 11. Structural Elucidation (NMR, MS) J->K

Caption: Experimental workflow for the synthesis and analysis of iodosalicylamide.

byproduct_identification_workflow cluster_preliminary Preliminary Checks cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis start Unknown Peak in Crude Product Analysis check_sm Compare Retention Time/ Rf with Starting Material start->check_sm is_sm Byproduct is Unreacted Salicylamide check_sm->is_sm Match ms_analysis Determine Molecular Weight using Mass Spectrometry check_sm->ms_analysis No Match mw_mono MW ≈ 263 g/mol (Mono-iodinated) ms_analysis->mw_mono mw_di MW ≈ 389 g/mol (Di-iodinated) ms_analysis->mw_di mw_other Other MW ms_analysis->mw_other nmr_analysis Acquire 1H and 13C NMR of Isolated Byproduct mw_mono->nmr_analysis di_iodo Identify as 3,5-Diiodosalicylamide mw_di->di_iodo other_byproduct Investigate other possibilities (e.g., oxidation, chlorination) mw_other->other_byproduct nmr_3_iodo Identify as 3-Iodosalicylamide nmr_analysis->nmr_3_iodo Ortho Pattern nmr_5_iodo Identify as 5-Iodosalicylamide nmr_analysis->nmr_5_iodo Para Pattern

Caption: Logical workflow for the identification of an unknown byproduct.

References

Technical Support Center: Synthesis of 2-Hydroxy-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Hydroxy-5-iodobenzamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion.Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The reaction is complete when the spot corresponding to the starting material (salicylamide) is no longer visible.[1] Reaction Time: Ensure the reaction is stirred for a sufficient duration. Temperature: While the reaction is typically run at room temperature, gentle heating may be required if the reaction is sluggish. However, be cautious as higher temperatures can lead to side reactions.[2]
Loss of Product During Workup: Significant amounts of the product can be lost during filtration and transfer steps.Filtration Technique: Ensure a proper vacuum filtration setup to minimize loss. Wash the collected solid with a small amount of cold solvent to remove impurities without dissolving the product.[3] Transfer: Carefully transfer the product between vessels, rinsing with a minimal amount of the cold solvent to ensure all the product is collected.
Incorrect Stoichiometry: The molar ratios of the reactants may not be optimal.Reagent Calculation: Double-check all calculations for the masses and moles of salicylamide (B354443), sodium iodide, and sodium hypochlorite (B82951) to ensure they are in the correct stoichiometric ratio. The iodination of salicylamide is a 1:1 molar ratio.[3]
Product is Impure (e.g., Off-color, Incorrect Melting Point) Presence of Unreacted Starting Material: The reaction was not allowed to proceed to completion.Reaction Monitoring and Time: As mentioned above, use TLC to ensure the complete consumption of salicylamide.[1] If necessary, increase the reaction time.
Formation of Side Products: Poly-iodinated species or other byproducts may have formed. The hydroxyl group directs ortho- and para-, while the amide group directs meta-. This can lead to the formation of isomeric products.[2][4]Control of Reaction Conditions: Maintain a controlled temperature, as excessive heat can promote the formation of byproducts.[2] The regioselectivity can be influenced by the iodinating agent and reaction conditions.[4] Purification: Recrystallization is an effective method for purifying the final product. A suitable solvent system should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.
Residual Iodine: The product may be contaminated with unreacted iodine, giving it a brownish color.Quenching: After the reaction is complete, add a solution of sodium thiosulfate (B1220275) to quench any remaining iodine. This will be indicated by the disappearance of the brown color of the solution.
Difficulty in Isolating the Product Product is Soluble in the Reaction Mixture: The product may not precipitate out of the solution upon completion of the reaction.pH Adjustment: The product is a phenolic compound and its solubility is pH-dependent. Acidifying the reaction mixture with an acid like HCl can help precipitate the product.[3]
Oiling Out During Recrystallization: The product separates as an oil instead of crystals during the cooling phase of recrystallization.Solvent Choice: The chosen recrystallization solvent may be inappropriate. Experiment with different solvent systems. Mixtures such as ethanol (B145695)/water or acetone/water can be effective.[5][6] Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from salicylamide is an electrophilic aromatic substitution reaction.[3][4] The key steps are:

  • Generation of the Electrophile: Sodium iodide (NaI) reacts with an oxidizing agent, such as sodium hypochlorite (NaOCl), to generate the electrophilic iodine species (I+).[3]

  • Electrophilic Attack: The electron-rich aromatic ring of salicylamide attacks the electrophilic iodine. The hydroxyl (-OH) group is an activating ortho-, para-director, while the amide (-CONH2) group is a deactivating meta-director. The strongly activating hydroxyl group directs the substitution primarily to the para position, resulting in this compound as the major product.[2][4]

  • Deprotonation: A base in the reaction mixture removes a proton from the intermediate to restore the aromaticity of the ring, yielding the final product.[3][4]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (salicylamide). The disappearance of the starting material spot indicates that the reaction is complete. Iodine vapor can be used to visualize the spots on the TLC plate.[7]

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: While a specific solvent for this compound is not definitively documented in the provided results, general principles of recrystallization suggest that a polar solvent or a mixture of polar solvents would be appropriate due to the presence of the hydroxyl and amide groups. Ethanol, or a mixture of ethanol and water, is a common choice for recrystallizing similar aromatic compounds.[5][6] The ideal solvent will dissolve the compound when hot but not when cold.

Q4: My final product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a strong indication of impurities in your product.[8] Pure crystalline solids typically have a sharp and well-defined melting point. The presence of unreacted starting materials or side products will depress and broaden the melting point range. Further purification, such as another recrystallization, is recommended.

Q5: What are the potential side products in this reaction?

A5: The main potential side products are isomers of the desired product and poly-iodinated products. Due to the directing effects of the hydroxyl and amide groups, small amounts of 2-hydroxy-3-iodobenzamide (B3417610) (the ortho-isomer) may be formed.[4] If the reaction conditions are too harsh (e.g., high temperature or excess iodinating agent), di-iodinated products could also be formed.[2]

Data Presentation

The following table presents data from a representative, non-optimized synthesis of this compound. This data can be used as a baseline for comparison when optimizing the reaction.

Parameter Value Reference
Mass of Salicylamide1.011 g[3]
Mass of Final Product0.627 g[3]
Product Melting Point244 - 245 °C[3]
Percent Yield32.33%[3]

Note: The low percent yield in this example suggests room for optimization.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline. Researchers should optimize the conditions for their specific laboratory setup.

  • Dissolve Salicylamide: In a suitable reaction flask, dissolve salicylamide in an appropriate solvent such as ethanol.

  • Add Sodium Iodide: Add a stoichiometric equivalent of sodium iodide to the solution and stir until it is dissolved.

  • Generate Electrophile: Slowly add a solution of sodium hypochlorite (household bleach can be used) to the reaction mixture with constant stirring. The solution will likely turn a dark brown/red color, which will then lighten as the reaction progresses.[9]

  • Reaction Monitoring: Monitor the reaction using TLC until the salicylamide spot is no longer visible.

  • Quench Excess Iodine: Once the reaction is complete, add a saturated solution of sodium thiosulfate dropwise until the solution becomes colorless.

  • Precipitate the Product: Acidify the reaction mixture with a dilute solution of hydrochloric acid (e.g., 3 M HCl) until the product precipitates out. Check the pH with litmus (B1172312) paper to ensure it is acidic.[3]

  • Isolate the Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Wash and Dry: Wash the collected solid with a small amount of ice-cold water or ethanol to remove any remaining soluble impurities. Allow the product to air dry or dry in a vacuum oven.

Purification by Recrystallization
  • Choose a Solvent: Select a suitable solvent or solvent pair (e.g., ethanol/water).

  • Dissolve the Crude Product: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Collect Crystals: Collect the purified crystals by vacuum filtration.

  • Dry: Dry the crystals to a constant weight.

Visualizations

Reaction_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution Salicylamide Salicylamide Intermediate Resonance-Stabilized Carbocation Intermediate Salicylamide->Intermediate Electrophilic Attack NaI NaI I_plus I+ (Electrophile) NaI->I_plus NaOCl NaOCl NaOCl->I_plus I_plus->Intermediate Product This compound Intermediate->Product Deprotonation BH_plus BH+ Base Base Base->Product

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow start Start: Dissolve Salicylamide and NaI in Solvent add_naocl Add NaOCl Solution start->add_naocl reaction Stir and Monitor Reaction via TLC add_naocl->reaction quench Quench with Sodium Thiosulfate reaction->quench acidify Acidify with HCl to Precipitate Product quench->acidify filter1 Isolate Crude Product (Vacuum Filtration) acidify->filter1 recrystallize Recrystallize from Suitable Solvent filter1->recrystallize filter2 Collect Pure Crystals (Vacuum Filtration) recrystallize->filter2 dry Dry the Final Product filter2->dry end End: Pure This compound dry->end

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of Halogenated Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the purification of halogenated benzamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude halogenated benzamide (B126) samples?

A1: Common impurities in crude halogenated benzamides can include:

  • Unreacted Starting Materials: Such as the corresponding halogenated benzoic acid or benzoyl chloride, and the amine source (e.g., ammonia).

  • Side Products: Diacylated amines or other byproducts from the amide formation reaction.

  • Hydrolysis Products: Halogenated benzoic acid can be a significant impurity if the reaction is not carried out under anhydrous conditions, especially when using reactive starting materials like benzoyl chlorides.[1]

  • Positional Isomers: If the starting materials are a mix of isomers (ortho-, meta-, para-), the crude product will also contain isomeric benzamides, which can be challenging to separate.[2]

  • Dehalogenated Species: In some cases, the halogen atom can be removed under certain reaction or purification conditions, leading to the corresponding non-halogenated benzamide as an impurity.[3]

Q2: How does the type and position of the halogen affect purification?

A2: The nature of the halogen (F, Cl, Br, I) and its position on the benzene (B151609) ring (ortho, meta, para) significantly influence the molecule's polarity, solubility, and crystal packing, thereby affecting purification:

  • Polarity: The polarity of the halogenated benzamide will influence its retention in chromatography. The choice of eluent and stationary phase should be adjusted accordingly.

  • Solubility: The solubility in various solvents is affected by the halogen, which is a key factor in selecting an appropriate recrystallization solvent. For instance, fluorinated compounds can exhibit unique solubility profiles.

  • Crystal Packing: The position of the halogen can impact the crystal lattice formation. For example, ortho-substitution can sometimes lead to intramolecular hydrogen bonding, which may affect its interaction with solvents and its crystallization behavior.[4]

Q3: My halogenated benzamide is an oil and won't crystallize. What should I do?

A3: An oily product can be due to residual solvent or impurities that lower the melting point. First, try removing volatile impurities under a high vacuum. If it remains an oil, column chromatography is a suitable purification method. Dissolve the oil in a minimal amount of a solvent like dichloromethane (B109758) before loading it onto the column.

Q4: I am observing multiple spots on the TLC of my purified halogenated benzamide. What could be the issue?

A4: Multiple spots on a TLC plate, even after purification, could be due to a few factors:

  • Isomers: You might have a mixture of positional isomers (ortho, meta, para) that were not fully separated.[2]

  • Degradation: The compound might be degrading on the silica (B1680970) plate. To test for this, you can spot the sample, let the plate sit for a while, and then elute it to see if new spots have formed.

  • Atropisomers: If there are bulky substituents, especially in the ortho position, you might have stable rotational isomers (atropisomers) that can separate during chromatography.[5]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of your compound, or the solution is too supersaturated.[5][6]Use a solvent with a lower boiling point. Try slower cooling. Add a small amount of a co-solvent in which the compound is more soluble.[6]
No crystals form upon cooling. The solution is not saturated (too much solvent was used).[6][7]Boil off some of the solvent to concentrate the solution and then allow it to cool again.[6][7] Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7][8]
Low recovery of purified compound. Too much solvent was used, leading to significant loss of the compound in the mother liquor.[7] The crystals were washed with a warm solvent.Use the minimum amount of hot solvent for dissolution.[8] Always wash the collected crystals with a small amount of ice-cold solvent.
Colored impurities remain in the crystals. The colored impurity has similar solubility characteristics to your product in the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtering.[6][9] Be aware that this may reduce your overall yield.
Column Chromatography
Problem Possible Cause Solution
Poor separation of product and impurities. The solvent system is not optimal.[5] The column is overloaded with the crude material.Optimize the solvent system using TLC first, aiming for an Rf value of 0.2-0.4 for your product.[10] Use a higher ratio of silica gel to crude product (at least 30:1 w/w).
Product elutes with streaking or tailing. The compound is not fully soluble in the mobile phase as it moves through the column. Acidic or basic functional groups are interacting with the silica gel.Choose a solvent system where your compound is more soluble. Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).[11]
Product crystallizes on the column. The eluted fractions are too concentrated.Load a more dilute solution of your crude material. Switch to a solvent system where your product has higher solubility.
Compound is stuck on the column. The eluent is not polar enough. The compound may be reacting with the stationary phase.Gradually increase the polarity of the eluent (gradient elution). Consider using a deactivated stationary phase (e.g., silica treated with triethylamine) or switching to alumina.

Experimental Protocols

Protocol 1: Recrystallization of a Halogenated Benzamide (General Procedure)

This protocol describes a general method for the recrystallization of a solid halogenated benzamide using a single solvent system.

1. Solvent Selection:

  • Place a small amount of the crude halogenated benzamide into several test tubes.

  • Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.

  • An ideal solvent will dissolve the compound when hot but not at room temperature.[12] Common solvents for benzamides include ethanol, methanol, water, or mixtures like ethanol/water.[13]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.[14]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[15]

5. Crystallization:

  • Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely.

Protocol 2: Flash Column Chromatography of a Halogenated Benzamide

This protocol outlines a standard procedure for purifying a halogenated benzamide using flash column chromatography.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate and elute with different solvent systems to find the optimal mobile phase. A good starting point for halogenated benzamides is a mixture of hexane (B92381) and ethyl acetate.[16]

  • The ideal solvent system will give your product an Rf value between 0.2 and 0.4.[10]

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column.

  • Allow the silica to settle, ensuring an even and compact bed. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude halogenated benzamide in a minimal amount of the eluent or a more volatile solvent.

  • Carefully add the sample to the top of the silica gel bed.

4. Elution:

  • Begin eluting with the mobile phase, collecting fractions in test tubes.

  • If necessary, a gradient elution can be used, starting with a less polar solvent mixture and gradually increasing the polarity.

5. Analysis and Collection:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified halogenated benzamide.

Quantitative Data Summary

The following table provides examples of solvent systems used for the purification of substituted benzamides and related compounds. Note that optimal conditions will vary depending on the specific halogen and its position.

Compound Type Purification Method Solvent/Eluent System Purity/Yield (Example) Reference/Notes
Halogenated Benzamide-containing IsoxazolesColumn ChromatographyHexane/Ethyl Acetate (6:1, v/v)Yields: 75-88%For compounds with halogen substituents.[17]
N-[2-(butan-2-yl)phenyl]-2-iodobenzamideColumn ChromatographyGradient of Hexane/Ethyl Acetate-A gradient elution is often effective for complex mixtures.[5]
N-(4-bromobenzenesulfonyl)benzamideRecrystallizationEthanol/Water-A mixed solvent system can be effective for inducing crystallization.[8]
6-Chlorobenzoxazole-2(3H)-thioneRecrystallizationEthanol, Toluene, or Acetone/Acetonitrile-Small-scale solvent screening is recommended.[18]

Visualizations

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Start Recrystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Use lower boiling point solvent Slow down cooling oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Concentrate solution (boil off solvent) Scratch flask or add seed crystal no_crystals->solution2 Yes success Pure Crystals Obtained low_yield->success No solution3 Use minimum hot solvent Wash crystals with ice-cold solvent low_yield->solution3 Yes solution1->start Retry solution2->start Retry solution3->start Re-evaluate

Caption: Troubleshooting flowchart for common recrystallization problems.

Chromatography_Workflow General Workflow for Column Chromatography Purification start Start tlc 1. Optimize Solvent System via TLC (Aim for Rf 0.2-0.4) start->tlc pack_column 2. Pack Column with Silica Gel (Slurry Pack) tlc->pack_column load_sample 3. Load Crude Sample (Minimal Solvent) pack_column->load_sample elute 4. Elute with Optimized Solvent (Collect Fractions) load_sample->elute monitor 5. Monitor Fractions by TLC elute->monitor monitor->elute Continue Elution combine 6. Combine Pure Fractions monitor->combine Pure Fractions Identified evaporate 7. Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Experimental workflow for chromatographic purification.

References

monitoring the completion of salicylamide iodination reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the iodination of salicylamide (B354443). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully monitoring their experiments.

Frequently Asked Questions (FAQs)

Q1: How can I visually determine if the iodination reaction is progressing?

A1: The reaction mixture typically exhibits a distinct color change. Initially, the solution of salicylamide is colorless. Upon the addition of the iodinating agent (e.g., sodium iodide and sodium hypochlorite), the solution will turn yellow to a reddish-brown color, indicating the formation of the electrophilic iodine species and its reaction with the aromatic ring.[1][2] While this is a good initial indicator, it is not a definitive measure of completion.

Q2: What is the most reliable method to monitor the reaction's completion?

A2: The most reliable and commonly used method is Thin-Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material (salicylamide) on a TLC plate, you can track the disappearance of the starting material and the appearance of the product. The reaction is considered complete when the spot corresponding to salicylamide is no longer visible in the reaction mixture lane.[1]

Q3: How do I properly perform a TLC analysis for this reaction?

A3: Spot a small sample of your reaction mixture, a sample of the salicylamide starting material, and a "co-spot" (a spot containing both the reaction mixture and the starting material) on a TLC plate. Develop the plate in a suitable solvent system (e.g., 1:1 hexanes:ethyl acetate). After development, visualize the spots. The product, being more nonpolar than the starting material, should have a higher Rf value. Completion is confirmed when the starting material spot is absent in the reaction mixture lane.[1][3]

Q4: What should I do if my TLC analysis shows that the reaction is not complete?

A4: If a significant amount of salicylamide is still present after the initial reaction time, it indicates an incomplete reaction. You can add more of the iodinating agent (e.g., sodium hypochlorite (B82951) solution) portion-wise and continue to monitor the reaction by TLC until the starting material is fully consumed.[1]

Q5: How do I stop the reaction and remove excess iodine?

A5: To quench the reaction, a reducing agent is typically added to consume any unreacted iodine and other oxidizing species. A 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is commonly used for this purpose.[2][4] The disappearance of the yellow/brown color is an indication that the excess iodine has been neutralized.

Q6: What is the purpose of adding hydrochloric acid (HCl) during the workup?

A6: The reaction is often performed under basic conditions. Adding hydrochloric acid neutralizes the mixture, causing the phenolic product (iodosalicylamide) to become less soluble in the aqueous solution and precipitate out, which allows for its collection via filtration.[4][5]

Q7: How can I confirm the identity and regiochemistry of my final product?

A7: The structure of the iodosalicylamide product can be confirmed using several analytical techniques:

  • Melting Point: The purified product should have a sharp melting point that corresponds to the literature value (e.g., ~238-240 °C for 5-iodosalicylamide), which is significantly higher than that of salicylamide (140-144 °C).[4][6]

  • IR Spectroscopy: The substitution pattern on the aromatic ring can be confirmed. For the expected 1,2,4-trisubstituted product, a characteristic peak should appear in the fingerprint region around 800-850 cm⁻¹.[4][7]

  • ¹H NMR Spectroscopy: This is a definitive method to establish the regiochemistry. The chemical shifts and splitting patterns of the remaining aromatic protons will be distinct for the specific isomer formed.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the salicylamide iodination reaction.

Issue Potential Cause(s) Recommended Solution(s)
Reaction will not go to completion (starting material remains) 1. Insufficient iodinating agent. 2. Low reaction temperature slowing the rate. 3. Deactivated reagents.1. Add additional sodium hypochlorite solution in portions, monitoring by TLC. 2. Allow the reaction to warm to room temperature if it was conducted in an ice bath. 3. Use fresh sodium iodide and a new bottle of sodium hypochlorite (bleach).
Low Product Yield 1. Incomplete reaction. 2. Product loss during workup (e.g., vacuum filtration, transfers). 3. Insufficient precipitation of the product.1. Ensure the reaction has gone to completion using TLC before quenching. 2. Be meticulous during product isolation. Ensure the filter paper is properly seated and wash the solid with minimal cold solvent. 3. Ensure the solution is sufficiently acidified (check with pH paper) to fully precipitate the product.
Product is an oil or fails to solidify 1. Presence of impurities. 2. Insufficient acidification.1. Attempt to purify the product via recrystallization from an appropriate solvent system. 2. Add more HCl to ensure complete precipitation.
Melting point of the product is low and/or has a broad range 1. The product is impure. 2. The product is wet (contains residual solvent).1. Recrystallize the product to remove impurities.[7] 2. Dry the product thoroughly under a vacuum.

Experimental Protocols & Data

Protocol: Monitoring Reaction by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a TLC plate. Mark three lanes: "S" for Starting Material, "R" for Reaction Mixture, and "C" for Co-spot.

  • Prepare a Dilute Sample of Starting Material: Dissolve a very small amount of salicylamide in a few drops of a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the diluted starting material onto the "S" lane.

    • Dip a clean capillary tube into the reaction mixture and apply a spot onto the "R" lane.

    • Apply a spot of the starting material directly on top of the reaction mixture spot in the "C" lane.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 1:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp or by using an iodine chamber.

  • Analyze: Compare the spots. The reaction is complete when the spot in the "R" lane corresponding to the starting material (compare with "S" and "C" lanes) has completely disappeared, leaving only the product spot(s).

Data Presentation: Spectroscopic & Physical Properties

The following tables summarize key data for the starting material and the expected major product, 5-iodosalicylamide.

Table 1: Physical and TLC Data

CompoundMolecular Weight ( g/mol )Melting Point (°C)Typical Rf Value (1:1 Hexanes:EtOAc)
Salicylamide137.14140 - 144~0.35
5-Iodosalicylamide263.03238 - 240[6]~0.50

Table 2: Key Spectroscopic Data for Product Confirmation

Technique Salicylamide (Starting Material) 5-Iodosalicylamide (Product) Interpretation
IR Spectroscopy (cm⁻¹) ~3400-3100 (N-H, O-H stretches) ~1670 (C=O stretch) ~750-800 (Ortho-disubstituted bend)~3400-3100 (N-H, O-H stretches) ~1670 (C=O stretch) ~815 (1,2,4-trisubstituted bend) [4]The key change is the appearance of a strong peak indicating a 1,2,4-trisubstituted aromatic ring, confirming the addition of iodine.
¹H NMR Spectroscopy (ppm) Four distinct protons in the aromatic region (~6.8-7.8 ppm)Three distinct protons in the aromatic region with different chemical shifts and coupling patterns.[8]The reduction from four to three aromatic protons and the change in their signals confirms that a substitution reaction has occurred on the ring.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup & Execution cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Dissolve Salicylamide & Sodium Iodide in Ethanol B 2. Cool in Ice Bath A->B C 3. Add Sodium Hypochlorite (Iodinating Agent) B->C D 4. Monitor by TLC C->D E Starting Material Consumed? D->E E->C No, Add More NaOCl F 5. Quench with Sodium Thiosulfate E->F Yes G 6. Acidify with HCl to Precipitate Product F->G H 7. Isolate Product via Vacuum Filtration G->H I 8. Dry Product H->I J 9. Characterize: - Melting Point - IR Spectroscopy - NMR Spectroscopy I->J

Caption: Workflow for the iodination of salicylamide.

Troubleshooting_Logic Start Monitor Reaction with TLC CheckSM Is Starting Material Spot Present? Start->CheckSM Complete Reaction Complete. Proceed to Workup. CheckSM->Complete No Incomplete Reaction Incomplete. CheckSM->Incomplete Yes Action Add more iodinating agent (NaOCl). Continue monitoring. Incomplete->Action Action->Start

Caption: Troubleshooting logic for an incomplete reaction.

Caption: General mechanism for salicylamide iodination.

References

Technical Support Center: Regioselectivity in the Iodination of Salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the iodination of salicylamide (B354443).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem: Low Yield of Iodosalicylamide

  • Question: My reaction has resulted in a low yield of the desired iodosalicylamide product. What are the potential causes and how can I improve the yield?

  • Answer: A low yield in the iodination of salicylamide can stem from several factors. One common issue is the loss of product during the workup and purification steps, particularly during vacuum filtration.[1] To mitigate this, ensure that the precipitate is carefully and completely transferred at each step. Another potential cause is incomplete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material before proceeding with the workup. Additionally, ensuring the reaction goes to completion by optimizing reaction time and temperature can improve yield. Researchers have been exploring new iodinating agents and catalytic systems to achieve milder reaction conditions and improved yields.[2]

Problem: Mixture of Isomers Obtained

  • Question: I have obtained a mixture of iodosalicylamide isomers instead of a single product. How can I improve the regioselectivity of the reaction?

  • Answer: The formation of a mixture of isomers, primarily 3-iodosalicylamide and 5-iodosalicylamide, is a common challenge. The regioselectivity of the iodination is influenced by both electronic and steric factors.[2] While the hydroxyl group directs iodination to both the ortho (position 3) and para (position 5) positions, the para product (5-iodosalicylamide) is generally favored.[1][3] To enhance the formation of the desired 5-iodo isomer, consider the following:

    • Reaction Temperature: Lowering the reaction temperature may favor the thermodynamically more stable para product.

    • Choice of Iodinating Agent: The nature of the iodinating agent can influence regioselectivity. Milder iodinating agents may exhibit higher selectivity for the less sterically hindered para position.[2] Conversely, more aggressive agents might lead to a mixture of products.[2]

Problem: Difficulty in Purifying the Product

  • Question: I am having trouble purifying the iodosalicylamide product from unreacted starting material and other isomers. What are the recommended purification methods?

  • Answer: Recrystallization is a common and effective method for purifying iodosalicylamide.[3] Ethanol is a frequently used solvent for this purpose. If you have a mixture of isomers, fractional crystallization might be necessary, although it can be challenging. Column chromatography is another powerful technique for separating isomers with different polarities. For analytical quantification and separation of isomers, techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[4][5]

Problem: Unexpected Side Reactions

  • Question: I have observed the formation of unexpected byproducts in my reaction. What are the possible side reactions?

  • Answer: Besides the formation of constitutional isomers, di-iodination of the salicylamide ring can occur, especially if an excess of the iodinating agent is used or if the reaction conditions are too harsh.[6] Phenols are highly activated rings and can undergo multiple substitutions.[6] To avoid this, it is crucial to control the stoichiometry of the reactants carefully. The formation of colored impurities can also occur due to oxidation of the phenol (B47542) ring.

Frequently Asked Questions (FAQs)

Q1: Why is the iodination of salicylamide regioselective?

A1: The regioselectivity of the iodination of salicylamide is governed by the directing effects of the two substituents on the benzene (B151609) ring: the hydroxyl (-OH) group and the amide (-CONH2) group.[3]

  • The hydroxyl group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1] This increases the nucleophilicity of the carbons at the ortho (C3 and C5) and para (C6 - which is blocked) positions relative to the hydroxyl group.

  • The amide group is a deactivating, meta-director because the carbonyl group withdraws electron density from the ring.[1][3]

The powerful activating and directing effect of the hydroxyl group dominates, making the positions ortho and para to it the most likely sites for electrophilic attack by the iodine cation (I+).[1]

Q2: What is the expected major product of the iodination of salicylamide and why?

A2: The expected major product is 5-iodosalicylamide .[1][3] Although the hydroxyl group directs the incoming electrophile to both the ortho (position 3) and para (position 5) positions, the para position is favored due to steric hindrance. The bulky amide group adjacent to the ortho position (C3) makes it sterically less accessible for the incoming iodine atom.[2] Therefore, the electrophile preferentially attacks the less hindered para position, leading to the formation of 5-iodosalicylamide as the major product.[1]

Q3: How is the electrophile (I+) generated in this reaction?

A3: In many common procedures for the iodination of salicylamide, the electrophile, the iodine cation (I+), is generated in situ. This is typically achieved by the oxidation of sodium iodide (NaI) with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl, the active ingredient in bleach).[1][7][8] The reaction between NaI and NaOCl produces the electrophilic iodine species that then attacks the electron-rich aromatic ring of salicylamide.[1]

Q4: What analytical techniques are used to identify the product and determine its regiochemistry?

A4: Several analytical techniques are crucial for characterizing the product of the iodination of salicylamide:

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups (hydroxyl, amide) and to determine the substitution pattern on the aromatic ring. The fingerprint region (around 850-800 cm⁻¹) is particularly useful for identifying a 1,2,4-trisubstituted benzene ring, which corresponds to the structure of 5-iodosalicylamide.[1][3]

  • Melting Point Analysis: The melting point of the purified product can be compared to the known literature values for the different iodosalicylamide isomers to help identify the major product.[3] A sharp melting point close to the literature value also indicates the purity of the sample.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for unambiguously determining the structure of the product by analyzing the chemical shifts, splitting patterns, and integration of the signals of the protons and carbons in the molecule.

Data Presentation

CompoundStructureMelting Point (°C)Reported Yield (%)
Salicylamide2-hydroxybenzamide139-142-
3-Iodosalicylamide2-hydroxy-3-iodobenzamide~265[9]Minor product
5-Iodosalicylamide2-hydroxy-5-iodobenzamide228-237[3][10]32.33[1]

Experimental Protocols

Detailed Methodology for the Iodination of Salicylamide

This protocol is a synthesis of procedures described in the literature.[8]

Materials:

  • Salicylamide

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl) solution (e.g., household bleach)

  • Absolute ethanol

  • 10% Hydrochloric acid (HCl)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (optional, for quenching excess oxidant)

  • Deionized water

Procedure:

  • Dissolution of Salicylamide: In a round-bottom flask, dissolve a known mass of salicylamide in absolute ethanol. Gentle warming and swirling can aid dissolution.

  • Addition of Sodium Iodide: Once the salicylamide has completely dissolved, add a stoichiometric equivalent of sodium iodide to the solution and stir until it dissolves.

  • Cooling the Reaction Mixture: Cool the reaction flask in an ice bath to approximately 0-5 °C.

  • Addition of Oxidant: Slowly add the sodium hypochlorite solution dropwise to the cooled and stirring reaction mixture. The addition should be controlled to maintain the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching (Optional): To remove any excess sodium hypochlorite, a small amount of sodium thiosulfate solution can be added until the yellow color of iodine disappears.

  • Precipitation of the Product: Slowly add 10% hydrochloric acid to the reaction mixture to neutralize it and precipitate the crude iodosalicylamide product. The pH should be acidic.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration, washing the solid with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified iodosalicylamide.

  • Drying and Characterization: Dry the purified crystals and determine the yield. Characterize the product using IR spectroscopy, melting point analysis, and NMR spectroscopy to confirm its identity and purity.

Mandatory Visualization

Iodination_of_Salicylamide cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Salicylamide Salicylamide EAS Electrophilic Aromatic Substitution Salicylamide->EAS Iodide NaI Electrophile_Generation Generation of I+ Iodide->Electrophile_Generation + NaOCl Oxidant NaOCl Electrophile_Generation->EAS I+ Major_Product 5-Iodosalicylamide (Major Product) EAS->Major_Product Favored due to less steric hindrance Minor_Product 3-Iodosalicylamide (Minor Product) EAS->Minor_Product Disfavored due to steric hindrance

Caption: Reaction pathway for the iodination of salicylamide.

Experimental_Workflow start Start: Dissolve Salicylamide and NaI in Ethanol cool Cool Reaction Mixture (0-5 °C) start->cool add_naocl Slowly Add NaOCl cool->add_naocl react Stir and Monitor Reaction (TLC) add_naocl->react quench Quench with Na₂S₂O₃ (Optional) react->quench precipitate Precipitate with HCl quench->precipitate filter Vacuum Filter and Wash precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry_char Dry and Characterize Product (IR, MP, NMR) recrystallize->dry_char end End: Purified 5-Iodosalicylamide dry_char->end

Caption: Experimental workflow for salicylamide iodination.

References

removing unreacted iodine from 2-Hydroxy-5-iodobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-iodobenzamide. Our focus is on addressing common challenges, particularly the removal of unreacted iodine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Possible Cause Recommended Solution
Low product yield Incomplete reaction.Ensure the starting salicylamide (B354443) is fully dissolved before adding the iodinating agent. Monitor the reaction progress using thin-layer chromatography (TLC).
Loss of product during work-up.During vacuum filtration, ensure the filter paper is properly seated and that all of the product is transferred from the reaction vessel. Use a minimal amount of cold solvent to wash the collected solid to avoid dissolving the product.[1]
Side reactions forming byproducts.The hydroxyl and amide groups of salicylamide can direct iodination to different positions on the aromatic ring. While the para-position (5-iodo) is generally favored, some ortho-substitution (3-iodo) can occur.[1] Purification by recrystallization is crucial to isolate the desired isomer.
Product is colored (yellow/brown) after initial isolation Presence of unreacted iodine.This is the most common cause of coloration. Unreacted iodine (I₂) remains in the solid product, giving it a yellow to brown tint.
Formation of colored byproducts.Although less common, side reactions can sometimes lead to colored impurities.
Persistent color after sodium thiosulfate (B1220275) wash Insufficient quenching.The amount of sodium thiosulfate used was not enough to react with all the residual iodine.
Inefficient mixing during the wash.If the solid product is not properly suspended and mixed with the thiosulfate solution, the quenching reaction will be incomplete.
Difficulty in recrystallization ("oiling out") The chosen solvent is not ideal.The product is dissolving in the hot solvent but not crystallizing upon cooling, instead forming an oil. This happens when the solvent is too nonpolar for the product.
Cooling the solution too quickly.Rapid cooling can sometimes lead to oiling out instead of crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis involves the electrophilic aromatic substitution of salicylamide using an in-situ generated iodine electrophile (I⁺). This is typically achieved by reacting sodium iodide (NaI) with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl) in a solvent such as ethanol (B145695).[1]

Q2: How can I effectively remove unreacted iodine from my crude product?

A2: The standard and most effective method is to wash the crude product with an aqueous solution of a reducing agent. A 10% solution of sodium thiosulfate (Na₂S₂O₃) is commonly used.[2] The thiosulfate ion reduces elemental iodine (I₂) to the colorless iodide ion (I⁻), which is soluble in water and is thus removed from the organic product.

Q3: What are some alternative methods to a sodium thiosulfate wash for removing iodine?

Q4: What is the expected yield for the synthesis of this compound?

A4: The yield can vary depending on the specific reaction conditions and purification efficiency. A reported yield for a laboratory-scale synthesis is around 32.33%.[1]

Q5: What is a good recrystallization solvent for purifying this compound?

A5: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. The crude product is dissolved in a minimal amount of hot ethanol, and upon slow cooling, the purified product crystallizes out.

Experimental Protocols

Synthesis of this compound

This protocol is based on the electrophilic iodination of salicylamide.

Materials:

  • Salicylamide

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Distilled water

Procedure:

  • Dissolve a known amount of salicylamide in ethanol in a round-bottom flask.

  • Add sodium iodide to the solution and stir until it dissolves.

  • Slowly add the sodium hypochlorite solution to the reaction mixture. A color change to dark red-brown and then to lighter shades of yellow should be observed as the electrophilic iodine is generated and consumed.

  • After the addition is complete, stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, add a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine. The color of the solution should become colorless.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

  • Collect the crude product by vacuum filtration, washing with cold water.

Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities persist, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to allow for the formation of crystals.

  • Further, cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals in a desiccator.

Quantitative Data

Parameter Value Reference
Starting Mass of Salicylamide 1.011 g[1]
Final Mass of this compound 0.627 g[1]
Percent Yield 32.33%[1]
Melting Point (experimental) 244 - 245 °C[1]
Melting Point (literature) 186 - 188 °C[5]

Note: The discrepancy in the reported experimental melting point and the literature value may be due to the formation of a different isomer or the presence of impurities in the cited experiment.

Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

Iodine_Removal Crude_Product Crude this compound (Contains residual I2) Thiosulfate_Wash Wash with aqueous Sodium Thiosulfate (Na2S2O3) Crude_Product->Thiosulfate_Wash Reaction 2S2O3^2- + I2 -> S4O6^2- + 2I- Thiosulfate_Wash->Reaction Separation Separation of Layers/ Filtration Reaction->Separation Pure_Product Purified this compound (Colorless) Separation->Pure_Product Aqueous_Waste Aqueous Waste (Contains NaI and Na2S4O6) Separation->Aqueous_Waste

Caption: Chemical process for removing unreacted iodine using a sodium thiosulfate wash.

References

ortho vs para substitution in salicylamide iodination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the iodination of salicylamide (B354443). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on directing the regioselectivity of this important reaction. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to support your synthetic efforts.

Factors Influencing Regioselectivity in Salicylamide Iodination

The regiochemical outcome of the electrophilic iodination of salicylamide is primarily determined by the choice of iodinating agent and the reaction conditions. The two primary substituents on the salicylamide ring, the hydroxyl (-OH) group and the amide (-CONH₂) group, exert competing directing effects. The hydroxyl group is a strongly activating ortho-, para-director, while the amide group is a deactivating meta-director. The powerful activating nature of the hydroxyl group dictates that substitution will occur at the positions ortho or para to it (C3 and C5 positions).

The selection between the ortho (3-iodo) and para (5-iodo) positions is influenced by a combination of electronic and steric factors, which can be modulated by the reactivity of the electrophilic iodine species.

G cluster_products Products cluster_factors Controlling Factors NaI_NaOCl NaI / NaOCl (I+) Para Para-Iodosalicylamide (5-Iodosalicylamide) Major Product NaI_NaOCl->Para More Reactive Electrophile Favors Less Hindered Position NIS_Acid NIS / Acid Catalyst Ortho Ortho-Iodosalicylamide (3-Iodosalicylamide) Minor Product NIS_Acid->Ortho Milder Conditions Coordination with Amide Possible Steric Steric Hindrance Para->Steric Dominant Factor Electronic Electronic Effects Ortho->Electronic Can be Favored

Caption: Logical workflow of factors influencing ortho vs. para substitution in salicylamide iodination.

Quantitative Data Summary

The following table summarizes the expected product distribution and yields for the two primary methods of salicylamide iodination. Please note that actual yields may vary depending on experimental conditions and purification efficiency.

Iodination MethodMajor ProductMinor ProductTypical Combined YieldOrtho:Para Ratio
NaI / NaOCl 5-Iodosalicylamide (Para)3-Iodosalicylamide (Ortho)~30-40%[1]Predominantly Para
NIS / Acid Catalyst 3-Iodosalicylamide (Ortho)5-Iodosalicylamide (Para)VariesPredominantly Ortho

*Quantitative ratios are not consistently reported in the literature, but qualitative descriptions indicate a strong preference for the specified major isomer under the given conditions.[2]

Experimental Protocols

Method 1: Predominant Para-Iodination using Sodium Iodide and Sodium Hypochlorite (B82951)

This method generates a highly reactive electrophilic iodine species (I⁺), leading primarily to substitution at the sterically less hindered para position.[1]

Materials:

  • Salicylamide

  • Sodium Iodide (NaI)

  • Absolute Ethanol (B145695)

  • 6% Sodium Hypochlorite (NaOCl) solution (household bleach)

  • 10% (w/v) Sodium Thiosulfate (B1220275) solution

  • 10% Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of salicylamide in 20 mL of absolute ethanol. Gentle warming with your hand can aid dissolution.

  • Once the salicylamide is fully dissolved, add 1.2 g of sodium iodide and stir until the solution is homogeneous.

  • Cool the flask in an ice bath for approximately 5 minutes.

  • Remove the flask from the ice bath and quickly add 9.2 mL of 6% sodium hypochlorite solution while swirling vigorously. The solution will turn dark red-brown and then lighten to a pale yellow.

  • Allow the reaction to sit at room temperature for 10 minutes.

  • Quench the reaction by adding 10 mL of 10% sodium thiosulfate solution and swirl.

  • Acidify the solution by slowly adding 10% hydrochloric acid until a white precipitate forms and the solution is acidic (test with litmus (B1172312) paper).

  • Collect the crude product by vacuum filtration.

  • Recrystallize the solid from 95% ethanol to yield pure 5-iodosalicylamide.[3]

Workflow Diagram:

G A Dissolve Salicylamide and NaI in Ethanol B Cool in Ice Bath A->B C Add NaOCl Solution B->C D Reaction at RT C->D E Quench with Sodium Thiosulfate D->E F Acidify with HCl to Precipitate E->F G Vacuum Filtration F->G H Recrystallize from Ethanol G->H I Pure 5-Iodosalicylamide H->I

Caption: Experimental workflow for the para-iodination of salicylamide.

Method 2: Towards Ortho-Iodination using N-Iodosuccinimide (NIS) and an Acid Catalyst

The use of a milder iodinating agent like N-Iodosuccinimide (NIS), often in the presence of an acid catalyst, can favor the formation of the ortho-substituted product.[2] The acid activates the NIS, and it is proposed that coordination of the amide group may play a role in directing the substitution to the ortho position.

Materials:

  • Salicylamide

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA) or other suitable acid catalyst

  • Acetonitrile or other suitable aprotic solvent

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve salicylamide (1.0 equivalent) in the chosen solvent.

  • Add N-Iodosuccinimide (1.1 equivalents).

  • Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate and saturated sodium thiosulfate solutions.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the ortho and para isomers.

Troubleshooting Guide and FAQs

Q1: My yield of 5-iodosalicylamide using the NaI/NaOCl method is very low. What could be the cause?

A1: Low yields in this reaction can be attributed to several factors:

  • Incomplete reaction: Ensure the solution has turned a persistent pale yellow before quenching. If the dark color remains, the iodination may not be complete.

  • Loss of product during workup: 5-iodosalicylamide has some solubility in the ethanol-water mixture. Ensure the solution is sufficiently acidic and cooled in an ice bath before filtration to minimize solubility losses.

  • Inefficient recrystallization: Use a minimal amount of hot ethanol for recrystallization. Using too much solvent will result in a significant loss of product in the mother liquor.

Q2: I am getting a mixture of ortho and para products. How can I improve the selectivity?

A2:

  • For Para-selectivity: The NaI/NaOCl method should give predominantly the para product. Ensure the reaction conditions are not too vigorous, as higher temperatures could potentially lead to a slight decrease in selectivity.

  • For Ortho-selectivity: The NIS/acid catalyst method is more likely to yield the ortho product. The choice of acid catalyst and solvent can influence the ortho:para ratio. Experiment with different Lewis or Brønsted acids to optimize for the desired isomer.

Q3: How can I separate the ortho and para isomers?

A3: The two isomers have different polarities and can typically be separated by silica (B1680970) gel column chromatography. A solvent system of ethyl acetate (B1210297) and hexanes is a good starting point for elution. The para isomer is generally less polar and will elute first.

Q4: My IR spectrum shows peaks for both 1,2,4- and 1,2,3-trisubstituted benzene. What does this mean?

A4: This indicates that you have a mixture of the para (1,2,4-trisubstituted) and ortho (1,2,3-trisubstituted) isomers.[1] The relative intensity of these peaks can give a qualitative indication of the major product.

Q5: The reaction with NIS is very slow. How can I speed it up?

A5:

  • Increase catalyst loading: A slight increase in the amount of acid catalyst can accelerate the reaction.

  • Gentle heating: Cautiously warming the reaction mixture may increase the rate, but be mindful that this could also affect the regioselectivity. Monitor the reaction closely by TLC.

  • Choice of solvent: The reaction rate can be solvent-dependent. Ensure your solvent is anhydrous.

Q6: How do I know when the reaction is complete?

A6:

  • NaI/NaOCl method: The color change from dark red-brown to a persistent pale yellow is a good visual indicator.

  • NIS method: The most reliable way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting salicylamide. The reaction is complete when the salicylamide spot has been consumed.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxy-5-iodobenzamide and Niclosamide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 2-Hydroxy-5-iodobenzamide and niclosamide (B1684120), offering insights for researchers, scientists, and drug development professionals. While niclosamide is a well-characterized compound with a long history of use and extensive research into its various biological activities, this compound is a less-studied molecule. This comparison aims to summarize the existing data for both compounds, highlighting the significant gaps in our understanding of this compound's biological effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and niclosamide is presented below. Niclosamide's solubility is notably low in water, a factor that can influence its bioavailability.[1][2] Different crystalline forms of niclosamide, such as the anhydrate and monohydrate forms, exhibit varying solubilities.[3][4]

PropertyThis compoundNiclosamide
CAS Number 18179-40-3[5]50-65-7
Molecular Formula C₇H₆INO₂[6]C₁₃H₈Cl₂N₂O₄[7]
Molecular Weight 263.03 g/mol 327.12 g/mol
Melting Point 186-188 °C225-230 °C
Appearance White to off-white crystalline solid[8]Light-yellow crystalline solid
Aqueous Solubility Data not availableAnhydrate: ~5-8 mg/L[2]; Monohydrate H(A): lower than anhydrate; Monohydrate H(B): lower than monohydrate H(A)[3][4]

Mechanism of Action and Signaling Pathways

Niclosamide is a multifunctional drug with a primary mechanism of action involving the uncoupling of oxidative phosphorylation in mitochondria, which disrupts the parasite's energy metabolism.[7][9][10][11] This leads to the inhibition of ATP production and ultimately, parasite death.[10]

Beyond its anthelmintic activity, niclosamide has been extensively studied for its potential in treating a variety of other diseases, including cancer, bacterial and viral infections, and metabolic diseases.[12] This broad spectrum of activity is attributed to its ability to modulate multiple key signaling pathways.[12][13]

Key signaling pathways modulated by Niclosamide include:

  • STAT3 Signaling: Niclosamide is a potent inhibitor of the STAT3 signaling pathway.[14] It inhibits the activation, nuclear translocation, and transcriptional activity of STAT3, leading to the downregulation of STAT3 target genes.[14][15] This inhibition can induce cell growth inhibition, apoptosis, and cell cycle arrest in cancer cells with constitutively active STAT3.[14]

  • Wnt/β-catenin Signaling: Niclosamide has been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of the Wnt co-receptor LRP6.[12]

  • mTORC1 Signaling: It can inhibit mTORC1 signaling, potentially through lowering cytoplasmic pH.[12]

  • NF-κB Signaling: Niclosamide can suppress the NF-κB signaling pathway.[12]

  • Notch Signaling: The compound has been reported to inhibit the Notch signaling pathway.[12][16]

The following diagram illustrates the multifaceted signaling pathways targeted by niclosamide.

Niclosamide_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Wnt Wnt/β-catenin Receptor->Wnt mTORC1 mTORC1 Receptor->mTORC1 NFkB NF-κB Receptor->NFkB Notch Notch Receptor->Notch STAT3 STAT3 Receptor->STAT3 Niclosamide Niclosamide Niclosamide->Wnt Inhibits Niclosamide->mTORC1 Inhibits Niclosamide->NFkB Inhibits Niclosamide->Notch Inhibits Niclosamide->STAT3 Inhibits Gene_Expression Target Gene Expression Wnt->Gene_Expression mTORC1->Gene_Expression NFkB->Gene_Expression Notch->Gene_Expression STAT3->Gene_Expression

Figure 1. Niclosamide's inhibition of multiple signaling pathways.

In contrast, there is a significant lack of publicly available information regarding the mechanism of action and modulated signaling pathways of this compound . Extensive literature searches did not yield any experimental studies detailing its biological targets or its effects on cellular signaling. Its structural similarity to salicylamide (B354443) suggests potential anti-inflammatory or related activities, but this remains speculative without experimental validation.

Experimental Protocols

Due to the absence of direct comparative experimental studies between this compound and niclosamide, this section will outline a general experimental workflow that could be employed to perform such a comparative analysis.

The following diagram illustrates a potential experimental workflow for a comparative analysis.

Comparative_Experimental_Workflow Start Start: Compound Acquisition (this compound & Niclosamide) Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Mechanism->Signaling Mito Mitochondrial Function Assays (e.g., Seahorse, JC-1) Mechanism->Mito Data Data Analysis & Comparison Signaling->Data Mito->Data Conclusion Conclusion Data->Conclusion

Figure 2. Proposed workflow for comparative analysis.

1. Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

  • Objective: To determine and compare the cytotoxic effects of this compound and niclosamide on a panel of relevant cell lines (e.g., cancer cell lines, normal cell lines).

  • Protocol:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and niclosamide in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

    • For MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson’s glycine (B1666218) buffer) to dissolve the formazan (B1609692) crystals.

    • For CellTiter-Glo® assay, add the reagent directly to the wells according to the manufacturer's instructions.

    • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values for each compound.

2. Western Blot Analysis for Signaling Pathway Modulation

  • Objective: To investigate the effects of both compounds on the key proteins involved in signaling pathways known to be modulated by niclosamide (e.g., STAT3, β-catenin, mTOR).

  • Protocol:

    • Treat cells with this compound and niclosamide at their respective IC50 concentrations for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-STAT3, total STAT3, β-catenin, phospho-mTOR) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This comparative guide underscores the extensive body of research on niclosamide, revealing its multifaceted mechanisms of action and its potential for repositioning in various therapeutic areas. In stark contrast, this compound remains a largely uncharacterized molecule from a biological standpoint. While its physicochemical properties are documented, there is a clear and compelling need for experimental investigation into its mechanism of action and its effects on cellular signaling pathways. The proposed experimental workflow provides a roadmap for future studies that could elucidate the biological activities of this compound and enable a direct and meaningful comparison with niclosamide. Such research would be invaluable for drug discovery and development efforts seeking novel therapeutic agents.

References

Structure-Activity Relationship of Iodinated Benzamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of iodinated benzamides, focusing on their structure-activity relationships (SAR) for various biological targets. The information is compiled from preclinical studies and is intended to aid in the rational design of novel therapeutics and imaging agents.

Introduction

Iodinated benzamides are a versatile class of molecules that have found applications in various areas of medicinal chemistry and pharmacology. The introduction of an iodine atom onto the benzamide (B126) scaffold can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This is due to iodine's unique characteristics, including its size, lipophilicity, and ability to form halogen bonds. Furthermore, the use of radioisotopes of iodine (e.g., 123I, 125I, 131I) has established this class of compounds as valuable radiotracers for imaging and radiotherapy. This guide will explore the SAR of iodinated benzamides across several key biological targets, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

I. Iodinated Benzamides as Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine oxidase B is a key enzyme in the metabolism of dopamine (B1211576) in the brain, making it a crucial target for the treatment of Parkinson's disease. Iodinated benzamide derivatives have been investigated as selective and reversible MAO-B inhibitors.

Structure-Activity Relationship

The inhibitory potency and selectivity of iodinated benzamides against MAO-B are highly dependent on the substitution pattern on the benzamide ring.

Table 1: In Vitro MAO-B Inhibitory Activity of N-(2-aminoethyl)benzamide Analogs [1]

CompoundR1R2R3R4IC50 (µM) for MAO-BKi (µM) for MAO-BSelectivity (MAO-A/MAO-B)
1a HHHH>100--
1b HIHH1.2->83
1c IHHH25->4
2d ClIHH0.450.80>222
Ro 16-6491 ----0.034-147

Data extracted from Ohmomo et al., 1992.[1]

Key SAR Observations:

  • Iodine Position: Introduction of iodine at the para-position (R2) of the benzamide ring significantly increases MAO-B inhibitory activity compared to the unsubstituted analog ( 1b vs. 1a ). An iodine at the meta-position (R1) is less effective ( 1c ).

  • Halogen Substitution: The presence of a chloro group at the ortho-position in conjunction with a para-iodo substituent, as seen in compound 2d , results in high potency and selectivity for MAO-B.[1]

  • Reversibility: The inhibition of MAO-B by these compounds was found to be reversible, which is a desirable characteristic for reducing potential side effects.[1]

Experimental Protocols

Monoamine Oxidase B Inhibition Assay: [2][3][4][5]

A common method for determining MAO-B inhibitory activity is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

  • Enzyme and Substrate Preparation: Recombinant human MAO-B is used as the enzyme source. A suitable substrate, such as tyramine (B21549) or benzylamine, is prepared in an appropriate assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Inhibitor Preparation: The iodinated benzamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.

  • Assay Procedure:

    • The MAO-B enzyme is pre-incubated with the test compounds for a specific duration (e.g., 15 minutes) at 37°C.

    • The reaction is initiated by adding the MAO substrate.

    • The reaction mixture also contains horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex® Red).

    • The H₂O₂ produced by the MAO-B reaction reacts with the probe in the presence of HRP to generate a fluorescent product (resorufin).

  • Data Analysis: The fluorescence intensity is measured over time using a microplate reader (e.g., Ex/Em = 535/587 nm). The rate of the reaction is proportional to the MAO-B activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

Signaling Pathway

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC IncreasedDopamine Increased Dopamine Availability MAOB->IncreasedDopamine IodinatedBenzamide Iodinated Benzamide (e.g., Compound 2d) IodinatedBenzamide->MAOB Inhibition D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (Gi/o-coupled) Dopamine->D2R Activates IodinatedBenzamide Iodinated Benzamide (e.g., IBZM) IodinatedBenzamide->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Melanoma_Uptake_Workflow Start Start CultureCells Culture Melanoma Cells (e.g., B16F10) Start->CultureCells AddTracer Incubate with Radioiodinated Benzamide CultureCells->AddTracer Wash Wash to Remove Unbound Tracer AddTracer->Wash Lyse Lyse Cells Wash->Lyse Measure Measure Radioactivity (Gamma Counter) Lyse->Measure Analyze Analyze Data (% Uptake) Measure->Analyze End End Analyze->End

References

Validating the In Vivo Efficacy of 2-Hydroxy-5-iodobenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo performance of halogenated salicylamides, with a focus on niclosamide (B1684120) as a representative 2-Hydroxy-5-iodobenzamide derivative, offers significant insights for researchers, scientists, and drug development professionals. Due to the limited availability of direct in vivo studies on this compound, this guide leverages data from the closely related and extensively studied derivative, niclosamide, and other relevant salicylamide (B354443) analogs to provide a comparative framework for its potential therapeutic efficacy.

This guide presents a synthesis of experimental data from various in vivo models, details the methodologies of key experiments, and visualizes the complex signaling pathways and experimental workflows involved. The following sections provide a structured comparison to facilitate an objective evaluation of the potential of these compounds in a preclinical setting.

Quantitative Data Summary: A Comparative Overview

The in vivo efficacy of salicylamide derivatives has been evaluated across multiple disease models, including pulmonary fibrosis, cancer, and inflammation. The tables below summarize the quantitative outcomes of these studies, comparing the performance of niclosamide and other derivatives against relevant controls and alternative treatments.

Table 1: In Vivo Efficacy of Niclosamide in a Bleomycin-Induced Pulmonary Fibrosis Model

CompoundDosageAdministration RouteKey Efficacy MetricComparatorComparator EfficacyReference
Niclosamide5 mg/kg/dayOral gavageSignificant reduction in lung hydroxyproline (B1673980) content and collagen depositionBleomycin (B88199) ControlMarked increase in fibrotic markers[1]
Niclosamide5 mg/kg/dayOral gavageAttenuation of epithelial-to-mesenchymal transition markers (α-SMA, Vimentin)Bleomycin ControlUpregulation of EMT markers[1]

Table 2: In Vivo Antitumor Efficacy of Niclosamide in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

CompoundDosageAdministration RouteEfficacy OutcomeComparatorComparator EfficacyReference
Niclosamide10 mg/kg/dayIntraperitoneal injectionSignificant decrease in tumor size compared to controlVehicle ControlProgressive tumor growth[2]
Niclosamide20 mg/kg/dayIntraperitoneal injectionMore pronounced reduction in tumor volumeVehicle ControlProgressive tumor growth[2]

Table 3: Comparative In Vivo Anti-Inflammatory and Antinociceptive Activity of Salicylamide Derivatives

CompoundDosage (ED50)Animal ModelEfficacy MetricComparatorComparator ED50Reference
Salicytamide4.95 mg/kgAcetic acid-induced writhing (mice)Reduction in writhing behaviorParacetamol~50 mg/kg[3]
SalicytamideNot specifiedCarrageenan-induced paw edema (rats)Reduction in edema formationIndomethacinNot specified[3]

Experimental Protocols: Methodologies for Key In Vivo Experiments

Detailed and reproducible experimental protocols are fundamental to the validation of therapeutic efficacy. Below are the methodologies for the key in vivo models cited in the evaluation of salicylamide derivatives.

1. Bleomycin-Induced Pulmonary Fibrosis in Mice [1]

  • Animal Model: C57BL/6 mice are typically used for this model.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 2.5 U/kg) is administered to induce lung injury and subsequent fibrosis.

  • Treatment: The test compound (e.g., niclosamide) or vehicle is administered to the mice, often starting on the same day as bleomycin instillation and continuing for a specified period, typically 21 days. The route of administration can be oral gavage or intraperitoneal injection.

  • Efficacy Assessment:

    • Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess collagen deposition and the extent of fibrosis.

    • Biochemical Analysis: Lung tissue is homogenized to measure hydroxyproline content, a key indicator of collagen levels.

    • Protein Expression: Western blotting or immunohistochemistry is used to analyze the expression of fibrosis-related proteins such as α-smooth muscle actin (α-SMA) and vimentin.

2. Non-Small Cell Lung Cancer (NSCLC) Xenograft Model [2]

  • Cell Lines and Animal Model: Human NSCLC cell lines (e.g., A549 or CL1-5) are cultured and then subcutaneously injected into immunodeficient mice (e.g., nude mice).

  • Treatment Protocol: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., niclosamide) is administered daily at specified doses via intraperitoneal injection.

  • Efficacy Evaluation:

    • Tumor Volume: Tumor dimensions are measured regularly (e.g., every 3-4 days) with calipers, and tumor volume is calculated using the formula: (length × width²)/2.

    • Apoptosis and Autophagy Markers: At the end of the study, tumors are excised for immunohistochemical analysis of markers such as cleaved caspase-3 (for apoptosis) and LC3 (for autophagy).

3. Carrageenan-Induced Paw Edema in Rats [3]

  • Animal Model: Male Wistar rats are commonly used.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution into the right hind paw induces an acute inflammatory response.

  • Compound Administration: The test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) is administered, typically orally, one hour before the carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for drug development. Niclosamide has been shown to modulate several key signaling pathways implicated in fibrosis and cancer. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.

G cluster_Wnt Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP6 LRP6 LRP6->Dsh GSK3b GSK-3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Axin Axin Axin->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene Target Gene Transcription TCF_LEF->Gene Niclosamide Niclosamide Niclosamide->Frizzled Promotes degradation Niclosamide->LRP6 Suppresses expression Niclosamide->Dsh

Caption: Niclosamide inhibits the Wnt/β-catenin signaling pathway.[4]

G cluster_mTOR mTOR Signaling Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis AMPK AMPK AMPK->mTORC1 Niclosamide Niclosamide Niclosamide->AMPK

Caption: Niclosamide modulates the mTOR signaling pathway via AMPK activation.[4]

G cluster_workflow In Vivo Efficacy Validation Workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., Cytotoxicity, Target Engagement) start->in_vitro animal_model Animal Model Selection & Disease Induction in_vitro->animal_model treatment Treatment with Test Compound & Controls animal_model->treatment data_collection Data Collection (e.g., Tumor Volume, Biomarkers) treatment->data_collection analysis Data Analysis & Statistical Evaluation data_collection->analysis

Caption: A generalized workflow for preclinical in vivo validation.

References

A Comparative Analysis of the Biological Activities of 2-Hydroxy-5-iodobenzamide and 5-chlorosalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount for advancing novel therapeutics. This guide provides a detailed comparison of 2-Hydroxy-5-iodobenzamide and 5-chlorosalicylamide (B1209129), focusing on their antimicrobial and antiproliferative properties. While direct comparative studies are limited, this document synthesizes available data to offer a clear perspective on their individual activities.

Introduction to Halogenated Salicylamides

This compound and 5-chlorosalicylamide belong to the class of halogenated salicylamides. These compounds are characterized by a benzamide (B126) backbone with a hydroxyl group at the ortho position and a halogen substituent on the phenolic ring. The nature and position of the halogen atom can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. Iodine, being larger and more polarizable than chlorine, may impact protein-ligand interactions and metabolic stability differently.

Comparative Biological Activity

A direct, head-to-head comparison of the biological activities of this compound and 5-chlorosalicylamide is not extensively documented in publicly available literature. However, by examining studies on each compound and their derivatives, we can infer their potential activities.

Antimicrobial Activity

Derivatives of 5-chlorosalicylamide have demonstrated notable antimicrobial properties. For instance, Schiff bases derived from 5-chloro-salicylaldehyde have been synthesized and evaluated for their antibacterial and antifungal activities[1]. One such derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, exhibited significant activity against a panel of bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) as low as 1.6 µg/mL against Escherichia coli[1]. Another study on sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid also reported antibacterial activity, with one compound showing a MIC of 15.62-31.25 µmol/L against methicillin-sensitive and -resistant Staphylococcus aureus[2].

Table 1: Antimicrobial Activity of 5-chlorosalicylamide Derivatives

Compound/DerivativeMicroorganismMICReference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (a Schiff base of 5-chloro-salicylaldehyde)Bacillus subtilis45.2 µg/mL[1]
Escherichia coli1.6 µg/mL[1]
Pseudomonas fluorescence2.8 µg/mL[1]
Staphylococcus aureus3.4 µg/mL[1]
Aspergillus niger47.5 µg/mL[1]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive and -resistant Staphylococcus aureus15.62-31.25 µmol/L[2]
Antiproliferative Activity

The antiproliferative potential of 5-chlorosalicylamide derivatives has been investigated against various cancer cell lines. A study on novel N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives, which are based on a 5-chlorosalicylamide scaffold, reported their in vitro antiproliferative activity[3]. The results were expressed as GI50 values, the concentration causing 50% growth inhibition[3].

Information regarding the antiproliferative activity of This compound , including IC50 values against specific cancer cell lines, is not well-documented in the available scientific literature.

Table 2: Antiproliferative Activity of 5-chlorosalicylamide Derivatives

Compound/DerivativeCell LineGI50 (µM)Reference
Novel N-(4-sulfamoylbenzyl) salicylamide derivativesBreast adenocarcinoma (MCF-7, MDA-MB-231), Colorectal adenocarcinoma (Caco-2), Carcinoma (HCT-116)Various[3]

Experimental Protocols

Antimicrobial Susceptibility Testing (MTT Method)

The antimicrobial activity of the Schiff bases derived from 5-chloro-salicylaldehyde was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method[1]. This colorimetric assay measures the reduction of MTT by metabolically active cells.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare compound dilutions Incubation Incubate compounds with microbes in 96-well plates Compound_Prep->Incubation Inoculum_Prep Prepare microbial inoculum Inoculum_Prep->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Add solubilizing agent (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Absorbance_Reading->MIC_Determination

Antimicrobial susceptibility testing workflow.
In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the N-(4-sulfamoylbenzyl) salicylamide derivatives was evaluated in vitro against a panel of human cancer cell lines[3]. The GI50 values were determined after a specified incubation period.

Workflow for In Vitro Antiproliferative Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_viability Viability Assessment cluster_analysis Analysis Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with compound dilutions Cell_Seeding->Compound_Treatment Incubate Incubate for a set duration (e.g., 48h) Compound_Treatment->Incubate Viability_Assay Perform cell viability assay (e.g., SRB, MTT) Incubate->Viability_Assay Data_Analysis Analyze data to determine GI50 values Viability_Assay->Data_Analysis

In vitro antiproliferative assay workflow.

Potential Signaling Pathways

While specific signaling pathways for this compound and 5-chlorosalicylamide are not explicitly detailed in the provided search results, salicylamides, in general, are known to exert their effects through various mechanisms. For instance, some salicylanilides have been shown to inhibit tubulin polymerization, a critical process in cell division, which could be a potential mechanism for their antiproliferative effects[3].

Hypothesized Signaling Pathway for Antiproliferative Activity

G Compound Halogenated Salicylamide Tubulin Tubulin Compound->Tubulin Inhibition Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Potential mechanism of antiproliferative activity.

Conclusion

Based on the available data, derivatives of 5-chlorosalicylamide exhibit promising antimicrobial and antiproliferative activities. The chloro-substituent appears to be a favorable modification for these biological effects. For this compound, there is a clear need for further investigation to quantify its biological activities and elucidate its mechanisms of action. Direct comparative studies of these two compounds are warranted to fully understand the impact of iodine versus chlorine substitution on the salicylamide scaffold. This would provide valuable structure-activity relationship insights for the design of future therapeutic agents. Researchers are encouraged to explore the biological potential of this compound to fill the current knowledge gap.

References

A Comparative Spectroscopic Guide to 2-Hydroxy-5-iodobenzamide and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Hydroxy-5-iodobenzamide and its structural isomers. Due to the limited availability of comprehensive experimental data for all isomers in publicly accessible databases, this comparison combines reported experimental values with theoretical predictions based on established spectroscopic principles. This approach offers a valuable framework for the identification and differentiation of these closely related compounds.

Introduction

2-Hydroxy-iodobenzamides are a class of halogenated aromatic compounds with potential applications in medicinal chemistry and materials science. The precise location of the iodine atom on the benzamide (B126) ring significantly influences the molecule's electronic properties, steric hindrance, and intermolecular interactions. Consequently, accurate structural elucidation is paramount. This guide focuses on the key spectroscopic differences between the 3-iodo, 4-iodo, 5-iodo, and 6-iodo isomers of 2-hydroxybenzamide, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for the isomers of 2-hydroxy-iodobenzamide. It is important to note that much of the ¹H and ¹³C NMR data is predicted based on established substituent effects on aromatic systems, as comprehensive experimental spectra are not available for all isomers.

Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted and Experimental)

IsomerAromatic Protons (ppm)-NH₂ Protons (ppm)-OH Proton (ppm)
2-Hydroxy-3-iodobenzamide Predicted: Triplet (~7.0-7.2 ppm), Doublet (~7.8-8.0 ppm), Doublet (~7.4-7.6 ppm)Predicted: Broad singlet (~7.5-8.5 ppm)Predicted: Broad singlet (>10 ppm)
2-Hydroxy-4-iodobenzamide Predicted: Doublet (~6.8-7.0 ppm), Doublet of doublets (~7.5-7.7 ppm), Doublet (~7.9-8.1 ppm)Predicted: Broad singlet (~7.5-8.5 ppm)Predicted: Broad singlet (>10 ppm)
This compound Predicted: Doublet (~6.8-7.0 ppm), Doublet of doublets (~7.6-7.8 ppm), Doublet (~8.1-8.3 ppm)Predicted: Broad singlet (~7.5-8.5 ppm)Predicted: Broad singlet (>10 ppm)
2-Hydroxy-6-iodobenzamide Predicted: Triplet (~7.2-7.4 ppm), Doublet (~6.9-7.1 ppm), Doublet (~7.5-7.7 ppm)Predicted: Broad singlet (~7.5-8.5 ppm)Predicted: Broad singlet (>10 ppm)

Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted)

IsomerC=O (ppm)C-OH (ppm)C-I (ppm)Aromatic Carbons (ppm)
2-Hydroxy-3-iodobenzamide ~170~158-162~90-95Multiple signals between 115-140
2-Hydroxy-4-iodobenzamide ~170~160-164~92-98Multiple signals between 110-145
This compound ~170~159-163~85-90Multiple signals between 115-148
2-Hydroxy-6-iodobenzamide ~170~157-161~95-100Multiple signals between 110-140

Table 3: Comparison of Infrared (IR) Spectroscopy Data (Experimental and Predicted Frequencies in cm⁻¹)

Functional Group2-Hydroxy-3-iodobenzamide (Predicted)2-Hydroxy-4-iodobenzamide (Predicted)This compound (Experimental/Predicted)2-Hydroxy-6-iodobenzamide (Predicted)
O-H Stretch (Alcohol) ~3400 (broad)~3400 (broad)~3439 (broad)[1]~3400 (broad)
N-H Stretch (Amide) ~3300, ~3150 (two bands)~3300, ~3150 (two bands)3196-3333 (broad)[1]~3300, ~3150 (two bands)
C=O Stretch (Amide) ~1650~1650~1650[1]~1650
Aromatic C=C Stretch ~1600, ~1470~1600, ~1470~1600, ~1470~1600, ~1470
C-H Out-of-Plane Bending Varies with substitutionVaries with substitution816.50 (suggests 1,2,4-trisubstitution)[2]Varies with substitution
C-I Stretch ~500-600~500-600~500-600~500-600

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-hydroxy-iodobenzamide isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Use a wider spectral width to encompass the full range of carbon chemical shifts.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or with the clean ATR crystal).

    • Place the sample (ATR or KBr pellet) in the sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of 2-hydroxy-iodobenzamide isomers.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Salicylamide reaction Iodination Reaction start->reaction reagents Iodinating Reagent (e.g., I₂, NaI/NaOCl) reagents->reaction isomers Mixture of 2-Hydroxy-iodobenzamide Isomers reaction->isomers nmr NMR Spectroscopy (¹H and ¹³C) isomers->nmr Sample Prep ir IR Spectroscopy isomers->ir Sample Prep data Comparative Data Analysis nmr->data ir->data

Experimental workflow for isomer synthesis and analysis.

Conclusion

References

A Comparative Analysis of the Biological Activity of 2-Hydroxy-5-iodobenzamide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive review for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 2-Hydroxy-5-iodobenzamide against its synthetic precursors, salicylamide (B354443) and 2-hydroxy-5-iodobenzoic acid. This analysis is supported by a synthesis of available structure-activity relationship data and established experimental protocols to offer insights into the potential advantages of the final compound.

Introduction

This compound is a halogenated derivative of salicylamide, a compound with known analgesic and antipyretic properties. The introduction of an iodine atom at the 5-position of the benzene (B151609) ring is a common strategy in medicinal chemistry to enhance biological activity. This guide explores the antimicrobial and anti-inflammatory potential of this compound in comparison to its precursors, providing a framework for further investigation and development.

Chemical Structures of Compounds Analyzed

Compound NameStructure
Salicylamide
alt text
2-Hydroxy-5-iodobenzoic acid
alt text
This compound
alt text

Comparative Biological Activity

While direct comparative studies on this compound and its precursors are limited in publicly available literature, the following tables present a hypothetical yet plausible dataset based on established structure-activity relationships (SAR) for salicylamide and other halogenated aromatic compounds. It is generally observed that halogenation, particularly at the 5-position, can enhance both antimicrobial and anti-inflammatory activities.[1][2][3][4]

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, with lower values indicating greater potency. The data below illustrates the expected trend in activity.

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
Salicylamide>512>512>512
2-Hydroxy-5-iodobenzoic acid256512256
This compound 64 128 64

This is a hypothetical dataset based on SAR principles.

Anti-inflammatory Activity

The half-maximal inhibitory concentration (IC50) against key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages are critical indicators of anti-inflammatory potential.

CompoundCOX-2 Inhibition (IC50 in µM)Inhibition of NO Production (IC50 in µM)
Salicylamide>200>200
2-Hydroxy-5-iodobenzoic acid150175
This compound 50 75

This is a hypothetical dataset based on SAR principles.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be utilized to generate the comparative data presented above.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Compounds: Stock solutions of each compound are prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is standardized to a concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plates are inoculated with the microbial suspension and incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anti-inflammatory Assay (Inhibition of NO Production)
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture and incubating for 24 hours.

  • Nitrite (B80452) Quantification: The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.

Signaling Pathway Analysis

Salicylates and benzamides are known to interfere with key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and cyclooxygenase (COX) pathways. The iodinated benzamide (B126) derivative is hypothesized to exhibit enhanced inhibitory effects on these pathways.

Cyclooxygenase (COX) Pathway Inhibition

Salicylates are known to inhibit COX enzymes, which are central to the production of pro-inflammatory prostaglandins (B1171923) from arachidonic acid.[5][6][7] By blocking COX-2, this compound can reduce the synthesis of prostaglandins, thereby mitigating inflammation and pain.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Proinflammatory_Stimuli->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound This compound Compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

References

Navigating the Antimicrobial Landscape of Halogenated Salicylamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antimicrobial spectrum of novel compounds is a critical step in the journey toward new therapeutic agents. While specific experimental data on the antimicrobial properties of 2-Hydroxy-5-iodobenzamide derivatives remains limited in publicly accessible literature, a comparative analysis of structurally related halogenated salicylamides and salicylanilides offers valuable insights into their potential efficacy against a range of microbial pathogens. This guide synthesizes available data to provide a comparative overview of their antimicrobial spectrum, supported by detailed experimental protocols and workflow visualizations.

The core structure of salicylamide (B354443), a 2-hydroxybenzamide, has served as a scaffold for the development of various derivatives with demonstrated biological activities. The introduction of halogen atoms, such as chlorine, bromine, and iodine, to this structure can significantly modulate its antimicrobial properties. This guide focuses on the reported antimicrobial activities of these halogenated analogs, providing a foundation for further research and development in this chemical space.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of halogenated salicylamide and salicylanilide (B1680751) derivatives has been evaluated against a variety of Gram-positive and Gram-negative bacteria, as well as fungal species. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for this comparison.

Below is a summary of reported MIC values for various halogenated salicylamide and salicylanilide derivatives against selected microbial strains. It is important to note that these are not direct derivatives of this compound but represent structurally similar compounds.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Salicylamide SalicylamideNeisseria gonorrhoeae (multidrug-resistant strains)8 - 32[1]
Chlorinated Salicylanilides N-(2-chlorophenyl)-2-hydroxybenzamide derivativesGram-positive bacteria0.125 - 1.0[2]
5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylateGram-positive strains (including MRSA)≥ 0.98 µmol/L[3]
Brominated Salicylanilides 2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylateFungal strains (moulds)≥ 1.95 µmol/L[3]
Halogenated Salicylanilides OxyclozanideStaphylococcus aureus (MRSA)0.5 - 1.0[3]

Experimental Protocols

The determination of the antimicrobial spectrum, particularly the Minimum Inhibitory Concentration (MIC), is a fundamental experimental procedure in microbiology and drug discovery. The following is a detailed methodology for the broth microdilution method, a standard protocol for determining MIC values.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the halogenated salicylamide derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

  • Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in appropriate broth media (e.g., Mueller-Hinton Broth - MHB).

  • Media: Sterile Mueller-Hinton Broth (MHB) is used for the dilution of compounds and bacterial growth.

  • 96-Well Microtiter Plates: Sterile, flat-bottom 96-well plates are used for the assay.

2. Inoculum Preparation:

  • A few colonies of the test bacterium are inoculated into a tube of sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This standardized bacterial suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • 100 µL of sterile MHB is added to all wells of the 96-well plate.

  • 100 µL of the stock solution of the test compound is added to the first well of each row, and serial two-fold dilutions are performed by transferring 100 µL from one well to the next across the plate. The final 100 µL from the last dilution well is discarded. This creates a gradient of compound concentrations.

  • 100 µL of the prepared bacterial inoculum is added to each well, bringing the final volume to 200 µL.

  • A positive control well (containing bacteria and broth but no compound) and a negative control well (containing broth only) are included on each plate.

4. Incubation and Reading:

  • The microtiter plates are incubated at 37°C for 18-24 hours.

  • Following incubation, the plates are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is based on the CLSI guidelines for yeast and filamentous fungi.

1. Preparation of Materials:

  • Test Compounds: Prepared as described for the antibacterial assay.

  • Fungal Strains: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar - SDA) to obtain sufficient growth for inoculum preparation.

  • Media: RPMI-1640 medium with L-glutamine, buffered with MOPS, is commonly used for antifungal susceptibility testing.

  • 96-Well Microtiter Plates: Sterile, flat-bottom 96-well plates.

2. Inoculum Preparation:

  • For yeasts, colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard and then diluted in RPMI-1640 to the desired final concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • For filamentous fungi, conidia are harvested from agar plates and the suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer, followed by dilution in RPMI-1640.

3. Assay Procedure:

  • The setup of the serial dilutions of the test compounds in the 96-well plate is similar to the antibacterial assay, using RPMI-1640 medium.

  • The prepared fungal inoculum is added to each well.

  • Appropriate growth and sterility controls are included.

4. Incubation and Reading:

  • Plates are incubated at a temperature and duration suitable for the specific fungal species (e.g., 35°C for 24-48 hours for Candida species).

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_data Data Analysis Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at Appropriate Temperature & Duration Inoculation->Incubate Read_Results Visually Read MIC (Lowest Concentration with No Growth) Incubate->Read_Results Analyze Record and Analyze MIC Values Read_Results->Analyze

Caption: Workflow for MIC determination.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which halogenated salicylamides exert their antimicrobial effects are not fully elucidated for all derivatives. However, some proposed mechanisms for related compounds include:

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of these compounds may allow them to intercalate into the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death.

  • Inhibition of Key Enzymes: Salicylamide derivatives may act as inhibitors of essential bacterial enzymes involved in metabolic pathways or cell wall synthesis.

  • Protonophoric Activity: Some salicylanilides are known to act as protonophores, disrupting the proton motive force across the bacterial membrane, which is crucial for ATP synthesis and other essential cellular processes.

The following diagram illustrates a generalized view of potential antimicrobial mechanisms of action.

Antimicrobial_MoA cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Compound Halogenated Salicylamide Derivative Membrane Cell Membrane Disruption Compound->Membrane Enzyme Enzyme Inhibition Compound->Enzyme Proton Proton Motive Force Disruption Compound->Proton Leakage Ion Leakage Membrane->Leakage Metabolism Metabolic Pathway Inhibition Enzyme->Metabolism ATP_Depletion ATP Depletion Proton->ATP_Depletion Death Bacterial Cell Death Leakage->Death Metabolism->Death ATP_Depletion->Death

Caption: Potential antimicrobial mechanisms.

References

A Comparative Guide to Purity Validation of 2-Hydroxy-5-iodobenzamide by NMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the validation of 2-Hydroxy-5-iodobenzamide purity. We present a head-to-head comparison of their performance, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate method for their needs.

Executive Summary

Both quantitative NMR (qNMR) and HPLC are indispensable tools for purity assessment, each offering distinct advantages. qNMR provides a primary, direct measure of purity against a certified reference standard, offering high precision and structural confirmation without the need for specific impurity reference standards. HPLC, on the other hand, excels in its high sensitivity for detecting trace impurities and its ability to separate complex mixtures, making it a robust method for routine quality control and impurity profiling. The choice between these methods will depend on the specific requirements of the analysis, such as the need for absolute quantification, the expected impurity profile, and throughput considerations.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of qNMR and HPLC for the purity analysis of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the molar concentration of the analyte.Separation based on differential partitioning between a mobile and stationary phase.
Purity Determination Absolute purity determination using an internal standard of known purity.[1]Relative purity based on peak area percentage of the main component.
Quantification Direct, primary method.[1]Indirect, requires a reference standard of the analyte for accurate quantification.
Selectivity Excellent for structurally distinct molecules. May have limitations with isomeric impurities.High selectivity, capable of separating closely related structural isomers and impurities.
Sensitivity Generally lower than HPLC, typically in the mg range.High sensitivity, capable of detecting impurities at ppm or even ppb levels.
Precision (RSD) Typically <1% for the main component.Typically <2% for the main component.
Accuracy High, directly traceable to a certified reference material.High, dependent on the purity of the reference standard.
Impurity Detection Can identify and quantify unknown impurities if they have unique NMR signals.Excellent for detecting a wide range of impurities, including those that are UV-active.
Sample Throughput Lower, especially for methods requiring long relaxation delays.Higher, with typical run times of 20-30 minutes per sample.
Sample Consumption Higher (milligrams).Lower (micrograms).
Destructive Analysis No, the sample can be recovered.Yes.

Experimental Protocols

Quantitative NMR (qNMR) Protocol for this compound

This protocol outlines a general procedure for the determination of this compound purity using qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean, dry NMR tube. The internal standard should be of high purity (>99.5%), stable, and have signals that do not overlap with the analyte signals.

  • Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4) to the NMR tube.

  • Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment: A standard 1D proton (¹H) NMR experiment is typically used.

  • Key Parameters:

    • Pulse Angle: 90° pulse to ensure quantitative excitation.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of both the analyte and internal standard) is crucial for accurate quantification. This is typically 30-60 seconds.

    • Number of Scans (ns): Sufficient scans (e.g., 8-32) should be acquired to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

    • Acquisition Time (at): Typically 2-4 seconds.

3. Data Processing and Analysis:

  • Apply appropriate window function (e.g., exponential with a line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate well-resolved, non-overlapping signals for both this compound and the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

HPLC Protocol for this compound Purity

This protocol describes a general reversed-phase HPLC method for the purity determination of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for aromatic compounds.

  • Mobile Phase: A gradient elution is often preferred to separate impurities with a wide range of polarities. A typical mobile phase could be a mixture of:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)

  • Gradient Program: A linear gradient from 10% B to 90% B over 20-30 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is likely to be suitable.

  • Injection Volume: 10-20 µL.

2. Sample and Standard Preparation:

  • Sample Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Reference Standard Solution: If available, prepare a solution of a this compound reference standard at a similar concentration.

3. Data Analysis:

  • The purity of the sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Potential impurities can be identified by comparing their retention times with those of known impurity standards, if available. Common impurities could include starting materials like salicylamide (B354443) or 2-hydroxy-5-iodobenzaldehyde, as well as by-products from the synthesis.

Mandatory Visualizations

Experimental_Workflow cluster_qNMR qNMR Purity Validation cluster_HPLC HPLC Purity Validation qNMR_prep Sample Preparation (Analyte + Internal Standard) qNMR_acq ¹H NMR Data Acquisition (Quantitative Parameters) qNMR_prep->qNMR_acq qNMR_proc Data Processing (Integration & Calculation) qNMR_acq->qNMR_proc qNMR_result Absolute Purity (%) qNMR_proc->qNMR_result HPLC_prep Sample Preparation (Analyte Solution) HPLC_acq HPLC Separation (Reversed-Phase) HPLC_prep->HPLC_acq HPLC_proc Data Analysis (Peak Area % Calculation) HPLC_acq->HPLC_proc HPLC_result Relative Purity (%) HPLC_proc->HPLC_result

Caption: Experimental workflows for purity validation of this compound by qNMR and HPLC.

Logical_Comparison cluster_Methods Analytical Methods cluster_Advantages_qNMR qNMR Advantages cluster_Advantages_HPLC HPLC Advantages Purity_Validation Purity Validation of this compound qNMR Quantitative NMR (qNMR) Purity_Validation->qNMR HPLC High-Performance Liquid Chromatography (HPLC) Purity_Validation->HPLC Adv_qNMR_1 Absolute Quantification qNMR->Adv_qNMR_1 Adv_qNMR_2 Structural Confirmation qNMR->Adv_qNMR_2 Adv_qNMR_3 No Specific Impurity Standards Needed qNMR->Adv_qNMR_3 Adv_HPLC_1 High Sensitivity HPLC->Adv_HPLC_1 Adv_HPLC_2 Excellent for Impurity Profiling HPLC->Adv_HPLC_2 Adv_HPLC_3 High Throughput HPLC->Adv_HPLC_3

Caption: Logical comparison of the key advantages of qNMR and HPLC for purity validation.

Conclusion

The validation of this compound purity can be effectively achieved using both qNMR and HPLC. qNMR stands out as a primary method for providing an accurate and absolute purity value, which is invaluable for the characterization of reference materials and for definitive purity assignments. HPLC, with its superior sensitivity and resolving power, is the workhorse for routine quality control, enabling the detection and quantification of trace impurities that might be missed by NMR.

For a comprehensive purity assessment, a dual-pronged approach is often recommended. Initial purity can be established using HPLC for a detailed impurity profile, followed by qNMR analysis to obtain an absolute purity value and confirm the structure of the main component. This orthogonal approach provides the highest level of confidence in the quality and purity of this compound, ensuring the reliability of subsequent research and development activities.

References

Comparative Guide to the In Vitro Anti-Cancer Activity of 2-Hydroxy-5-iodobenzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro anti-cancer activity of 2-Hydroxy-5-iodobenzamide analogs. While direct comparative studies on a broad series of these specific analogs are limited in publicly available literature, this document synthesizes information from related salicylamides and other benzamide (B126) derivatives to provide a foundational understanding and guide future research. The data and pathways discussed are based on the activities of structurally similar compounds and should be considered as a starting point for investigation into this specific chemical class.

Data Presentation: Comparative Anti-Cancer Activity

The following table presents a representative summary of the in vitro anti-cancer activity of hypothetical this compound analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are typically determined using cell viability assays.

Note: The following data is illustrative and intended to represent the type of results obtained from in vitro anti-cancer screening. Actual IC50 values would need to be determined experimentally.

Compound IDModification on Benzamide RingMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Parent This compound> 50> 50> 50
Analog A N-alkylation (e.g., N-butyl)25.332.128.7
Analog B Substitution on the amide nitrogen with an aromatic ring10.815.212.5
Analog C Introduction of a secondary amine on the alkyl chain5.28.96.8
Doxorubicin Standard of Care (Reference)0.81.20.9

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and standardization of in vitro anti-cancer assays.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 values.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins to understand the compound's effect on signaling pathways.

  • Cell Lysis: Cells are treated with the compounds for a specified time, then harvested and lysed using a RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., β-catenin, STAT3, NF-κB) overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.

Visualizations

Experimental Workflow for In Vitro Anti-Cancer Screening

experimental_workflow cluster_prep Preparation cluster_assay Cell Viability Assay (MTT) cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Analog Solutions treatment Treat with Analogs compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization read_plate Measure Absorbance solubilization->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis sar_analysis Structure-Activity Relationship data_analysis->sar_analysis

Caption: Workflow for evaluating the in vitro anti-cancer activity of novel compounds.

Potential Signaling Pathway Modulation

Salicylamides, the broader class to which this compound belongs, have been shown to modulate several key signaling pathways implicated in cancer.[1] These include the Wnt/β-catenin, mTOR, STAT3, and NF-κB pathways. The diagram below illustrates a simplified representation of the Wnt/β-catenin signaling pathway, a potential target for these compounds.

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl Dest_Complex Destruction Complex (APC, Axin, GSK3β) Dvl->Dest_Complex Inhibits beta_catenin β-catenin Dest_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and Binds Analogs This compound Analogs Analogs->Dest_Complex Potential Stabilization? Analogs->beta_catenin Potential Inhibition? Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates

Caption: Simplified Wnt/β-catenin signaling pathway, a potential target for salicylamides.

References

Comparative Analysis of Antibody Cross-Reactivity for 2-Hydroxy-5-iodobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the critical aspect of antibody cross-reactivity for derivatives of 2-Hydroxy-5-iodobenzamide. In immunoassays and other antibody-based applications, understanding the specificity of an antibody is paramount to ensure accurate and reliable results. This document outlines the methodologies for generating and characterizing antibodies against this class of compounds and presents a framework for evaluating their cross-reactivity with structurally similar molecules.

Data Presentation: Cross-Reactivity Profile

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its primary target. For antibodies raised against a this compound derivative, it is crucial to assess their binding to other iodinated and non-iodinated benzamide (B126) analogs. The following table presents a hypothetical, yet representative, cross-reactivity profile for a polyclonal antibody raised against a this compound-protein conjugate. The data is typically determined using a competitive enzyme-linked immunosorbent assay (cELISA).

Table 1: Illustrative Cross-Reactivity of a Polyclonal Antibody Raised Against this compound

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Hapten) this compound10100
2-Hydroxy-3-iodobenzamide2-Hydroxy-3-iodobenzamide5020
2-Hydroxybenzamide (Salicylamide)2-Hydroxybenzamide5002
4-Iodobenzamide4-Iodobenzamide> 1000< 1
BenzamideBenzamide> 1000< 1

Note: The IC50 value is the concentration of the analyte that causes a 50% reduction in the assay signal. Cross-reactivity is calculated as (IC50 of Hapten / IC50 of Competitor) x 100.

Experimental Protocols

The generation of specific antibodies against small molecules like this compound requires a multi-step process involving hapten synthesis, immunogen preparation, animal immunization, and antibody characterization.

Hapten Synthesis and Immunogen Preparation

To elicit an immune response, the small molecule (hapten) must be conjugated to a larger carrier protein.

  • Hapten Derivatization: A reactive group, such as a carboxyl or amino group, is introduced into the this compound structure to facilitate conjugation. This is often achieved by adding a spacer arm to minimize steric hindrance and improve the presentation of the hapten to the immune system.[1][2][3]

  • Protein Conjugation: The derivatized hapten is then covalently linked to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.[2][4] The carbodiimide (B86325) reaction is a common method for this conjugation.[2]

  • Characterization of Conjugates: The successful conjugation and the hapten-to-protein ratio are confirmed using techniques like UV-Vis spectrophotometry and MALDI-TOF mass spectrometry.[4]

Antibody Production and Purification

Polyclonal or monoclonal antibodies can be generated through standard immunization protocols.

  • Immunization: Animals (typically rabbits for polyclonal or mice for monoclonal antibodies) are immunized with the hapten-KLH conjugate emulsified with an adjuvant.[5] Booster injections are administered at regular intervals to enhance the immune response.[5]

  • Titer Determination: The antibody titer in the serum is monitored throughout the immunization schedule using an indirect ELISA with the hapten-BSA conjugate as the coating antigen.[5]

  • Antibody Purification: Once a high titer is achieved, polyclonal antibodies are purified from the serum using protein A/G affinity chromatography.[5]

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the standard method for determining the specificity and cross-reactivity of antibodies against small molecules.[6]

  • Plate Coating: Microtiter plates are coated with the hapten-BSA conjugate.

  • Competitive Reaction: A constant amount of the anti-2-Hydroxy-5-iodobenzamide antibody is pre-incubated with varying concentrations of the target hapten or potential cross-reactants.

  • Incubation: The antibody-analyte mixture is added to the coated plate, where the free antibody competes with the immobilized hapten for binding.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to produce a measurable signal. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.[6]

  • Data Analysis: The IC50 values for the hapten and each competitor are determined from the resulting dose-response curves, and the percent cross-reactivity is calculated.

Visualizations

Experimental Workflow for Antibody Production and Characterization

experimental_workflow cluster_hapten Hapten & Immunogen Preparation cluster_antibody Antibody Production cluster_characterization Characterization Hapten 2-Hydroxy-5- iodobenzamide Derivatization Derivatization (add spacer arm) Hapten->Derivatization Conjugation Conjugation Derivatization->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunogen Hapten-Protein Conjugate Conjugation->Immunogen Immunization Immunization of Animal Immunogen->Immunization Serum Antiserum Collection Immunization->Serum Purification Antibody Purification Serum->Purification PurifiedAb Purified Antibody Purification->PurifiedAb cELISA Competitive ELISA PurifiedAb->cELISA CrossReactivity Cross-Reactivity Analysis cELISA->CrossReactivity

Caption: Workflow for generating and characterizing antibodies.

Plausible Signaling Pathway Involvement

Some 2-hydroxybenzoic acid and benzamide derivatives have been identified as inhibitors of enzymes involved in cellular signaling and metabolism, such as sirtuins (e.g., SIRT5) and monoamine oxidases (MAO).[7][8] While the specific targets of this compound are not definitively established, a plausible mechanism of action could involve the modulation of such enzymatic activities, leading to downstream effects on cellular processes.

signaling_pathway cluster_enzyme Enzyme Inhibition cluster_downstream Downstream Cellular Effects Compound This compound Derivative SIRT5 SIRT5 Compound->SIRT5 inhibition MAO MAO Compound->MAO inhibition Metabolism Metabolic Regulation SIRT5->Metabolism GeneExpression Gene Expression SIRT5->GeneExpression Signaling Neurotransmitter Levels MAO->Signaling

References

A Comparative Guide to the Stability of 2-Hydroxy-5-iodobenzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative framework for assessing the chemical stability of 2-Hydroxy-5-iodobenzamide and its derivatives. Due to the limited availability of direct experimental data in publicly accessible literature, this document provides a comprehensive overview of the requisite experimental protocols and illustrative data to guide research and development efforts. The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life.[1][2] The presence of hydroxyl and iodo groups on the benzamide (B126) scaffold can influence the molecule's stability and its interactions.[3]

Comparative Stability Data

The stability of a drug substance is typically evaluated under various stress conditions to identify potential degradation pathways and determine its intrinsic stability.[4][5] A forced degradation study is a common approach where the compound is exposed to conditions exceeding those of accelerated stability testing.[6][7] The goal is to achieve 5-20% degradation to reveal the primary degradation products.[6]

The following table represents a hypothetical summary of forced degradation studies on this compound and two illustrative derivatives. This format allows for a clear comparison of their relative stability under different stress conditions.

Compound Stress Condition Assay (%) Remaining Major Degradants Identified Notes
This compound Acid Hydrolysis (0.1N HCl, 80°C, 24h)92.52-Hydroxy-5-iodobenzoic acidHydrolysis of the amide bond is the primary degradation pathway.
Alkaline Hydrolysis (0.1N NaOH, 80°C, 24h)88.22-Hydroxy-5-iodobenzoic acidIncreased degradation under basic conditions compared to acidic.
Oxidative (3% H₂O₂, RT, 24h)95.1Oxidized dimeric speciesSuggests sensitivity to oxidative stress.
Photolytic (ICH Q1B, 1.2 million lux·h)98.7Minimal degradationCompound is relatively photostable.
Thermal (80°C, 75% RH, 48h)97.3No significant degradantsThermally stable under tested conditions.
Derivative A (N-methyl) Acid Hydrolysis (0.1N HCl, 80°C, 24h)94.82-Hydroxy-5-iodobenzoic acidN-methylation appears to slightly increase stability against acid hydrolysis.
Alkaline Hydrolysis (0.1N NaOH, 80°C, 24h)90.52-Hydroxy-5-iodobenzoic acidSimilar to parent compound, shows susceptibility to base-catalyzed hydrolysis.
Oxidative (3% H₂O₂, RT, 24h)95.5Oxidized dimeric speciesNo significant change in oxidative stability compared to the parent compound.
Derivative B (O-methyl) Acid Hydrolysis (0.1N HCl, 80°C, 24h)93.12-Methoxy-5-iodobenzamideO-methylation of the phenolic hydroxyl group may alter the degradation profile.
Alkaline Hydrolysis (0.1N NaOH, 80°C, 24h)89.02-Methoxy-5-iodobenzoic acidSimilar degradation rate under alkaline conditions.
Oxidative (3% H₂O₂, RT, 24h)98.2Minimal degradationO-methylation appears to enhance stability against oxidation.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible stability data. The methodologies below describe the key experiments for assessing the stability of this compound and its derivatives, in line with ICH guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[4]

  • Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[6]

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 0.1 N NaOH, respectively.

    • Reflux the solutions for a specified period (e.g., 8-12 hours) at a controlled temperature (e.g., 80°C).[4]

    • At designated time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).[4]

    • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Withdraw samples at appropriate intervals for analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C) for a defined period.

    • For solutions, incubate at a high temperature (e.g., 60-80°C).

    • Samples are withdrawn and prepared for analysis at set time points.

  • Photostability Testing:

    • Expose the solid compound and its solution to a light source that provides a combination of UV and visible light, as specified by ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after a defined light exposure.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[8]

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the compound's UV spectrum. A photodiode array (PDA) detector is often used to assess peak purity.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Coupling the HPLC system to a mass spectrometer (LC-MS) allows for the identification of the molecular weights of the degradation products, which is essential for elucidating their structures.[1][9]

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a forced degradation study and analyzing the results.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Drug Substance/ Product B Prepare Stock Solution (e.g., 1 mg/mL) A->B C Acid Hydrolysis (e.g., 0.1N HCl) B->C D Base Hydrolysis (e.g., 0.1N NaOH) B->D E Oxidation (e.g., 3% H2O2) B->E F Thermal (e.g., 80°C) B->F G Photolytic (ICH Q1B) B->G H Sample Neutralization & Dilution C->H D->H E->H F->H G->H I Stability-Indicating HPLC-UV/PDA Analysis H->I J LC-MS for Degradant Identification I->J K Quantify Degradation I->K L Identify Degradation Pathways J->L M Method Validation K->M L->M

Caption: Workflow for forced degradation studies.

Potential Signaling Pathway Involvement

Substituted benzamides are a class of compounds known to interact with various biological targets. For instance, some act as atypical antipsychotics by modulating dopamine (B1211576) receptors.[10][11] While the specific pathways for this compound are not well-defined in the literature, a hypothetical pathway involving dopamine receptor antagonism is presented below for illustrative purposes.

G cluster_0 Upstream cluster_1 Receptor cluster_2 Effector Pathway cluster_3 Downstream Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., altered gene expression) PKA->Response Benzamide This compound (Hypothetical Antagonist) Benzamide->D2R Blocks

Caption: Hypothetical antagonism of the D2 dopamine receptor.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-5-iodobenzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Hydroxy-5-iodobenzamide is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated aromatic compound effectively. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Hazard Profile and Safety Considerations

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2) [1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System [1]

  • Harmful if Swallowed (Acute Toxicity, Oral)

Due to these potential hazards, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

For quick reference, the key identifiers and hazard codes for this compound are summarized in the table below.

Identifier Value
CAS Number 18179-40-3[1]
Molecular Formula C₇H₆INO₂
Hazard Statements H315, H319, H335, H302[2]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the safe disposal of pure this compound and contaminated materials.

Materials:

  • Designated, labeled hazardous waste container for halogenated organic solids.

  • Secondary containment for the waste container.

  • Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat).

  • Chemical fume hood.

  • Spill kit for halogenated organic compounds.

Procedure:

  • Waste Segregation:

    • Identify this compound waste as a halogenated organic compound .[3]

    • Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[4] Non-halogenated solvents mixed with any amount of a halogenated compound must be treated as halogenated waste.[4]

  • Waste Collection:

    • Collect solid this compound waste in a designated, properly labeled, and sealed waste container.[1]

    • For solutions of this compound in a combustible solvent, collect in a designated container for halogenated organic liquid waste.

    • Ensure the waste container is compatible with the chemical.

    • Keep the waste container closed except when adding waste.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., exclamation mark).[1]

    • Maintain a log of the contents and approximate quantities added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated.[5]

    • Utilize secondary containment to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

    • Follow all institutional procedures for hazardous waste disposal requests.

  • Spill and Contamination Cleanup:

    • In the event of a spill, avoid breathing dust and ensure the area is well-ventilated.[5]

    • Carefully sweep up the solid material and place it in the designated halogenated organic waste container.[5]

    • Clean the contaminated area thoroughly.

    • Any materials used for cleanup (e.g., paper towels, absorbent pads) must also be disposed of as halogenated hazardous waste.

Final Disposal Method: The standard and recommended method for the final disposal of this compound is incineration.[1] The material is typically dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1] This process must be carried out at a licensed hazardous waste disposal facility in accordance with all applicable regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_assessment Waste Characterization cluster_segregation Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate 2-Hydroxy-5- iodobenzamide Waste is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes label_container Label container with contents and hazard warnings. collect_halogenated->label_container store_safe Store in a cool, dry, well-ventilated area with secondary containment. label_container->store_safe contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_safe->contact_ehs incineration Professional disposal via incineration. contact_ehs->incineration

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2-Hydroxy-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Hydroxy-5-iodobenzamide (CAS No: 18179-40-3). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact. The information is compiled from safety data sheets (SDS) to provide clear, actionable steps for laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2) [1]

  • Specific target organ toxicity, single exposure (Category 3), May cause respiratory irritation [1]

The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Data Presentation: Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound.

Protection Type Equipment Specification Purpose & Notes
Eye/Face Protection Safety goggles or chemical safety glasses as described by OSHA.To protect against splashes and dust that can cause serious eye irritation.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[1] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Chemical-resistant lab coat and, if necessary, additional protective clothing.To protect skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated.[1]

Experimental Protocols: Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance.

Operational Plan: Step-by-Step Handling Protocol

  • Engineering Controls : Always handle this compound in a well-ventilated area.[1] A mechanical exhaust system is required.[1] Ensure that safety showers and eyewash stations are readily accessible.[1]

  • Pre-Handling : Before handling, ensure all necessary PPE is donned correctly. Avoid contact with skin, eyes, and clothing.[1]

  • During Handling : Avoid ingestion and inhalation.[1] Prevent prolonged or repeated exposure.[1]

  • Post-Handling : Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]

Disposal Plan

  • Waste Compound : Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and exhaust air.[1] All waste disposal must be in accordance with applicable laws.[1]

  • Contaminated Packaging : Collect in closed and suitable containers for disposal.[1]

  • Environmental Precautions : Do not allow the chemical to enter soil, subsoil, surface water, or drains.[1] Ensure all wastewater is collected and treated via a wastewater treatment plant.[1]

Mandatory Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound engineering_controls Are adequate engineering controls in place? (e.g., fume hood, proper ventilation) start->engineering_controls eye_protection Wear safety goggles engineering_controls->eye_protection Yes respiratory_protection Is there a risk of dust or aerosol generation? engineering_controls->respiratory_protection No hand_protection Wear chemical-resistant gloves eye_protection->hand_protection body_protection Wear a lab coat hand_protection->body_protection proceed Proceed with handling body_protection->proceed respiratory_protection->eye_protection No wear_respirator Wear a NIOSH/MSHA approved respirator respiratory_protection->wear_respirator Yes wear_respirator->eye_protection

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.